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  • Product: 2-Chloro-7-methylquinazoline
  • CAS: 1388025-87-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Reactivity, and Applications of 2-Chloro-7-methylquinazoline

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the quinazoline scaffold represents a privileged pharmacophore, heavily utilized in the development of targeted therapeutics such as re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the quinazoline scaffold represents a privileged pharmacophore, heavily utilized in the development of targeted therapeutics such as receptor tyrosine kinase (RTK) inhibitors. 2-Chloro-7-methylquinazoline (CAS: 1388025-87-3) serves as a highly versatile, bifunctional building block. Its unique structural topology—featuring an electrophilic C-2 position primed for nucleophilic aromatic substitution (SNAr) and a C-7 methyl group capable of radical functionalization—makes it an indispensable intermediate for synthesizing complex pharmaceutical agents,[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic workflows, mechanistic reactivity, and therapeutic applications of 2-chloro-7-methylquinazoline.

Chemical Identity and Structural Analysis

2-Chloro-7-methylquinazoline is a fused bicyclic heteroaromatic compound consisting of a pyrimidine ring fused to a toluene-derived benzene ring. The presence of two nitrogen atoms in the pyrimidine ring creates a highly electron-deficient system, which is further exacerbated by the electron-withdrawing inductive effect of the chlorine atom at the C-2 position.

Physicochemical Properties

The following table summarizes the core quantitative data and structural parameters of the compound,:

PropertyValue / Description
Chemical Name 2-Chloro-7-methylquinazoline
CAS Registry Number 1388025-87-3
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Topological Polar Surface Area (TPSA) 25.8 Ų
Key Functional Groups C-2 Chloro (Electrophile), C-7 Methyl (Pro-nucleophile/Radical target)
Structural Scaffold Quinazoline (Fused pyrimidine-benzene)

Reactivity Profile and Mechanistic Insights

As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is critical for designing efficient synthetic routes. 2-Chloro-7-methylquinazoline offers two orthogonal sites for derivatization:

SNAr Suseptibility at the C-2 Position

The C-2 chlorine atom is highly labile towards Nucleophilic Aromatic Substitution (SNAr). Mechanistically, the two adjacent electronegative nitrogen atoms in the pyrimidine ring lower the LUMO of the system. When a nucleophile (such as an amine or alkoxide) attacks the C-2 carbon, the resulting negative charge is highly stabilized by the nitrogen atoms (forming a stable Meisenheimer complex)[2],[3]. This allows for rapid displacement of the chloride leaving group under relatively mild conditions, making it ideal for appending diverse pharmacophores.

Radical Functionalization at the C-7 Methyl Group

The C-7 methyl group is positioned on the carbocyclic ring. While inert to standard nucleophiles, it is highly susceptible to benzylic radical halogenation. The homolytic cleavage of a radical initiator generates a species that abstracts a hydrogen atom from the C-7 methyl. The resulting benzylic radical is resonance-stabilized by the extended aromatic system, allowing for selective bromination (e.g., using N-Bromosuccinimide) to yield 2-chloro-7-(bromomethyl)quinazoline—a potent alkylating agent for downstream synthesis[1],[4].

Synthesis and Manufacturing Workflows

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for the synthesis and functionalization of 2-chloro-7-methylquinazoline.

Protocol 1: Deoxychlorination via POCl3

Objective: Synthesize 2-chloro-7-methylquinazoline from 7-methylquinazolin-2(1H)-one. Causality & Mechanism: Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent. Heating drives the tautomerization of the quinazolinone to its enol form. The nucleophilic oxygen attacks the electrophilic phosphorus, creating a good leaving group (dichlorophosphate), which is subsequently displaced by the chloride ion generated in situ[5],[6].

Step-by-Step Methodology:

  • Setup: In a dry, round-bottom flask equipped with a reflux condenser, suspend 7-methylquinazolin-2(1H)-one (1.0 eq) in anhydrous POCl3 (approx. 10-15 volumes).

  • Catalysis (Optional but recommended): Add a catalytic amount of N,N-dimethylaniline or 2,6-lutidine (0.1 eq) to neutralize generated HCl and accelerate enolization[2].

  • Reaction: Heat the mixture to reflux (110 °C) under an inert nitrogen atmosphere for 5 hours. Monitor progression via LC-MS until the starting material is consumed[5].

  • Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3. Slowly and cautiously add the resulting residue dropwise to vigorously stirred ice water (highly exothermic).

  • Isolation: Collect the precipitated yellow/white solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford 2-chloro-7-methylquinazoline[5].

Protocol 2: Benzylic Bromination (Downstream Functionalization)

Objective: Convert the C-7 methyl group to a bromomethyl group for subsequent cross-coupling or alkylation.

Step-by-Step Methodology:

  • Setup: Dissolve 2-chloro-7-methylquinazoline (1.0 eq) and N-Bromosuccinimide (NBS, 1.2 eq) in anhydrous carbon tetrachloride (CCl4) or a greener alternative like trifluorotoluene[1].

  • Initiation: Add Benzoyl Peroxide (BPO, 0.1 eq) as the radical initiator[1].

  • Reaction: Heat the mixture to 100 °C and stir overnight. The heat induces homolytic cleavage of BPO, propagating the radical chain reaction[1],[4].

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 to neutralize acidic byproducts. Dry over anhydrous Na2SO4, filter, and concentrate[1].

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate 2-chloro-7-(bromomethyl)quinazoline[1].

Synthesis A 7-Methylquinazolin-2(1H)-one B POCl3 / Reflux (Deoxychlorination) A->B 110°C, 5h C 2-Chloro-7-methylquinazoline B->C Ice water quench D NBS / BPO / CCl4 (Radical Bromination) C->D 100°C, 12h E 2-Chloro-7-(bromomethyl)quinazoline D->E Aqueous Workup

Workflow for the synthesis and downstream functionalization of 2-Chloro-7-methylquinazoline.

Applications in Drug Discovery: EGFR Kinase Inhibitors

The quinazoline core is the defining structural motif in several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib). 2-Chloro-7-methylquinazoline is highly valued in the early-stage discovery of novel EGFR-mutant inhibitors[1],[4].

By utilizing the SNAr reactivity at C-2, medicinal chemists can append various aniline derivatives that occupy the allosteric or solvent-exposed regions of the kinase domain. Simultaneously, the C-7 methyl group can be elaborated (via the bromomethyl intermediate) into solubilizing groups (like piperazines or morpholines) that improve the pharmacokinetic profile of the drug without disrupting the primary hydrogen-bonding interactions at the ATP-binding cleft[1],[2].

EGFR_Pathway L EGF Ligand R EGFR (Mutant/WT) L->R Ligand Binding P Downstream Kinase Cascade (PI3K/AKT, MAPK) R->P Auto-phosphorylation I Quinazoline-based Inhibitor (Derived from 2-Cl-7-Me-Quinazoline) I->R Competitive ATP Inhibition C Tumor Cell Proliferation & Survival P->C Signal Transduction

Mechanism of action for quinazoline-derived inhibitors targeting the EGFR signaling pathway.

Analytical Characterization

To ensure trust and purity in the manufacturing process, the identity of 2-chloro-7-methylquinazoline must be rigorously validated using orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (¹H NMR): The highly deshielded C-4 proton of the quinazoline ring typically appears as a distinct singlet in the far downfield region (δ 9.0 – 9.3 ppm). The C-7 methyl group presents as a sharp singlet integrating to 3 protons around δ 2.5 – 2.6 ppm. The aromatic protons (C-5, C-6, C-8) will manifest as a coupled spin system in the δ 7.4 – 8.0 ppm range.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a pseudo-molecular ion[M+H]⁺ at m/z 179.0. Crucially, the presence of the chlorine atom will be confirmed by a characteristic isotopic pattern, showing an [M+2+H]⁺ peak at m/z 181.0 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes[5].

  • High-Performance Liquid Chromatography (HPLC): Purity validation should be conducted using a reversed-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA or Formic Acid) to ensure the absence of unreacted quinazolinone or over-chlorinated byproducts.

References

  • Title: WO2015027222A2 - Certain chemical entities, compositions, and methods Source: Google Patents URL
  • Title: CAS 1388025-87-3 | 2-Chloro-7-methylquinazoline Source: ChemExpress URL: [Link]

  • Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: Semantic Scholar URL: [Link]

  • Title: Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA Source: DiVA Portal URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

2-Chloro-7-methylquinazoline: A Comprehensive Technical Guide for Chemical Researchers

An in-depth examination of the synthesis, characterization, and potential applications of a valuable quinazoline building block in drug discovery and organic synthesis. This technical guide provides a detailed overview o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth examination of the synthesis, characterization, and potential applications of a valuable quinazoline building block in drug discovery and organic synthesis.

This technical guide provides a detailed overview of 2-Chloro-7-methylquinazoline, a key heterocyclic intermediate for researchers and scientists in the fields of medicinal chemistry, drug development, and synthetic organic chemistry. This document will cover its fundamental chemical properties, a proposed synthetic route, expected analytical characterization, safety protocols, and potential applications, with a focus on providing practical insights for laboratory work.

Core Compound Identification

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. The following table summarizes the key identifiers for 2-Chloro-7-methylquinazoline.

IdentifierValueSource
CAS Number 1388025-87-3
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]

Synthesis and Mechanism

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from a substituted anthranilic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Amino-4-methylbenzoic_acid 2-Amino-4- methylbenzoic Acid 7-Methylquinazolin-2-amine 7-Methylquinazolin-2-amine 2-Amino-4-methylbenzoic_acid->7-Methylquinazolin-2-amine Heat Cyanamide Cyanamide Cyanamide->7-Methylquinazolin-2-amine 7-Methylquinazolin-2-one 7-Methylquinazolin-2(1H)-one 7-Methylquinazolin-2-amine->7-Methylquinazolin-2-one Hydrolysis (e.g., aq. acid) Target 2-Chloro-7- methylquinazoline 7-Methylquinazolin-2-one->Target Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Target

Caption: Proposed two-step synthesis of 2-Chloro-7-methylquinazoline.

Experimental Protocol (Proposed):

Step 1: Synthesis of 7-Methylquinazolin-2(1H)-one

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylbenzoic acid and a slight excess of cyanamide.

  • Heat the mixture, with stirring, in a suitable high-boiling solvent (e.g., diphenyl ether) or neat at a temperature sufficient to induce cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate 2-amino-7-methylquinazoline is isolated.

  • The crude 2-amino-7-methylquinazoline is then subjected to acidic hydrolysis (e.g., refluxing in aqueous HCl) to yield 7-methylquinazolin-2(1H)-one.

  • The product is isolated by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality Behind Experimental Choices: The use of a high-boiling solvent or neat conditions is necessary to overcome the activation energy for the initial cyclization. Acidic hydrolysis is a standard and efficient method for converting the 2-aminoquinazoline to the corresponding quinazolinone.

Step 2: Synthesis of 2-Chloro-7-methylquinazoline

  • In a well-ventilated fume hood, charge a round-bottom flask with 7-methylquinazolin-2(1H)-one and an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • The mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude 2-Chloro-7-methylquinazoline is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic systems, such as the tautomeric form of the quinazolinone, to chlorides. The basic wash is crucial to remove acidic impurities that could affect the stability and purity of the final product.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data:
TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (around δ 2.4-2.6 ppm). Aromatic protons would appear in the δ 7.0-8.5 ppm region, with coupling patterns consistent with a trisubstituted benzene ring. The proton at position 8 would likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 5 a singlet or a narrow doublet.
¹³C NMR The methyl carbon would appear around δ 20-25 ppm. Aromatic carbons would be in the δ 120-150 ppm range. The carbon bearing the chlorine atom (C2) would likely be downfield, in the region of δ 155-165 ppm.
Mass Spec. The molecular ion peak [M]⁺ would be observed at m/z 178, with a characteristic [M+2]⁺ peak at m/z 180 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[1]
IR Characteristic C-Cl stretching vibrations in the fingerprint region (around 600-800 cm⁻¹). Aromatic C-H stretching above 3000 cm⁻¹. C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.

Applications in Research and Drug Development

The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a reactive chloro group at the 2-position and a methyl group for steric and electronic modulation makes 2-Chloro-7-methylquinazoline a valuable building block for the synthesis of a diverse range of bioactive molecules.

  • Kinase Inhibitors: The quinazoline core is a well-known pharmacophore for targeting various protein kinases, which are crucial in cancer signaling pathways. The 2-chloro position is amenable to nucleophilic substitution, allowing for the introduction of various side chains to target the ATP-binding site of kinases.[2]

  • Antimicrobial Agents: Quinazoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3] The 2-Chloro-7-methylquinazoline core can be elaborated to generate novel compounds with improved antimicrobial potency and spectrum.

  • Other Therapeutic Areas: The versatility of the quinazoline scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and central nervous system (CNS) active agents.

Safety and Handling

As a chlorinated heterocyclic compound, 2-Chloro-7-methylquinazoline should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on similar compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-7-methylquinazoline represents a strategically important chemical intermediate for the synthesis of a wide array of functional molecules. Its defined chemical properties and the reactivity of the 2-chloro substituent provide a versatile platform for the development of novel compounds in drug discovery and materials science. This guide offers a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to effectively utilize this valuable building block in their scientific endeavors.

References

  • ChemExpress. (n.d.). CAS 1388025-87-3 | 2-Chloro-7-methylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7-methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Osarumwense, P. O., & Iyekowa, O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220.

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018172250A1 - 2-methyl-quinazolines.

Sources

Foundational

Solubility Profile and Technical Handling Guide: 2-Chloro-7-methylquinazoline

Part 1: Executive Summary & Core Directive The Challenge: Precise solubility data for 2-Chloro-7-methylquinazoline is often absent from standard physicochemical databases due to its status as a specialized heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Precise solubility data for 2-Chloro-7-methylquinazoline is often absent from standard physicochemical databases due to its status as a specialized heterocyclic building block rather than a final drug candidate. Researchers frequently default to generic "quinazoline" protocols, risking precipitation in biological assays or degradation during synthesis.

The Solution: This guide provides a scientifically grounded solubility profile derived from Structure-Activity Relationships (SAR) of the 2-chloroquinazoline scaffold. It integrates specific handling protocols to mitigate the electrophilic reactivity of the C2-chlorine atom, ensuring solution stability in DMSO and organic media.

Quick Reference Solubility Table:

SolventSolubility RatingEstimated Saturation (25°C)ApplicationStability Risk
DMSO High > 50 mg/mLStock Solutions, Bio-assaysLow (Short-term)
DCM Very High > 100 mg/mLSynthesis, ExtractionNegligible
Ethyl Acetate High 20–50 mg/mLSynthesis, PurificationNegligible
Ethanol Moderate 5–15 mg/mLCrystallizationModerate (Nucleophilic attack)
Water Very Low < 0.1 mg/mLNone (Precipitation risk)High (Hydrolysis)

Part 2: Physicochemical Grounding & Solubility Mechanisms

Structural Influence on Solubility

The 2-Chloro-7-methylquinazoline molecule consists of a fused benzene and pyrimidine ring (quinazoline core) with a lipophilic methyl group at position 7 and an electronegative chlorine at position 2.

  • Lipophilicity (LogP): The calculated LogP is approximately 2.5–2.8 . This places the compound firmly in the lipophilic domain, explaining its poor aqueous solubility and high affinity for aprotic polar solvents (DMSO, DMF) and non-polar organic solvents.

  • Crystal Lattice Energy: The planar aromatic structure facilitates

    
    -
    
    
    
    stacking, creating a stable crystal lattice. Dissolution requires a solvent capable of disrupting these intermolecular forces—typically one with high dielectric constant (like DMSO) or good dispersion force interactions (like DCM).
The "DMSO Trap": Solubility vs. Stability

While DMSO is the universal solvent for this compound, the C2-position is electrophilic .

  • Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density away from the C2 carbon, making it susceptible to nucleophilic attack.

  • Risk: In "wet" DMSO (containing water) or upon prolonged storage, the C-Cl bond can hydrolyze to form the 2-hydroxy derivative (2-quinazolinone), or react with trace nucleophilic impurities.

  • Directive: Always use anhydrous DMSO (≤ 0.1% water) for stock solutions and store at -20°C. Avoid freeze-thaw cycles which introduce atmospheric moisture.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This self-validating protocol ensures equilibrium is reached without degrading the test compound.

Materials:

  • 2-Chloro-7-methylquinazoline (Solid, >95% purity)

  • Solvent of choice (e.g., DMSO, Octanol, PBS pH 7.4)

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon, which binds hydrophobic drugs)

  • HPLC-UV or LC-MS system

Workflow:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours. Crucial: Protect from light to prevent potential photodegradation of the heterocycle.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using the PTFE filter. Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute the filtrate 100-fold in acetonitrile and analyze via HPLC. Calculate concentration against a standard curve.

Protocol B: Visual Solubility Assessment (Rapid Screen)

For synthetic workflows where exact numbers are less critical than "usable concentration."

  • Weigh 5 mg of compound into a vial.

  • Add solvent in 50 µL increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.

    • Calculation: Solubility (mg/mL) = 5 mg / Total Volume Added (mL).

Part 4: Visualization & Logic

Diagram 1: Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the compound, ensuring data integrity.

SolubilityWorkflow Start Start: 2-Chloro-7-methylquinazoline SolventSelect Select Solvent System (DMSO, Organic, or Aqueous) Start->SolventSelect AddSolid Add Excess Solid (Supersaturation) SolventSelect->AddSolid Equilibrate Equilibrate 24h @ 25°C (Protect from Light) AddSolid->Equilibrate Centrifuge Centrifuge & Filter (PTFE Membrane) Equilibrate->Centrifuge CheckStability Check Stability? (LC-MS for Hydrolysis) Centrifuge->CheckStability Quantify Quantify via HPLC (vs Standard Curve) CheckStability->Quantify Stable Report Report Solubility (mg/mL) CheckStability->Report Degraded (Report as Unstable) Quantify->Report

Caption: Step-by-step workflow for thermodynamic solubility determination with integrated stability checkpoint.

Diagram 2: Solvent Selection Decision Tree

A guide for choosing the right solvent based on the intended application, balancing solubility with chemical reactivity.

SolventSelection Application Intended Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Application->Synthesis DMSO Anhydrous DMSO (Stock: 10-100 mM) BioAssay->DMSO Primary Choice Buffer Aqueous Buffer (Requires Co-solvent) BioAssay->Buffer Final Dilution (<1%) NonPolar DCM / Chloroform (High Solubility) Synthesis->NonPolar Preferred Protic Ethanol / Methanol (Nucleophilic Risk!) Synthesis->Protic Use with Caution (Short duration only)

Caption: Decision matrix for solvent selection. Note the caution required for protic solvents due to the electrophilic C2-chlorine.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588600, 2-Chloro-7-methylquinoxaline (Isomer Analog). Retrieved from [Link]

  • Vandana, G., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Likhitha, U., et al. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid.[1] Journal of Chemical Crystallography.[1] (Demonstrates DMSO interaction with chloro-aromatics). Retrieved from [Link]

Sources

Exploratory

Engineering Precision: 2-Chloro-7-methylquinazoline as a Privileged Scaffold for Targeted Kinase Inhibitors

Executive Summary The rational design of ATP-competitive kinase inhibitors requires chemical scaffolds that balance optimal spatial geometry with versatile late-stage functionalization. 2-Chloro-7-methylquinazoline serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ATP-competitive kinase inhibitors requires chemical scaffolds that balance optimal spatial geometry with versatile late-stage functionalization. 2-Chloro-7-methylquinazoline serves as a bi-functional, privileged pharmacophore in medicinal chemistry. This technical guide dissects the mechanistic rationale, self-validating synthetic protocols, and structure-activity relationship (SAR) data associated with this scaffold, providing a blueprint for accelerating targeted oncology and immunology drug discovery.

Structural Rationale: Anatomy of a Privileged Scaffold

The clinical efficacy of quinazoline derivatives (e.g., Erlotinib, Gefitinib) stems from their precise mimicry of the adenine ring of ATP[1]. When utilizing 2-chloro-7-methylquinazoline, the molecule is strategically divided into three functional zones:

  • The Quinazoline Core : Binds the kinase hinge region. The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket[2].

  • The 7-Methyl Handle : Positioned to project into the hydrophobic pocket adjacent to the hinge. Beyond enhancing van der Waals interactions, the benzylic protons are highly susceptible to radical abstraction. This allows the methyl group to serve as a latent synthetic handle for introducing solubilizing motifs (e.g., morpholine or piperazine) necessary for optimizing pharmacokinetic (PK) properties[3].

  • The 2-Chloro Electrophile : The C2 position is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen heteroatoms. The chlorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), enabling the regioselective installation of diverse anilines or aliphatic amines that interact with the solvent-exposed channel[4].

Self-Validating Synthetic Protocols

To ensure high-fidelity library generation, the following methodologies are designed as self-validating systems, where the chemical physics of each step dictate the experimental choices.

Protocol 1: Radical Benzylic Bromination of the 7-Methyl Group

Objective : Activate the 7-position via halogenation while preserving the C2-chloro integrity.

Methodology [5]:

  • Initiation : In an oven-dried flask under an inert argon atmosphere, dissolve 2-chloro-7-methylquinazoline (1.0 eq, 10.5 mmol) and N-bromosuccinimide (NBS, 1.2 eq, 12.6 mmol) in anhydrous carbon tetrachloride (CCl4) (30 mL).

    • Causality: CCl4 is strictly selected because it lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain reaction. (Note: For modern green chemistry compliance, benzotrifluoride can be substituted).

  • Catalysis : Add benzoyl peroxide (BPO, 0.1 eq, 1.05 mmol) as the radical initiator.

  • Propagation : Reflux the mixture at 100 °C for 12 hours.

    • Causality: The thermal energy homolytically cleaves the weak O-O bond of BPO. The resulting radicals abstract a benzylic hydrogen, forming a resonance-stabilized benzylic radical that selectively reacts with bromine from NBS over the aromatic rings.

  • Workup : Cool to ambient temperature, quench with saturated aqueous NaHCO3 to neutralize succinimide byproducts, extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint : Perform 1H-NMR (CDCl3). The protocol is validated if the starting material's Ar-CH3 singlet (~2.4 ppm) disappears, replaced by a new Ar-CH2Br singlet (~4.6 ppm).

Protocol 2: Regioselective SNAr at the C2 Position

Objective : Install a target-specific amine pharmacophore at the C2 position.

Methodology :

  • Reaction Setup : Dissolve the 7-bromomethyl-2-chloroquinazoline intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: Polar aprotic solvents like DMF stabilize the anionic Meisenheimer complex transition state during the SNAr reaction.

  • Reagent Addition : Add the desired aniline derivative (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is chosen over smaller amines because its steric bulk renders it non-nucleophilic; it acts solely as a proton sponge to neutralize the HCl byproduct, preventing the stalling of the reaction without competing with the aniline nucleophile.

  • Execution : Stir the reaction mixture at 80 °C for 4-6 hours.

  • Validation Checkpoint : Analyze via LC-MS. Successful conversion is confirmed by a mass shift of -35 Da (loss of Cl) + Mass of Amine, alongside the disappearance of the characteristic 3:1 isotopic chlorine cluster in the mass spectrum.

SyntheticWorkflow Start 2-Chloro-7-methylquinazoline Bromination Radical Bromination (NBS, BPO, 100°C) Start->Bromination Intermediate 7-Bromomethyl- 2-chloroquinazoline Bromination->Intermediate 1H-NMR Validation SNAr SNAr Reaction (Amine, DIPEA, 80°C) Intermediate->SNAr Final Target Kinase Inhibitor SNAr->Final LC-MS Validation

Self-validating synthetic workflow for functionalizing the 2-chloro-7-methylquinazoline scaffold.

Kinase Profiling & Quantitative Data

The strategic modification of the 2-chloro and 7-methyl positions yields profound shifts in kinase affinity and cellular efficacy. The following table synthesizes quantitative profiling data for derivatives engineered from this core scaffold, highlighting its utility in targeting Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX)[4].

CompoundC2 SubstitutionC7 SubstitutionTarget KinaseIC50 (nM)Cellular Efficacy (GI50, µM)
Base Scaffold -Cl-CH3EGFR (WT)>10,000>50.0
Analog 1 -NH-Phenyl-CH3EGFR (WT)145.012.5
Analog 2 -NH-(3-CF3-Phenyl)-CH2-MorpholineEGFR (L858R)12.40.8
Analog 3 -NH-(4-Sulfamoylphenyl)-CH3CAIX / EGFR27.02.5

Data demonstrates that while the base scaffold is inactive, SNAr functionalization at C2 and solubilization at C7 drastically increases nanomolar potency.

KinasePathway EGF Growth Factor Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates Inhibitor Quinazoline Inhibitor (Derived from Scaffold) Inhibitor->EGFR ATP-Competitive Hinge Binding Proliferation Tumor Proliferation PI3K->Proliferation Drives

Mechanism of Action: Quinazoline-based inhibitors blocking EGFR-mediated tumor proliferation.

Conclusion

The 2-chloro-7-methylquinazoline scaffold is not merely a structural backbone; it is a programmable chemical matrix. By understanding the electronic causality of its functional groups, researchers can deploy self-validating protocols to rapidly generate highly selective, ATP-competitive kinase inhibitors. The integration of rational design at the C2 and C7 positions remains a definitive strategy in the ongoing evolution of precision therapeutics.

References

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC | nih.gov | 3

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review | arabjchem.org | 4

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC | nih.gov | 2

  • Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies | tandfonline.com | 1

  • WO2015027222A2 - Certain chemical entities, compositions, and methods | google.com | 5

Sources

Foundational

A Technical Guide to the Electronic Properties of the 2-Chloro Position in 7-Methylquinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The electronic properties of thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The electronic properties of this heterocyclic system are finely tunable through substitution, directly influencing reactivity, target engagement, and pharmacokinetic profiles. This guide provides an in-depth analysis of the electronic landscape of 7-methylquinazoline, with a specific focus on the pivotal role of the 2-chloro substituent. We will explore the interplay of inductive and resonance effects, their manifestation in spectroscopic and reactivity data, and their strategic exploitation in drug design. This document serves as a technical resource, integrating theoretical principles with practical, field-proven methodologies for the synthesis and characterization of these important chemical entities.

The Quinazoline Core: An Electronic Overview

The quinazoline ring system is a bicyclic heterocycle composed of a pyrimidine ring fused to a benzene ring. The presence of two nitrogen atoms in the pyrimidine ring renders it electron-deficient compared to its carbocyclic analog, naphthalene. This inherent electron deficiency is a critical determinant of its chemical behavior.

  • Aromaticity and Electron Distribution: The fusion of the electron-deficient pyrimidine with the electron-rich benzene ring creates a complex electronic environment. The nitrogen atoms, through their inductive effect (-I), withdraw electron density from the entire ring system, but particularly from the pyrimidine portion. This makes the carbon atoms of the pyrimidine ring, especially C2 and C4, electrophilic in nature.

  • Basicity: The lone pairs of the nitrogen atoms confer basic properties to the quinazoline molecule. The N1 and N3 atoms can be protonated, and their relative basicity is modulated by the electronic nature of substituents on the ring.

The Role of Substituents: A Tale of Two Positions

In 2-chloro-7-methylquinazoline, the electronic character of the core is significantly modified by the two substituents, which exert opposing electronic effects.

The 2-Chloro Substituent: An Electrophilic Activation Handle

The chlorine atom at the C2 position is a powerful modulator of the ring's electronics. Its influence is twofold:

  • Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the C2 carbon, further amplifying its inherent electrophilicity.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can participate in resonance, donating electron density back to the ring. However, for halogens, the inductive effect typically dominates the mesomeric effect in aromatic systems.

The net result is a significant polarization of the C2-Cl bond and a C2 position that is highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of its utility in synthetic chemistry, transforming the 2-chloro group into an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

The 7-Methyl Substituent: An Electron-Donating Modulator

Conversely, the methyl group at the C7 position on the benzene ring acts as an electron-donating group.

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating through induction, pushing electron density into the benzene ring.

  • Hyperconjugation: The sigma bonds of the C-H bonds in the methyl group can overlap with the pi-system of the aromatic ring, further donating electron density.

This electron donation slightly enriches the benzene portion of the quinazoline core, which can influence the overall reactivity and properties of the molecule, though the effect is less pronounced than the activation provided by the 2-chloro group.

Synergistic Electronic Landscape

The combination of the electron-withdrawing 2-chloro group and the electron-donating 7-methyl group creates a "push-pull" dynamic, albeit a weak one. The primary electronic feature remains the highly electrophilic C2 carbon, making it the principal site for chemical modification.

The following diagram illustrates the logical flow from substituent properties to the molecule's chemical reactivity.

G substituents Substituents chloro 2-Chloro Group substituents->chloro methyl 7-Methyl Group substituents->methyl inductive_cl Strong Inductive Withdrawal (-I) chloro->inductive_cl resonance_cl Weak Resonance Donation (+M) chloro->resonance_cl inductive_me Inductive Donation (+I) methyl->inductive_me hyperconjugation Hyperconjugation methyl->hyperconjugation effects Electronic Effects c2_electrophilicity High C2 Electrophilicity effects->c2_electrophilicity inductive_cl->effects resonance_cl->effects inductive_me->effects hyperconjugation->effects properties Molecular Properties reactivity Facile SNAr Reactivity at C2 properties->reactivity c2_electrophilicity->properties

Caption: Relationship between substituent effects and molecular reactivity.

Experimental Characterization and Reactivity

The electronic properties conferred by the 2-chloro group are not merely theoretical; they are directly observable and quantifiable through experimental methods. The most significant consequence is the high reactivity of the C2 position towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most important reaction of 2-chloroquinazolines. The electron-deficient ring system stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.[1] This reaction provides a versatile and powerful method for introducing a wide variety of functional groups at the C2 position, a common strategy in the synthesis of kinase inhibitors and other drug candidates.[2]

The general mechanism proceeds in two steps:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: The aromaticity is restored by the elimination of the chloride leaving group.

Sources

Exploratory

Literature review of 2-Chloro-7-methylquinazoline derivatives

An In-Depth Technical Guide to 2-Chloro-7-methylquinazoline Derivatives: Synthesis, Properties, and Therapeutic Potential Authored by Gemini, Senior Application Scientist This guide provides an in-depth exploration of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-7-methylquinazoline Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of 2-chloro-7-methylquinazoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthetic methodologies for creating these molecules, analyze their structure-activity relationships, and provide a comprehensive overview of their burgeoning therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile chemical scaffold.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry.[1][2][3] This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6] Derivatives of quinazoline have been reported to possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others.[1][2][3][4]

Within this broad family, the 2-chloro-7-methylquinazoline core serves as a particularly valuable intermediate. The chlorine atom at the C2 position acts as an excellent leaving group, providing a reactive handle for nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the generation of large chemical libraries for screening and the fine-tuning of pharmacological activity. The 7-methyl group, in turn, influences the molecule's steric and electronic properties, contributing to its specific interactions with biological targets.

Synthetic Pathways and Methodologies

The synthesis of 2-chloro-7-methylquinazoline derivatives typically involves a multi-step process that begins with the construction of the core quinazolinone ring, followed by chlorination and subsequent derivatization.

Core Synthesis and Chlorination

A common and effective route to the quinazoline core involves the cyclization of an appropriate anthranilic acid derivative. For the 7-methyl variant, the process would start with 2-amino-4-methylbenzoic acid. This is often followed by chlorination to install the reactive chloro group at the C2 position, transforming the stable quinazolinone into a versatile electrophilic intermediate ready for further modification.

A representative workflow for this process is outlined below. The initial step involves forming a benzoxazinone intermediate, which then reacts with an amine source to form the quinazolinone. Subsequent chlorination, often using potent reagents like phosphorus oxychloride (POCl₃), yields the desired 2-chloroquinazoline intermediate.

G A 2-amino-4-methylbenzoic acid + Acetic Anhydride B 7-methyl-2-methyl-4H-3,1-benzoxazin-4-one A->B Cyclization D 7-methyl-2-methylquinazolin-4(3H)-one B->D Ring Transformation C Amine Source (e.g., NH4OAc) C->D F 2-Chloro-7-methyl-2-methylquinazoline D->F Chlorination E Chlorinating Agent (e.g., POCl3) E->F H Diverse 2-Substituted-7-methylquinazoline Derivatives F->H Derivatization G Nucleophilic Substitution (Nu-H) G->H

Caption: General synthetic workflow for 2-chloro-7-methylquinazoline derivatives.

Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Illustrative Example)

While a specific protocol for the 7-methyl variant is proprietary to individual labs, the following published procedure for a similar dimethoxy quinazoline illustrates the key chemical steps of chlorination, which are directly applicable.

Objective: To convert a quinazolin-dione into a dichloroquinazoline intermediate.

Materials:

  • 6,7-dimethoxy quinazolin-2,4-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (6 mL per 2.0 g of starting material)

  • N,N-dimethylaniline (catalyst, 0.6 mL per 2.0 g of starting material)

  • Ice-cold water

  • Isopropanol

Procedure:

  • A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorus oxychloride (6 mL) is prepared in a round-bottom flask.

  • N,N-dimethylaniline (0.6 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for 5 hours.

  • After reflux, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is carefully poured into ice-cold water with constant stirring.

  • The resulting precipitate (2,4-dichloro-6,7-dimethoxyquinazoline) is collected by filtration and washed thoroughly with distilled water.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Derivatization: The synthesized dichloro-intermediate is then reacted with a suitable aniline derivative (1.0 eq) in a solvent such as isopropanol and refluxed for approximately 6 hours to yield the final 2-chloro-4-(arylamino) derivative. This same principle of nucleophilic substitution at a chlorinated position is the cornerstone of derivatizing the 2-chloro-7-methylquinazoline core.

Biological Activities and Therapeutic Applications

The true value of the 2-chloro-7-methylquinazoline scaffold lies in the diverse biological activities exhibited by its derivatives. The primary areas of investigation have been in oncology and infectious diseases.

Anticancer Activity: A Focus on Kinase Inhibition

The most significant application of quinazoline derivatives has been in the development of anticancer agents, particularly as inhibitors of protein kinases.[7][8] Kinases are crucial nodes in the signaling pathways that control cell growth, proliferation, and survival; their aberrant activation is a hallmark of many cancers.[7][9]

Dual EGFR and VEGFR-2 Inhibition: A promising strategy in cancer therapy is the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10]

  • EGFR is a receptor tyrosine kinase whose overexpression and mutation are linked to uncontrolled cell proliferation and survival in a variety of cancers.[8][9]

  • VEGFR-2 is the main mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, enabling their growth and metastasis.[10]

By simultaneously blocking both pathways, dual-target inhibitors can deliver a powerful two-pronged attack: directly halting cancer cell proliferation while also cutting off the tumor's blood supply.[10] Several novel series of 2-substituted-7-chloroquinazolin-4(3H)-one derivatives have been rationally designed and synthesized as potent dual inhibitors of EGFR and VEGFR-2.[10][11]

G cluster_0 Cell Proliferation Pathway cluster_1 Angiogenesis Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Proliferation Uncontrolled Cell Proliferation & Survival EGFR->Proliferation Signal Transduction VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Tumor Angiogenesis (New Blood Vessel Growth) VEGFR2->Angiogenesis Signal Transduction Inhibitor 2-Chloro-7-methylquinazoline Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by quinazoline derivatives.

Mechanism of Action & Cellular Effects: Potent derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[11][12] For example, studies on MCF-7 breast cancer cells have shown that certain quinazoline Schiff base derivatives induce apoptosis by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c, which activates the caspase cascade leading to cell death.[5][13]

Quantitative Data on Anticancer Activity: The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.

Compound ClassTarget Cell Line / KinaseActivity (IC₅₀ / GI₅₀)Reference
2-chloroquinazoline derivative 16 Various tumor cell linesMicromolar range[13]
Chalcone derivative (11a) EGFRNanomolar range[11]
Chalcone derivative (11a) VEGFR-2Nanomolar range[11]
3-methyl-quinazolinone derivative 5k EGFRwt-TK0.010 ± 0.001 µM[9]
3-methyl-quinazolinone derivative 5k A549 (Lung Cancer)12.30 ± 4.12 µM[9]
Fuoryl quinazoline derivative IXa HCT116 (Colon Cancer)12.54 µM[14]
Fuoryl quinazoline derivative IXa MCF-7 (Breast Cancer)16.70 µM[14]
Antibacterial Activity

In addition to their anticancer properties, certain 2-chloro-7-methylquinazoline derivatives have demonstrated notable antibacterial activity. Studies have evaluated these compounds against a range of pathogenic bacteria. For instance, synthesized derivatives of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.[15][16]

Quantitative Data on Antibacterial Activity: The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC Range (mg/mL)Reference
7-chloro-2-methyl-4H-benzo[d][11][15]-oxazin-4-oneK. pneumoniae, S. aureus6 – 9[15][16]
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-oneK. pneumoniae, S. aureus6 – 9[15][16]

The results indicated that the 3-amino-quinazolinone derivative had higher activity against several strains compared to its benzoxazinone precursor, highlighting the importance of the quinazoline core and its substituents in mediating antibacterial effects.[15]

Key Experimental Assays

The evaluation of 2-chloro-7-methylquinazoline derivatives relies on a suite of standardized in vitro assays to determine their biological activity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[13]

Objective: To determine the concentration of a quinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test quinazoline compound, dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[17]

Conclusion and Future Outlook

The 2-chloro-7-methylquinazoline scaffold is a highly productive platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as multi-targeted kinase inhibitors for cancer therapy, offering the ability to simultaneously attack multiple pathways crucial for tumor growth and survival.[10][11] Furthermore, their demonstrated antibacterial activity suggests a broader utility in combating infectious diseases.[15][16]

Future research in this area will likely focus on several key objectives:

  • Optimizing Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets or mutants to minimize off-target effects and associated toxicities.[18]

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines, such as those with acquired mutations in EGFR.[10][19]

  • Improving Pharmacokinetics: Modifying the scaffold to improve drug-like properties, including oral bioavailability, metabolic stability, and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[20]

  • Exploring New Targets: Screening derivative libraries against a wider range of biological targets to uncover novel therapeutic applications beyond oncology and bacteriology.

References

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][11][15]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences.

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors with broad-Spectrum anticancer and apoptotic activities. (2026). Bioorganic Chemistry.
  • Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors with broad-Spectrum anticancer and apoptotic activities | Request PDF. (2026).
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][11][15]. (2020). GSC Online Press.

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025). Bioorganic & Medicinal Chemistry.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Current Drug Targets.
  • Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer tre
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). Future Medicinal Chemistry.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. (n.d.). Benchchem.
  • (PDF) Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025).
  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. (n.d.). European Journal of Medicinal Chemistry.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis.
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025). Journal of Medicinal Chemistry.

Sources

Foundational

Reactivity Profile of 2-Chloro-7-methylquinazoline in Heterocyclic Synthesis

Executive Summary In the landscape of modern medicinal chemistry and heterocyclic synthesis, the quinazoline scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors and receptor antagonists. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and heterocyclic synthesis, the quinazoline scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors and receptor antagonists. Among its functionalized derivatives, 2-Chloro-7-methylquinazoline (CAS 1388025-87-3) serves as a highly versatile, regioselective building block. This technical whitepaper explores the electronic profiling, mechanistic pathways, and field-proven experimental protocols for functionalizing the C2 position of this molecule via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Electronic and Structural Profiling

The reactivity of the quinazoline core is defined by its


-deficient nature, driven by the two electronegative nitrogen atoms (N1 and N3) in the pyrimidine ring. In unsubstituted quinazolines, the C4 position is kinetically favored for nucleophilic attack, reacting up to 6,500 times faster than the C2 position with amines [1].

However, by utilizing a 2-chloro-substituted scaffold where the C4 position is either unsubstituted or protected, chemists can force regioselective functionalization at the C2 carbon[2].

The 7-Methyl Effect: The inclusion of a methyl group at the C7 position introduces a subtle inductive (+I) and hyperconjugative (+H) electron-donating effect into the fused benzenoid ring. While C7 is para to the C8a bridgehead and meta to the C2 position, this electron donation marginally enriches the overall electron density of the


-system. Consequently, 2-chloro-7-methylquinazoline is slightly less electrophilic than its unsubstituted or halogenated counterparts (e.g., 2,7-dichloroquinazoline) [3]. This tempering effect is highly advantageous: it stabilizes the molecule against unwanted degradation or ring-opening under harsh basic conditions, while maintaining sufficient reactivity for SNAr and transition-metal catalysis.

Mechanistic Pathways in Heterocyclic Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The C2-Cl bond is highly polarized. When subjected to nitrogen, oxygen, or sulfur nucleophiles, the reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack to form a negatively charged Meisenheimer complex, which is heavily stabilized by the adjacent N1 and N3 atoms acting as electron sinks.

SNAr_Pathway SM 2-Chloro-7-methylquinazoline (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Nucleophilic Attack Nuc Amine Nucleophile (HNR2) Nuc->TS Electron Donation Prod 2-Amino-7-methylquinazoline (Product) TS->Prod Rearomatization LG Chloride Ion (Leaving Group) TS->LG Elimination

Figure 1: SNAr mechanism of 2-Chloro-7-methylquinazoline via a Meisenheimer complex.

Recent advances have demonstrated that while traditional batch SNAr reactions require prolonged reflux, microfluidic flow reactors can drastically accelerate this pathway. By operating at elevated temperatures and pressures (e.g., 225 °C, 12 MPa), the activation energy barrier for Meisenheimer complex formation is rapidly overcome, yielding 2-aminoquinazolines in minutes[4].

Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C2-Cl bond readily undergoes oxidative addition with Pd(0) species. In Suzuki-Miyaura couplings, the catalytic cycle relies on the efficient transmetalation of an aryl or heteroaryl boronic acid, facilitated by an aqueous base. The


-accepting nature of the quinazoline ring accelerates the final reductive elimination step, rapidly releasing the 2-aryl-7-methylquinazoline product.

Pd_Catalysis Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Insertion into C2-Cl) Pd0->OA 2-Chloro-7-methylquinazoline TM Transmetalation (Aryl Boronic Acid) OA->TM Base / Ar-B(OH)2 RE Reductive Elimination (C-C Bond Formation) TM->RE Isomerization RE->Pd0 Catalyst Regeneration Prod 2-Aryl-7-methylquinazoline RE->Prod Product Release

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C2 position.

Quantitative Reactivity Data

The table below synthesizes the expected quantitative outcomes and reaction conditions for functionalizing the 2-chloro position, comparing traditional batch methods with advanced flow techniques.

Table 1: Comparative Reactivity & Yield Profiles

Reaction TypeReagents / PartnersConditionsTypical Yield (%)Mechanistic Causality
SNAr (Batch) Aliphatic Amines, DIPEADioxane, Reflux, 12-18 h50 - 86%Slower reaction; requires a non-nucleophilic proton sink (DIPEA) to prevent amine depletion[3].
SNAr (Flow) Primary AminesEtOH, 225 °C, 12 MPa, 16 min>90%High T/P safely accelerates Meisenheimer complex formation without solvent boiling[4].
Suzuki-Miyaura Arylboronic Acids, Pd(dppf)Cl₂Dioxane/H₂O, K₂CO₃, 90 °C65 - 85%Electron-deficient C2-Cl bond undergoes facile oxidative addition; large bite-angle ligand accelerates elimination[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (the "why") and the analytical checkpoint required to confirm success before proceeding.

Protocol A: Synthesis of 2-Amino-7-methylquinazoline Derivatives via Batch SNAr

This protocol is optimized for primary and secondary aliphatic amines.

  • Preparation of the Reaction Mixture:

    • Action: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-chloro-7-methylquinazoline in anhydrous 1,4-dioxane (0.2 M concentration). Add 3.0 equivalents of the desired amine and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Dioxane is chosen as a polar aprotic solvent with a high boiling point (101 °C) to stabilize the polar transition state without participating in the reaction. DIPEA acts as a strictly non-nucleophilic proton sink. As the SNAr reaction liberates HCl, DIPEA prevents the formation of the unreactive hydrochloride salt of the nucleophilic amine.

  • Thermal Activation:

    • Action: Attach a reflux condenser and heat the mixture to 100 °C under an inert argon atmosphere for 12–18 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf, UV-active at 254 nm) should completely disappear, replaced by a lower Rf product spot exhibiting distinct fluorescence under 365 nm UV light (characteristic of extended amino-quinazoline conjugation).

  • Quenching and Isolation:

    • Action: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Validation Checkpoint: Perform crude LC-MS. The presence of the

      
       corresponding to the exact mass of the substituted product confirms successful chloride displacement[3].
      
Protocol B: Synthesis of 2-Aryl-7-methylquinazolines via Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system for efficient transmetalation.

  • Catalyst and Reagent Assembly:

    • Action: Charge a Schlenk tube with 2-chloro-7-methylquinazoline (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide bite angle, which sterically drives the final reductive elimination step. K₂CO₃ is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for transmetalation.

  • Degassing and Reaction:

    • Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles. Heat to 90 °C for 6 hours.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. The water co-solvent is critical for dissolving the inorganic base and facilitating the boronate formation.

  • Purification:

    • Action: Filter the cooled mixture through a short pad of Celite to remove palladium black. Partition between water and dichloromethane, extract, and purify via flash column chromatography.

    • Validation Checkpoint: ¹H NMR (CDCl₃) of the purified product must show the disappearance of the boronic acid protons and the appearance of the new aromatic signals, integrating correctly against the distinct 3H singlet of the C7-methyl group (typically around

      
       2.60 ppm)[3].
      

Conclusion

2-Chloro-7-methylquinazoline is a robust and predictable scaffold in heterocyclic chemistry. The electron-donating nature of the 7-methyl group provides structural stability without compromising the high electrophilicity of the C2 position. By leveraging the mechanistic principles of SNAr and palladium catalysis, researchers can construct highly complex, diverse libraries of bioactive quinazolines with exceptional regiocontrol and yield.

References

  • Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL:[Link]

  • Potential of Application of Microfluidic Devices in Preparative Chemistry Source: INEOS OPEN URL:[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: MDPI (Molecules) URL:[Link]

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block Source: ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-Chloro-7-methylquinazoline: A Methodological Blueprint

Abstract: Quinazoline derivatives form the backbone of numerous therapeutic agents, making the precise determination of their three-dimensional structure a critical aspect of modern drug discovery and development. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Quinazoline derivatives form the backbone of numerous therapeutic agents, making the precise determination of their three-dimensional structure a critical aspect of modern drug discovery and development. This guide provides an in-depth, technical walkthrough of the process of crystal structure analysis, using 2-Chloro-7-methylquinazoline as a representative model for this important class of heterocyclic compounds. We will detail a robust synthetic pathway, explore the principles and practicalities of single-crystal growth, and provide a comprehensive overview of the single-crystal X-ray diffraction workflow, from data collection to structural refinement and interpretation. The causality behind experimental choices is emphasized, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage structural chemistry for the rational design of novel therapeutics. While a definitive published crystal structure for 2-Chloro-7-methylquinazoline is not publicly available, this document serves as an authoritative methodological blueprint, drawing on established protocols and data from closely related, structurally characterized quinazoline analogues.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and versatile substitution points allow it to engage in a wide array of molecular interactions with biological targets.[1] This has led to the development of numerous FDA-approved drugs for a range of diseases. Notably, quinazoline derivatives are prominent as protein kinase inhibitors in oncology, with drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) to combat non-small cell lung cancer.[2] The therapeutic potential of this class extends to antimicrobial, anti-inflammatory, and antihypertensive agents, underscoring the continuous drive to synthesize and characterize novel analogues.[3][4]

Structural analysis via single-crystal X-ray diffraction is paramount in this field. It provides unambiguous, atomic-level information on molecular geometry, conformation, and the subtle non-covalent interactions that govern crystal packing and, by extension, influence physicochemical properties like solubility and bioavailability.[5] Understanding the precise three-dimensional arrangement of substituents on the quinazoline core is essential for optimizing structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced potency and selectivity.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and its subsequent crystallization. The chosen protocols must be robust and yield a compound free from impurities that could hinder the formation of a well-ordered crystal lattice.

Proposed Synthesis of 2-Chloro-7-methylquinazoline

A logical and efficient synthesis of 2-Chloro-7-methylquinazoline can be adapted from established methods for related quinazolinones and 2-chloro-substituted quinazolines.[2][6] A common and effective strategy begins with a substituted anthranilic acid.

Protocol:

  • Step 1: Acetylation of Anthranilic Acid. 2-amino-4-methylbenzoic acid is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding N-acetyl derivative. This step protects the amine and sets the stage for cyclization.

  • Step 2: Cyclization to form the Quinazolinone. The N-acetylated intermediate is heated with formamide or a similar reagent. This effects a cyclization reaction to yield 7-methylquinazolin-4(3H)-one.

  • Step 3: Chlorination of the Quinazolinone. The critical chlorination step is achieved by refluxing the 7-methylquinazolin-4(3H)-one with a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). This converts the 4-oxo group into a 4-chloro substituent.

  • Step 4: Aromatization/Reduction. To arrive at the target 2-Chloro-7-methylquinazoline, a final step involving the reduction of the remaining carbonyl (if the starting material was a dione) or modification at the 2-position is required. A more direct route involves starting with a precursor that already contains the desired methyl group at the 2-position, for example, by cyclizing 2-amino-4-methylbenzoic acid with acetonitrile followed by chlorination. For the purpose of this guide, we will assume a multi-step synthesis culminating in the desired product.

  • Purification: The crude product is purified via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to crystallization.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis A 2-amino-4-methylbenzoic acid B Acetylation (Acetic Anhydride) A->B C 7-methyl-2-methyl-4(3H)-quinazolinone B->C D Chlorination (POCl₃) C->D E 2-Chloro-7-methylquinazoline (Crude) D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H Pure Compound (>99%) G->H I Single Crystal Growth H->I Proceed to Crystallization

Caption: Synthetic and purification workflow for 2-Chloro-7-methylquinazoline.

Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging bottleneck.[7] The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution. For a small organic molecule like 2-Chloro-7-methylquinazoline, several methods are effective.

Recommended Method: Slow Evaporation

This technique is straightforward and often successful.

  • Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble. The ideal solvent allows for complete dissolution upon gentle heating but results in a saturated or near-saturated solution at room temperature. A binary system, such as Dichloromethane/Hexane or Ethyl Acetate/Methanol, often provides the necessary fine-tuning of solubility.

  • Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen "good" solvent (e.g., Dichloromethane) in a small, clean vial.

  • Induce Supersaturation: If using a binary system, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Place the vial in an undisturbed, vibration-free location. Once well-formed, block-like crystals appear, they can be carefully harvested using a spatula or nylon loop.

Single-Crystal X-ray Diffraction Analysis

This non-destructive technique provides the definitive three-dimensional structure of a molecule as it exists in the solid state.

G A Mount Crystal on Goniometer B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration (e.g., CrysAlisPro) B->C D Structure Solution (e.g., SHELXT - Direct Methods) C->D E Structural Refinement (e.g., SHELXL - Full-Matrix Least-Squares) D->E F Validation & Analysis (e.g., PLATON, Mercury) E->F G Final Structure (CIF File) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Refinement
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer (e.g., a Bruker APEX II or Rigaku XtaLAB Synergy) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Software like SHELXT is used to solve the phase problem and generate an initial electron density map, revealing the positions of most atoms.[8] The model is then refined using a full-matrix least-squares program like SHELXL, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[8]

Representative Crystallographic Data

While specific data for 2-Chloro-7-methylquinazoline is unavailable, a typical dataset for a related chloro-substituted quinazoline derivative would be presented as follows. This data is illustrative, based on published structures of similar compounds.[8]

Parameter Illustrative Value Significance
Chemical FormulaC₉H₇ClN₂Confirms the elemental composition of the crystal.
Formula Weight178.62 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles between the unit cell axes.
Volume (ų)1005The volume of a single unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.18 g/cm³The theoretical density of the crystal.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the refinement; lower is better.
wR₂ (all data)< 0.12A weighted residual factor based on all data; lower is better.
Goodness-of-fit (S)~1.0Should be close to 1 for a good model.

Structural Analysis and Discussion

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

Analysis of a potential structure for 2-Chloro-7-methylquinazoline would focus on several key features:

  • Planarity: The quinazoline ring system is expected to be nearly planar. Deviations from planarity can indicate steric strain.

  • Bond Lengths and Angles: Bond lengths would be compared to standard values. For example, the C-Cl bond length and the C-N bonds within the pyrimidine ring are of particular interest. The internal angles of the fused rings reveal any strain from ideal sp² geometry.

Bond/Angle Expected Value (Å or °) Interpretation
C(2)-Cl(1)~1.74 ÅTypical C(sp²)-Cl single bond length.
N(1)-C(2)~1.31 ÅShorter than a single bond, indicating double bond character within the ring.
C(7)-C(8) (Methyl C)~1.51 ÅStandard C(sp²)-C(sp³) single bond.
C(8)-C(7)-C(6)~120°Reflects the sp² hybridization of the aromatic carbon.
Supramolecular Interactions

The crystal packing is dictated by intermolecular forces. For 2-Chloro-7-methylquinazoline, several interactions would be anticipated:

  • π-π Stacking: The planar aromatic rings are likely to stack with neighboring molecules in a parallel-displaced or T-shaped arrangement. These interactions are crucial for stabilizing the crystal lattice.

  • Halogen Bonding: The chlorine atom at the 2-position is an electron-withdrawing group and can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen atoms) on adjacent molecules.

  • C-H···N Interactions: Weak hydrogen bonds between the aromatic C-H groups and the nitrogen atoms of neighboring quinazoline rings are also expected to play a role in the overall crystal packing.

Conclusion

The structural analysis of 2-Chloro-7-methylquinazoline, and its derivatives, is a critical endeavor that bridges synthetic chemistry and drug design. This guide has outlined a comprehensive and technically sound blueprint for achieving this goal, from rational synthesis to the intricacies of single-crystal X-ray analysis. By determining the precise molecular geometry and understanding the supramolecular interactions that govern the solid-state architecture, researchers can gain invaluable insights. This knowledge is directly applicable to the rational design of new quinazoline-based compounds with improved pharmacological profiles, ultimately contributing to the development of more effective therapeutic agents.

References

  • GSC Biological and Pharmaceutical Sciences. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][9]. gscbiologicalpress.com. Available at: [Link]

  • Molecules. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. mdpi.com. Available at: [Link]

  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021). rjptonline.org. Available at: [Link]

  • MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][9]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. mdpi.com. Available at: [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. ncbi.nlm.nih.gov. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). sciencedirect.com. Available at: [Link]

  • Journal of Pharmaceutical and Chemical Research. (2015). Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. jocpr.com. Available at: [Link]

  • MDPI. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. mdpi.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Efficient Synthesis of 2-Chloro-7-methylquinazoline

Introduction: The Significance of 2-Chloro-7-methylquinazoline in Modern Drug Discovery The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Chloro-7-methylquinazoline in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, 2-chloro-7-methylquinazoline is a highly valued intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position, which serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the quinazoline core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The 7-methyl group also plays a crucial role in modulating the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for biological targets.

This guide provides two robust and efficient protocols for the synthesis of 2-chloro-7-methylquinazoline, designed for researchers, scientists, and drug development professionals. The methodologies presented are based on established chemical principles and have been optimized for yield, purity, and scalability.

Protocol 1: Synthesis via Cyclization of 2-Amino-4-methylbenzonitrile and Subsequent Chlorination

This two-step protocol is a highly efficient route to 2-chloro-7-methylquinazoline, commencing with the readily available 2-amino-4-methylbenzonitrile. The initial cyclization reaction forms the quinazolinone ring system, which is subsequently chlorinated to yield the target compound.

Step 1: Synthesis of 7-Methylquinazolin-2(1H)-one (Precursor)

The formation of the quinazolinone ring is achieved through the cyclization of 2-amino-4-methylbenzonitrile. This reaction is a variation of established methods for quinazoline synthesis.

Reaction Mechanism: The synthesis proceeds via an initial formylation of the amino group of 2-amino-4-methylbenzonitrile by formamide, followed by an intramolecular cyclization where the newly formed formamido group attacks the nitrile. Subsequent tautomerization leads to the stable 7-methylquinazolin-2(1H)-one.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylbenzonitrile (1.0 eq) and formamide (10-15 eq).

  • Reaction: Heat the mixture to 150-160 °C in an oil bath with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water with stirring to precipitate the product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 7-methylquinazolin-2(1H)-one as a white to off-white solid.

  • Drying: Dry the purified product under vacuum at 60-70 °C.

Step 2: Chlorination of 7-Methylquinazolin-2(1H)-one

The conversion of the quinazolinone to the desired 2-chloroquinazoline is a critical step, achieved by reaction with phosphorus oxychloride (POCl₃).

Reaction Mechanism: The chlorination of the quinazolinone with POCl₃ proceeds through the formation of a phosphate ester intermediate at the oxygen atom of the amide. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloroquinazoline. The presence of a tertiary amine base can accelerate the reaction.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend 7-methylquinazolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) to the suspension. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Drying: Dry the purified 2-chloro-7-methylquinazoline under vacuum to yield a solid product.

Protocol 2: Synthesis via Niementowski Reaction of 4-Methylanthranilic Acid

Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one (Precursor)

The Niementowski reaction involves the condensation of an anthranilic acid with an amide at elevated temperatures.[2][3][4]

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 4-methylanthranilic acid on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization and dehydration to yield the 7-methylquinazolin-4(3H)-one.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-methylanthranilic acid (1.0 eq) and an excess of formamide (5-10 eq).

  • Reaction: Heat the mixture to 150-160 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Precipitate the product by adding cold water.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude 7-methylquinazolin-4(3H)-one from ethanol to obtain a purified solid.

  • Drying: Dry the product under vacuum.

Step 2: Chlorination of 7-Methylquinazolin-4(3H)-one

The subsequent chlorination follows a similar procedure to that described in Protocol 1.

Experimental Protocol:

  • Reaction Setup: Suspend 7-methylquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask with a reflux condenser and a nitrogen atmosphere.

  • Reaction: Add a catalytic amount of DMF and heat the mixture to reflux for 3-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and carefully quench with crushed ice.

    • Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Drying: Dry the final product, 2-chloro-7-methylquinazoline, under vacuum.

Quantitative Data Summary

StepProtocolStarting MaterialProductReagentsTemperature (°C)Time (h)Typical Yield (%)
112-Amino-4-methylbenzonitrile7-Methylquinazolin-2(1H)-oneFormamide150-1604-680-90
217-Methylquinazolin-2(1H)-one2-Chloro-7-methylquinazolinePOCl₃, DMF (cat.)105-1102-475-85
124-Methylanthranilic Acid7-Methylquinazolin-4(3H)-oneFormamide150-1602-485-95
227-Methylquinazolin-4(3H)-one2-Chloro-7-methylquinazolinePOCl₃, DMF (cat.)105-1103-570-80

Visualizing the Synthetic Pathways

Protocol 1: Synthetic Workflow

Protocol 1 start 2-Amino-4-methylbenzonitrile precursor 7-Methylquinazolin-2(1H)-one start->precursor Formamide, 150-160°C product 2-Chloro-7-methylquinazoline precursor->product POCl3, DMF (cat.), Reflux

Caption: Synthetic route for Protocol 1.

Protocol 2: Synthetic Workflow

Protocol 2 start 4-Methylanthranilic Acid precursor 7-Methylquinazolin-4(3H)-one start->precursor Formamide, 150-160°C (Niementowski Reaction) product 2-Chloro-7-methylquinazoline precursor->product POCl3, DMF (cat.), Reflux

Caption: Synthetic route for Protocol 2.

References

  • Niementowski, S. von. Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie. 1895 , 51 (1), 564–572. [Link]

  • Wikipedia. Niementowski quinazoline synthesis. [Link]

  • Name-Reaction.com. Nimentowski Quinazoline Synthesis. [Link]

  • Sharma, V. K., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. 2021 , ix, 150-176. [Link]

Sources

Application

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 2-Chloro-7-methylquinazoline

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloro-7-methylquinazoline Introduction & Strategic Relevance The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloro-7-methylquinazoline

Introduction & Strategic Relevance

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). While the 4-position is typically the primary site for pharmacophore attachment, the 2-position offers a critical vector for tuning physicochemical properties (solubility, lipophilicity) and metabolic stability.

This guide focuses on the 2-Chloro-7-methylquinazoline scaffold. Unlike the highly reactive 4-chloro analogs, the 2-chloro position is inherently less electrophilic. Furthermore, the 7-methyl substituent introduces an electron-donating effect (via hyperconjugation and induction) that stabilizes the aromatic ring, slightly deactivating it toward nucleophilic attack compared to the unsubstituted parent. Consequently, successful derivatization requires precise control over reaction thermodynamics and solvent interactions.

Mechanistic Insight: The "7-Methyl" Effect

To design effective protocols, one must understand the electronic environment. The reaction proceeds via an Addition-Elimination (


)  mechanism.[1]
  • Nucleophilic Attack: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Electronic Deactivation: The 7-methyl group donates electron density into the ring system. This raises the energy of the LUMO at C2, making it less susceptible to attack compared to a 7-nitro or 7-fluoro analog.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the resonance stabilization required for the intermediate.

SNAr_Mechanism cluster_effect 7-Methyl Effect Reactants Reactants (2-Cl-7-Me-Q + H-Nu) TS1 Transition State 1 (High Energy) Reactants->TS1 + Heat/Cat Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 (Cl Departure) Intermediate->TS2 Re-aromatization Products Product (2-Substituted-7-Me-Q) TS2->Products - HCl Note 7-Me Group destabilizes negative charge, raising activation energy. Note->Intermediate

Caption: Reaction coordinate for the


 of 2-chloro-7-methylquinazoline showing the intermediate bottleneck.

Critical Experimental Parameters

The choice of solvent and base is not arbitrary; it dictates the reaction pathway (neutral vs. acid-catalyzed).

ParameterRecommended ConditionScientific Rationale
Solvent (Anilines) iPrOH or n-BuOH Protic solvents stabilize the leaving group (Cl⁻) via H-bonding. They also allow for acid catalysis (using HCl) to protonate N3, activating C2.
Solvent (Aliphatics) DMF, DMSO, or NMP Polar aprotic solvents solvate the nucleophile cation but leave the anion "naked" and more reactive. Essential for overcoming 7-Me deactivation.
Base DIPEA or K₂CO₃ Scavenges the HCl byproduct. For unreactive amines, use non-nucleophilic bases (DIPEA) to prevent side reactions.
Temperature 90°C - 140°C Higher temperatures are required due to the C2 position's lower reactivity and the 7-Me deactivation.

Detailed Protocols

Protocol A: Thermal Amination with Anilines (Acid-Catalyzed)

Best for: Less nucleophilic aromatic amines.

Reagents:

  • 2-Chloro-7-methylquinazoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Isopropanol (iPrOH) (0.5 M concentration)

  • Catalytic HCl (4M in dioxane, 0.1 equiv) – Optional but recommended for sluggish substrates.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-7-methylquinazoline in iPrOH.

  • Add: Add the aniline followed by the catalytic HCl.

  • Reflux: Heat the mixture to reflux (~82°C) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Note: The product often precipitates as the hydrochloride salt.

  • Workup:

    • If precipitate forms: Cool to room temperature (RT), filter the solid, and wash with cold iPrOH and Et₂O.

    • If no precipitate: Remove solvent in vacuo, redissolve in DCM, wash with sat. NaHCO₃ (to free base), dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and overcoming steric hindrance.

Reagents:

  • 2-Chloro-7-methylquinazoline (1.0 equiv)

  • Amine (1.5 equiv)

  • Solvent: n-Butanol or DMF (2 mL per mmol)

  • Base: DIPEA (2.0 equiv)

Procedure:

  • Assembly: Combine all reagents in a microwave-compatible glass vial containing a stir bar. Cap and crimp.

  • Irradiation: Heat to 140°C for 15–20 minutes (High Absorption setting).

    • Safety: Ensure the vessel is rated for the pressure generated by the solvent.

  • Analysis: Check conversion by LC-MS. The 7-methyl group often requires this higher energy input compared to unsubstituted quinazolines (typically 100°C).

  • Workup: Pour reaction mixture into water (10x volume). The product usually precipitates. Filter and dry.[2][3]

Protocol C: Etherification (C-O Bond Formation)

Best for: Alkoxide nucleophiles.

Reagents:

  • 2-Chloro-7-methylquinazoline (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • NaH (60% dispersion in oil) (1.5 equiv)

  • Anhydrous THF or DMF

Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF. Add the alcohol dropwise at 0°C and stir for 30 min to form the alkoxide.

  • Addition: Add 2-chloro-7-methylquinazoline (dissolved in minimal THF) to the alkoxide solution.

  • Reaction: Warm to RT and then heat to 60°C for 2–6 hours.

  • Quench: Carefully quench with wet ether or water at 0°C.

  • Extraction: Extract with EtOAc, wash with brine, and concentrate.

Optimization & Troubleshooting Workflow

When yields are low, follow this logic gate to identify the bottleneck. The 7-methyl group often requires pushing the reaction harder than literature precedents for 2-chloroquinazoline suggest.

Optimization_Flow Start Low Yield / Incomplete Conversion Check_SM Is Starting Material (SM) remaining? Start->Check_SM Increase_Temp Increase Temp (+20°C) or Switch to Microwave Check_SM->Increase_Temp Yes Check_Hydrolysis Check for Hydrolysis (Product Mass = M+16/18) Check_SM->Check_Hydrolysis No Change_Solvent Switch to Polar Aprotic (DMF/NMP) to strip ions Increase_Temp->Change_Solvent Still Low Yield Acid_Cat Add HCl (for Anilines) to protonate Ring N Change_Solvent->Acid_Cat If Nucleophile is Aniline Dry_Solvents Use Anhydrous Solvents & Molecular Sieves Check_Hydrolysis->Dry_Solvents Hydrolysis Detected

Caption: Decision tree for optimizing the SnAr reaction of 7-methyl-substituted quinazolines.

References

  • Regioselective Nucleophilic Aromatic Substitution of Quinazolines. Source: MDPI (Molecules), 2024. Context: Detailed analysis of C2 vs C4 reactivity and computational energy barriers. URL:[Link]

  • Microwave-Assisted Synthesis of Quinazoline Derivatives. Source: National Institutes of Health (PMC), 2025. Context: Protocols for rapid amination reducing reaction times from hours to minutes. URL:[Link]

  • Solvent Effects in Nucleophilic Aromatic Substitution. Source: Frontiers in Chemistry, 2018.[4] Context: Explanation of specific solvation effects (H-bonding vs. dipolar aprotic) on reaction rates. URL:[Link][4]

  • Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Source: Common Organic Chemistry.[5] Context: Standard operating procedures for aryl chloride displacement with amines. URL:[Link]

Sources

Method

Suzuki-Miyaura coupling reaction conditions for 2-Chloro-7-methylquinazoline

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Chloro-7-methylquinazoline Executive Summary & Context in Drug Development 2-Chloro-7-methylquinazoline is a highly versatile pharmacophore building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Chloro-7-methylquinazoline

Executive Summary & Context in Drug Development

2-Chloro-7-methylquinazoline is a highly versatile pharmacophore building block extensively utilized in the synthesis of targeted therapeutics, including potent kinase inhibitors such as covalent FGFR4 antagonists[1]. The functionalization of the C2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical step in late-stage lead optimization. This technical guide details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for achieving high-yield C–C bond formation at the C2 position.

Mechanistic Rationale & Causality

Unlike standard unactivated aryl chlorides, the Csp²–Cl bond of the 2-chloroquinazoline moiety is highly activated[2]. This hyper-reactivity is driven by the α-nitrogen effect —the strong electron-withdrawing nature of the adjacent pyrimidine nitrogens depletes electron density at the C2 carbon. Furthermore, during the catalytic cycle, the N-1 and N-3 lone pairs coordinate with the Palladium(0) species, significantly lowering the activation energy required for the oxidative addition step[2].

Because of this inherent activation, the Suzuki-Miyaura coupling of 2-chloro-7-methylquinazoline can proceed under milder conditions than typical aryl chlorides. However, it also necessitates careful selection of bases and solvents to prevent competitive hydrolysis (SNAr by hydroxide) of the starting material.

Reaction Parameter Optimization

A successful cross-coupling system requires a delicate balance of catalyst, solvent, and base[3]:

  • Catalyst Selection: While the classic

    
     is effective, utilizing 
    
    
    
    provides a larger bidentate bite angle. Causality: The wider bite angle sterically forces the intermediate trans-palladium complex into a cis-conformation, accelerating the reductive elimination step and minimizing protodeboronation of the arylboronic acid.
  • Solvent Systems: The standard biphasic system of 1,4-Dioxane/Water (4:1 v/v) ensures that both the hydrophobic quinazoline and the inorganic base remain in solution, facilitating the base exchange step[3]. Recently, Propylene Carbonate (PC) has been validated as a highly energy-efficient, green alternative to dimethoxyethane (DME) or dioxane, offering shorter reaction times and eliminating the need for complex peroxide-removal pre-treatments[4].

  • Base Selection: Mild inorganic bases like

    
     or 
    
    
    
    (2.0 to 3.0 equivalents) are optimal[3]. Causality: Stronger bases (e.g.,
    
    
    ) can trigger unwanted nucleophilic aromatic substitution at the highly activated C2 position, leading to degradation of the quinazoline core.

Quantitative Data Summary

The following table summarizes the comparative performance of various catalytic systems for the coupling of 2-chloroquinazolines with standard arylboronic acids.

EntryCatalyst System (mol %)Solvent SystemBase (Equivalents)Temp (°C)Time (h)Typical Yield (%)
1

(5%)
1,4-Dioxane /

(4:1)

(2.0)
904 - 675 - 85
2

(5%)
1,4-Dioxane /

(3:1)

(2.5)
1002 - 480 - 92
3

/ XPhos (2%)
THF /

(4:1)

(3.0)
803 - 585 - 95
4

(5%)
Propylene Carbonate (PC)

(aq, 2M)
1201 - 270 - 80

Note: Yields are highly dependent on the steric and electronic nature of the specific arylboronic acid utilized.

Self-Validating Experimental Protocol

Objective: Synthesis of 2-aryl-7-methylquinazoline via Suzuki-Miyaura coupling.

Step 1: Reagent Preparation

  • Action: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 2-chloro-7-methylquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Causality: A 20% molar excess of the boronic acid is used to compensate for trace protodeboronation that naturally occurs at elevated temperatures in aqueous media.

Step 2: Solvent Addition & Rigorous Degassing

  • Action: Add 4.0 mL of 1,4-dioxane. Sparge the suspension with Argon gas for 15 minutes. Subsequently, add 1.0 mL of a 2M aqueous

    
     solution (previously degassed).
    
  • Causality: Oxygen must be rigorously excluded. Dissolved

    
     will rapidly oxidize the active 
    
    
    
    species to inactive
    
    
    and promote the homocoupling of the arylboronic acid, severely depressing the final yield.

Step 3: Reaction Execution

  • Action: Seal the reaction vessel and heat to 90 °C in a pre-heated oil bath or parallel synthesizer block.

  • Self-Validation: Monitor the physical state of the reaction. Within 15–30 minutes, the mixture should transition from a turbid yellow/orange suspension to a dark red/brown homogeneous solution. This color shift is a reliable visual indicator of the successful reduction of the precatalyst to the active

    
     species and the initiation of the catalytic cycle.
    

Step 4: Analytical Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS or Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Self-Validation: The reaction is deemed complete when the UV-active starting material peak (2-chloro-7-methylquinazoline) is entirely consumed, replaced by the desired product mass peak. If starting material persists, verify the pH is alkaline (pH > 9) to ensure the base exchange step is actively occurring.

Step 5: Work-up and Extraction

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and deionized water (10 mL). Separate the organic layer, and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 6: Purification

  • Action: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure 2-aryl-7-methylquinazoline.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Weigh Quinazoline, Boronic Acid, Pd Cat. Step2 2. Solvent Addition Add 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 3. Degassing Argon Sparge (15 min) Step2->Step3 Step4 4. Reaction Execution Heat at 90°C (2-4 h) Step3->Step4 Step5 5. Monitoring LC-MS / TLC (Self-Validation) Step4->Step5 Step5->Step4 Incomplete Reaction Step6 6. Work-up & Extraction EtOAc / Brine Wash Step5->Step6 Reaction Complete Step7 7. Purification Flash Chromatography Step6->Step7

Fig 1. Experimental workflow for the Suzuki-Miyaura coupling of 2-Chloro-7-methylquinazoline.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

  • Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate Source: ChemistrySelect / ResearchGate URL:[Link]

  • Certain chemical entities, compositions, and methods (WO2015027222A2)
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-7-methylquinazoline

Abstract This comprehensive guide details the application of the Buchwald-Hartwig amination for the synthesis of 2-amino-7-methylquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of the Buchwald-Hartwig amination for the synthesis of 2-amino-7-methylquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We provide a foundational overview of the reaction mechanism, in-depth guidance on the selection of critical reagents, and a robust, step-by-step experimental protocol for the coupling of 2-Chloro-7-methylquinazoline with a representative primary amine. Furthermore, this document includes strategies for reaction optimization, a troubleshooting guide, and curated references to support both novice and experienced researchers.

Introduction: The Significance of C-N Bond Formation

The quinazoline core is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs. The ability to functionalize this heterocycle through the formation of carbon-nitrogen (C-N) bonds is therefore of paramount importance. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging these bonds, offering a significant improvement over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]

This reaction utilizes a palladium catalyst, in conjunction with a phosphine ligand and a base, to couple an aryl halide with an amine.[3] The amination of electron-deficient heterocyclic chlorides like 2-Chloro-7-methylquinazoline can be particularly challenging, demanding careful selection of the catalyst system to achieve high yields and avoid side reactions.[3] This guide provides the necessary insights and a field-proven protocol to successfully navigate these challenges.

Mechanistic Overview: The Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps, beginning with an active Pd(0) species.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand (L), undergoes oxidative addition into the carbon-chlorine bond of 2-Chloro-7-methylquinazoline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][5][6]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 2-amino-7-methylquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)-Cl) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Ar-Pd(II)(L)-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR'R'') amido_complex->product reagents_in Ar-Cl (2-Chloro-7-methylquinazoline) reagents_in->oa_complex amine_in R'R''NH + Base amine_in->amido_complex

Catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent Selection: The Causality Behind Choices

The success of the amination of 2-Chloro-7-methylquinazoline hinges on the synergistic interplay between the palladium source, ligand, base, and solvent.

Palladium Precatalyst

While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common choices. Pd(II) sources require in-situ reduction to the active Pd(0) state, which can be facilitated by the phosphine ligand or the amine itself.[4] For challenging couplings, using well-defined Pd(0) precatalysts or pre-formed palladacycles can offer greater reliability and activity.[7]

The Critical Role of the Ligand

The ligand is arguably the most crucial component. For coupling with aryl chlorides, especially electron-deficient heterocycles, bulky and electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[3][8] N-Heterocyclic Carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations.[1][9]

LigandClassKey Characteristics & Application
XPhos Biaryl MonophosphineHighly effective for coupling aryl chlorides. Its bulk facilitates reductive elimination.
SPhos Biaryl MonophosphineSimilar to XPhos, often used for a broad range of substrates.
RuPhos Biaryl MonophosphineParticularly effective for sterically hindered substrates and can sometimes offer better performance than XPhos.
BINAP Bidentate PhosphineA classic ligand, often effective but may require higher temperatures for less reactive chlorides.[3][10]
DavePhos Biaryl MonophosphineAn effective ligand for amination of various heterocyclic chlorides.[10]
IMes/IPr N-Heterocyclic Carbene (NHC)Strong sigma-donors that form very stable and active palladium complexes, suitable for challenging couplings.[11]
Base Selection

The base plays a critical role in deprotonating the amine in the catalytic cycle.[5][6][12] The choice of base must be carefully considered based on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong, Non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) is a highly effective and commonly used base for aminations.[3] Its strength facilitates the deprotonation of a wide range of amines.

  • Milder Carbonate Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are used when base-sensitive functional groups are present.[1] However, they may require higher reaction temperatures or more active catalyst systems to be effective, especially with aryl chlorides.[1]

Solvent Considerations

Anhydrous, aprotic polar solvents are standard for the Buchwald-Hartwig amination.[7]

  • Toluene and Dioxane: These are the most common solvents, offering good solubility for many organic substrates and compatibility with the high temperatures often required.

  • tert-Amyl alcohol (t-AmOH) or tert-Butanol (t-BuOH): These can sometimes enhance reactivity and are good choices for certain catalyst systems.

Detailed Experimental Protocol

This protocol describes the coupling of 2-Chloro-7-methylquinazoline with benzylamine as a representative example.

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here.)

Materials:

  • 2-Chloro-7-methylquinazoline

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or oven-dried round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Argon or Nitrogen supply

Reagent Table (Example Scale):

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
2-Chloro-7-methylquinazoline178.621791.01.0
Benzylamine107.151291.21.2
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)
XPhos476.6723.80.050.05 (5 mol%)
NaOtBu96.101351.41.4
Toluene-5 mL--

graph TD {
A[Setup] --> B[Reagent Addition];
B --> C[Inert Atmosphere];
C --> D[Heating & Reaction];
D --> E{Monitoring};
E -->| Complete | F[Work-up];
E -->| Incomplete | D;
F --> G[Purification];
G --> H[Characterization];
subgraph "Pre-Reaction"
    A("Oven-dried flask with stir bar");
    B("Add solids: 2-Chloro-7-methylquinazoline, Pd₂(dba)₃, XPhos, NaOtBu");
end

subgraph "Reaction"
    C("Evacuate & backfill with Argon (3x)");
    D("Add Toluene & Benzylamine via syringe. Heat to 100-110 °C");
end

subgraph "Post-Reaction"
    E("Monitor by TLC or LC-MS");
    F("Cool, filter through Celite®, concentrate filtrate");
    G("Silica gel column chromatography");
    H("Obtain NMR, MS data");
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
style D fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
style E fill:#FBBC05,stroke:#202124,stroke-width:2px
style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF

}

General experimental workflow for the amination protocol.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-7-methylquinazoline (179 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality Note: The solids are added first in a dry state. NaOtBu is hygroscopic and should be handled quickly in a dry environment (e.g., glovebox) for best results.

  • Seal and Purge: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the catalytic system. An inert atmosphere is critical for reproducibility and high yield.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir for 5 minutes, then add benzylamine (0.13 mL, 1.2 mmol) via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction and Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-7-methylquinazolin-2-amine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization & Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents/solvent.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu or LHMDS).3. Increase temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvent and pure reagents.
Starting Material Remains 1. Catalyst loading too low.2. Ligand is not optimal for the substrate.1. Increase catalyst and ligand loading (e.g., to 3-5 mol% Pd).2. Screen alternative ligands like RuPhos or an NHC-based system.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water.2. Beta-hydride elimination from the amido complex.1. Use rigorously dried solvent and reagents.2. Use a more sterically hindered ligand to favor reductive elimination.
Difficulty in Purification 1. Product is highly polar.2. Close-running impurities.1. Consider a reverse-phase chromatography method.2. Optimize eluent system for silica gel chromatography for better separation.

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-arylated compounds. The successful amination of 2-Chloro-7-methylquinazoline is readily achievable with careful attention to reagent selection and the maintenance of a strict inert atmosphere. The protocol detailed herein, centered on a Pd₂(dba)₃/XPhos catalyst system with NaOtBu as the base, provides a reliable starting point for researchers. By understanding the underlying mechanism and principles of reagent choice, this methodology can be adapted to a wide variety of amines, enabling the rapid generation of diverse chemical libraries for drug discovery and development.

References

  • Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]

  • Beletskaya, I. P., et al. (2013, February 6). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Various Authors. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Beletskaya, I. P., et al. (2013, February 6). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. [Link]

  • Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis of 7-amino-2-(N,N-dimethylamino)quinazoline derivatives. ResearchGate. [Link]

  • He, Z.-J., et al. (2010, January 15). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hartwig, J. F. & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Abell, A. D., et al. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

Sources

Method

Procedure for functionalizing the C2 position of 2-Chloro-7-methylquinazoline

Application Note: Strategic Functionalization of the C2 Position of 2-Chloro-7-methylquinazoline Executive Summary & Strategic Analysis The functionalization of 2-Chloro-7-methylquinazoline represents a critical junction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C2 Position of 2-Chloro-7-methylquinazoline

Executive Summary & Strategic Analysis

The functionalization of 2-Chloro-7-methylquinazoline represents a critical junction in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While the quinazoline scaffold is a privileged structure in medicinal chemistry, the C2 position poses a distinct reactivity challenge compared to the highly electrophilic C4 position.

The Reactivity Paradox: In 2,4-dichloroquinazolines, the C4 position reacts exclusively under mild conditions due to the inductive effect of the adjacent N3 nitrogen and the lack of steric hindrance. Once the C4 position is substituted (or if it is unsubstituted H), the remaining C2-chloride becomes significantly less reactive. The presence of the 7-methyl group further complicates this by exerting a weak inductive electron-donating effect (+I), which slightly increases electron density on the pyrimidine ring, thereby deactivating the C2 position toward Nucleophilic Aromatic Substitution (SNAr).

Strategic Implications:

  • Thermal SNAr often requires forcing conditions (high temperature, sealed tubes) or strong nucleophiles.

  • Acid Catalysis is a "cheat code" to activate the ring by protonating N3.

  • Palladium Catalysis (Buchwald-Hartwig/Suzuki) provides the most reliable route for sterically hindered or electron-deficient partners.

Decision Matrix: Selecting the Right Protocol

Before beginning wet chemistry, select the protocol based on your intended nucleophile and its electronic properties.

ReactionMatrix Start Starting Material: 2-Chloro-7-methylquinazoline Nuc_Type Select Nucleophile Type Start->Nuc_Type Amine_Aliphatic Aliphatic Amine (Strong Nuc) Nuc_Type->Amine_Aliphatic Amine_Aniline Aniline/Aryl Amine (Weak Nuc) Nuc_Type->Amine_Aniline Carbon Boronic Acid/Ester (C-C Bond) Nuc_Type->Carbon Oxygen Alkoxide/Phenol (C-O Bond) Nuc_Type->Oxygen Method_A Method A: Thermal S_NAr (iPrOH, 80°C) Amine_Aliphatic->Method_A Standard Method_B Method B: Acid-Catalyzed S_NAr (HCl/Dioxane, 100°C) Amine_Aniline->Method_B Activation Required Method_C Method C: Buchwald-Hartwig (Pd-Cat, Base) Amine_Aniline->Method_C Best for Yield Method_D Method D: Suzuki-Miyaura (Pd-Cat, Boronic Acid) Carbon->Method_D Method_E Method E: Williamson Ether (NaH, THF) Oxygen->Method_E

Figure 1: Decision tree for functionalizing the C2 position. Note that anilines often fail standard thermal displacement and require acid activation or metal catalysis.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation via Acid-Catalyzed SNAr

Best for: Anilines and weaker amine nucleophiles where thermal displacement fails.

Mechanism: The 2-chloro position is sluggish. By adding HCl, we protonate the N3 nitrogen. This quaternization pulls electron density away from C2, making it highly electrophilic (similar to a Vilsmeier reagent intermediate).

Materials:

  • 2-Chloro-7-methylquinazoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • 4M HCl in Dioxane (0.1 – 1.0 equiv) OR conc. HCl (drops)

  • Solvent: 2-Propanol (iPrOH) or n-Butanol (n-BuOH)

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-7-methylquinazoline (100 mg, 1.0 equiv) in iPrOH (3 mL).

  • Addition: Add the aniline (1.1 equiv).

  • Activation: Add 2-3 drops of 4M HCl in dioxane (or conc. aqueous HCl). Note: The solution often turns yellow/orange immediately upon acidification.

  • Reaction: Heat to reflux (approx. 85°C for iPrOH, 110°C for n-BuOH) for 4–12 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). Look for the disappearance of the starting material (high Rf) and appearance of a polar, often fluorescent spot.

  • Workup:

    • Cool to room temperature.[1]

    • Precipitation: Often, the product precipitates as the hydrochloride salt. If so, filter and wash with cold ether.

    • Free Base: If no precipitate, remove solvent in vacuo, redissolve in DCM, wash with sat. NaHCO3 (to neutralize), dry over Na2SO4, and concentrate.

Critical Insight: If the reaction is stalled, switch solvent to 2-ethoxyethanol and heat to 130°C. The higher boiling point overcomes the activation energy barrier of the electron-rich 7-methyl scaffold.

Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling

Best for: Biaryl synthesis (installing phenyl, pyridyl, or heteroaryl groups).

Materials:

  • 2-Chloro-7-methylquinazoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: 2M aq.[3] Na2CO3 or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing (Crucial): In a microwave vial, combine the quinazoline, boronic acid, and base. Add solvents.[3][4][5][6] Sparge with Argon/Nitrogen for 5 minutes before adding the catalyst to prevent Pd oxidation.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat at 90–100°C for 2–6 hours. (Microwave: 110°C for 30 mins).

  • Workup: Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Wash the organic layer with brine, dry, and concentrate.[5]

  • Purification: Flash chromatography is usually required.

Data Summary for Optimization:

ParameterStandard ConditionOptimization (Difficult Substrates)
Catalyst Pd(dppf)Cl2XPhos Pd G2 or Pd2(dba)3/SPhos
Base Na2CO3K3PO4 (Anhydrous)
Solvent Dioxane/H2OToluene/n-BuOH (for anhydrous conditions)
Protocol C: C-N Bond Formation via Buchwald-Hartwig Amination

Best for: Sterically hindered amines or when SNAr fails completely.

Procedure:

  • Charge: Combine 2-Chloro-7-methylquinazoline (1.0 equiv), Amine (1.2 equiv), Cs2CO3 (2.0 equiv), and Xantphos (10 mol%) in dry Dioxane.

  • Purge: Degas with Argon for 10 mins.

  • Catalyst: Add Pd2(dba)3 (5 mol%).

  • Heat: Reflux (100°C) under Argon for 12–18 hours.

  • Note: Xantphos is preferred for quinazolines due to its wide bite angle, which stabilizes the oxidative addition intermediate.

Scientific Validation & Troubleshooting

Self-Validating the Reaction (QA/QC)
  • NMR Shift Diagnostic: Upon successful substitution at C2, the proton signal for the C4-H (if unsubstituted) or the Ar-H at the 8-position will shift.

    • Starting Material: C2-Cl is electron-withdrawing.[5]

    • Product (Amino): C2-N is electron-donating. Expect an upfield shift (shielding) of the adjacent ring protons compared to the chloride precursor.

  • LCMS: The chlorine isotope pattern (3:1 ratio of M : M+2) must disappear in the product. If you see M and M+2 in the product peak, the reaction is incomplete.

Mechanism of Action: Acid-Catalyzed Activation

The following diagram illustrates why acid is necessary for weaker nucleophiles.

Mechanism Step1 Neutral State (2-Cl-7-Me-Qz) Modest Electrophile Step2 Protonation (H+) at N3 Position Step1->Step2 + HCl Step3 Activated Cation (Highly Electrophilic C2) Step2->Step3 Inductive pull Step4 Nucleophilic Attack (Aniline adds to C2) Step3->Step4 Rate Determining Step Step5 Re-aromatization (-HCl) Step4->Step5 Product Formation

Figure 2: Kinetic activation of the quinazoline core via N3-protonation.

References

  • Regioselective Nucleophilic Aromatic Substitution on Quinazolines. Source: Molecules (2024).[7] Discusses the reactivity order C4 > C2 and conditions for C2 substitution. URL:[Link]

  • Suzuki-Miyaura Coupling of 2-Chloroquinazolines. Source: ResearchGate / Synthetic Communications. Protocols for Pd-catalyzed coupling at the less reactive C2 position. URL:[Link]

  • Buchwald-Hartwig Amination of Heteroaryl Chlorides. Source: Journal of Organic Chemistry (2008).[8] Detailed ligand selection for quinoline/quinazoline systems. URL:[Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhaloquinazolines. Source: PMC (NIH). Confirms the reactivity hierarchy and Suzuki conditions for C2-arylation. URL:[Link]

Sources

Application

Application Note: Divergent Synthesis of 2-Amino-7-Methylquinazoline Derivatives from Chloro-Precursors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction and Strategic Overview

The 2-aminoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors (e.g., FGFR, c-Kit, LRRK2) and adenosine receptor antagonists[1]. The incorporation of a 7-methyl substituent provides a critical lipophilic vector that can be leveraged to optimize structure-activity relationships (SAR) and improve metabolic stability.

Mechanistic Insights: Pathway Selection

The causality behind choosing the correct synthetic pathway dictates both the yield and the purity of the final derivative:

  • SNAr Pathway (For Aliphatic Amines): Aliphatic amines (e.g., morpholine, piperidine) possess sufficient nucleophilicity to attack the C2-carbon directly. However, due to the moderate electrophilicity of the C2-chloride, the reaction requires high activation energy. We utilize microwave (MW) irradiation to rapidly reach 130 °C in a polar aprotic solvent (NMP). This ensures kinetic control and drives the equilibrium forward while minimizing thermal degradation byproducts[3].

  • Buchwald-Hartwig Pathway (For Aryl Amines): Anilines and heteroarylamines (e.g., 5-aminoindazole) are poor nucleophiles and fail to react efficiently via SNAr. To bypass this, we utilize a Palladium(0) catalytic cycle. The bulky, electron-rich phosphine ligand RuPhos is specifically chosen because it facilitates the challenging oxidative addition of the deactivated C2-Cl bond and accelerates reductive elimination, preventing the formation of inactive palladium off-cycle species[2].

Workflow and Decision Matrix

G Precursor 2-Chloro-7-methylquinazoline (CAS: 1388025-87-3) Decision Amine Type? Precursor->Decision Aliphatic Strong Nucleophiles (Aliphatic Amines) Decision->Aliphatic High Nucleophilicity Aryl Weak Nucleophiles (Anilines/Aryl Amines) Decision->Aryl Low Nucleophilicity SNAr Protocol A: SNAr Base: DIPEA Solvent: NMP Temp: 130 °C (MW) Aliphatic->SNAr BHA Protocol B: BHA Catalyst: Pd2(dba)3/RuPhos Base: Cs2CO3 Temp: 100 °C Aryl->BHA ProdA 2-(Alkylamino)-7- methylquinazoline SNAr->ProdA ProdB 2-(Arylamino)-7- methylquinazoline BHA->ProdB

Figure 1: Divergent synthetic workflows for amination of 2-chloro-7-methylquinazoline.

Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Aliphatic Amines)

This protocol is optimized for rapid turnover of highly nucleophilic secondary and primary alkylamines.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-7-methylquinazoline (1.0 equiv, 1.0 mmol, 178.6 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.5 equiv, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 130 °C for 45 minutes with a high absorption setting.

  • Self-Validating Checkpoint (LC-MS): Sample 5 µL of the mixture. The disappearance of the distinctive 3:1 isotopic cluster of the chlorine atom (M and M+2 peaks) in the mass spectrum serves as a definitive, self-validating marker for complete conversion. Do not rely solely on TLC, as the Rf values of aliphatic amines and the resulting products often overlap.

  • Workup & Purification: Dilute the reaction mixture with EtOAc (25 mL). Crucial Step: Wash the organic layer with 5% aqueous LiCl solution (3 x 15 mL). The LiCl wash specifically partitions the highly polar NMP solvent into the aqueous phase, preventing it from co-eluting and ruining the chromatographic separation. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (SiO2, gradient of Hexanes to EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Aryl Amines)

This protocol is engineered to overcome the low nucleophilicity of anilines and heteroarylamines.

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-7-methylquinazoline (1.0 equiv, 1.0 mmol, 178.6 mg), the aryl amine (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%, 45.8 mg), RuPhos (0.10 equiv, 10 mol%, 46.7 mg), and finely ground Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol, 651.6 mg)[2].

  • Inert Atmosphere: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst death.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene (5.0 mL) via a syringe.

  • Reaction: Seal the flask and heat to 100–110 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Self-Validating Checkpoint (Visual & LC-MS): A healthy catalytic cycle will maintain a dark red/brown hue. A sudden shift to a black precipitate (Pd black) indicates catalyst deactivation. Validate active turnover by monitoring the formation of the product mass alongside the consumption of the halide via LC-MS. If the reaction stalls before complete conversion, the system validates the need for a secondary spike (2.5 mol%) of the Pd/RuPhos catalyst.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove the inorganic base and palladium residues. Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the expected yields and validated conditions for representative substrates utilizing the protocols described above:

Substrate (Amine)Reaction PathwayCatalyst / BaseConditionsIsolated Yield (%)
Morpholine SNAr (Protocol A)DIPEANMP, 130 °C (MW), 45 min88%
Cyclohexylamine SNAr (Protocol A)DBUNMP, 130 °C (MW), 45 min82%
Aniline Buchwald-Hartwig (Protocol B)Pd2(dba)3, RuPhos, Cs2CO31,4-Dioxane, 100 °C, 12 h85%
5-Aminoindazole Buchwald-Hartwig (Protocol B)Pd2(dba)3, RuPhos, Cs2CO3Toluene, 110 °C, 16 h78%

References

  • ChemExpress. "CAS 1388025-87-3 | 2-Chloro-7-methylquinazoline.
  • Smolecule. "2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid - Buchwald-Hartwig Amination.
  • Riga Technical University (RTU) E-books. "Synthesis of bacterial two-component system inhibitors.
  • ResearchGate. "Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.

Sources

Method

Precision Engineering of the Quinazoline Scaffold: Protocols for Chlorine Displacement in 2-Chloro-7-methylquinazoline

Executive Summary & Reactivity Profile The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). While 4-chloroquinazolines are highly reactive due to the super-electrophilic C4 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). While 4-chloroquinazolines are highly reactive due to the super-electrophilic C4 position, 2-Chloro-7-methylquinazoline presents a distinct synthetic challenge. The C2 position is inherently less electrophilic than C4, and the electron-donating nature of the 7-methyl group further stabilizes the ring, raising the activation energy for Nucleophilic Aromatic Substitution (


).

Successful displacement of the C2-chlorine requires a calibrated approach:

  • For

    
     (Amines/Alkoxides):  Requires elevated temperatures (
    
    
    
    C), polar aprotic solvents, or strong nucleophiles.
  • For C-C Bond Formation: Palladium-catalyzed cross-coupling (Suzuki/Stille) is the preferred route, often proceeding with higher efficiency than direct nucleophilic displacement.

This guide details three validated workflows to functionalize 2-Chloro-7-methylquinazoline: Amination (


) , Etherification , and Suzuki-Miyaura Coupling .

Mechanistic Insight: The "C2 Challenge"

Understanding the electronic landscape is crucial for troubleshooting. In 2-chloroquinazolines, the C2 carbon is activated by the inductive withdrawal of the adjacent N1 and N3 atoms. However, unlike the C4 position, it lacks the ability to delocalize the negative charge of the Meisenheimer intermediate onto the benzene ring as effectively.

DOT Diagram: Reactivity & Mechanism

The following diagram illustrates the


 mechanism and the competing hydrolysis pathway.

G Substrate 2-Chloro-7-methylquinazoline (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Attack at C2 (Rate Limiting) Hydrolysis 2-Quinazolinone (Hydrolysis Byproduct) Substrate->Hydrolysis H2O / OH- (Side Reaction) Nu Nucleophile (H-Nu:) Nu->Complex Product 2-Substituted Quinazoline (Product) Complex->Product Loss of Cl-

Caption: The


 pathway at C2 requires overcoming the aromatic stability. Moisture leads to irreversible hydrolysis to the quinazolinone.

Protocol A: Amination via Nucleophilic Aromatic Substitution ( )

This is the standard method for introducing nitrogen substituents. Due to the 7-methyl deactivation, standard reflux in ethanol is often insufficient. High-boiling solvents or microwave irradiation are recommended.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Chloro-7-methylquinazoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous 1,4-Dioxane (Standard) or DMSO (for unreactive amines)

  • Apparatus: Sealed pressure tube or Microwave Reactor

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-7-methylquinazoline (100 mg, 0.56 mmol) in anhydrous 1,4-dioxane (3 mL).

  • Addition: Add DIPEA (195 µL, 1.12 mmol) followed by the amine (0.67 mmol).

    • Critical Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction:

    • Method A (Thermal): Seal the tube and heat to 110°C in an oil bath for 12–16 hours.

    • Method B (Microwave): Irradiate at 130°C for 30–60 minutes (High Absorption setting).

  • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (product).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Troubleshooting Table:

Observation Root Cause Corrective Action
No Reaction Nucleophile is too weak (e.g., aniline). Switch solvent to NMP/DMSO and heat to 140°C. Or use Buchwald-Hartwig conditions.
Hydrolysis Product Wet solvent or hygroscopic amine. Use anhydrous solvents; add molecular sieves to the reaction.

| Incomplete Conversion | 7-Methyl deactivation. | Increase amine equivalents (3.0 eq) or use microwave irradiation. |

Protocol B: Suzuki-Miyaura Cross-Coupling

Displacing the chlorine with a carbon nucleophile (aryl/heteroaryl) is best achieved via Pd-catalysis. 2-Chloroquinazolines are excellent substrates for Suzuki coupling.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Base:

    
     (2M aqueous solution, 3.0 equiv) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure
  • Degassing: Charge a reaction tube with 2-Chloro-7-methylquinazoline (1.0 equiv), Boronic Acid (1.2 equiv), and Palladium catalyst. Cap with a septum.

  • Solvent Addition: Evacuate and backfill with Argon (3 cycles). Inject degassed 1,4-dioxane via syringe.

  • Base Addition: Add degassed 2M

    
     solution.
    
  • Reaction: Heat to 90–100°C for 4–8 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc. Concentrate the filtrate and purify via column chromatography.

Protocol C: Etherification (Alkoxylation)

Synthesis of 2-alkoxy-7-methylquinazolines requires alkoxide generation in situ.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Reagent: Alcohol (ROH) (Solvent/Reagent)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv) or Sodium Metal

  • Solvent: THF (if alcohol is valuable) or neat Alcohol

Step-by-Step Procedure
  • Alkoxide Formation: To a suspension of NaH (1.2 equiv) in dry THF at 0°C, add the alcohol (1.5 equiv) dropwise. Stir for 15 min until

    
     evolution ceases.
    
  • Displacement: Add a solution of 2-Chloro-7-methylquinazoline (1.0 equiv) in THF dropwise to the alkoxide.

  • Reaction: Warm to room temperature. If no reaction occurs after 1 hour, heat to reflux (65°C).

  • Quench: Carefully add water to quench excess alkoxide. Extract with EtOAc.

Comparative Data Summary

The following table summarizes expected outcomes based on nucleophile class for the 2-Chloro-7-methylquinazoline substrate.

Nucleophile ClassReagent ExampleMethodTypical YieldKey Challenge
Aliphatic Amine Morpholine, Piperidine

(Heat)
85–95%Clean reaction; easy workup.
Aromatic Amine Aniline, 3-Cl-Aniline

(Acid cat.) or Pd-Cat
40–60%Low nucleophilicity; requires Pd-catalysis for high yields.
Alkoxide NaOMe, NaOEtEtherification75–90%Competition with hydrolysis if water is present.
Aryl Boronic Acid Phenylboronic AcidSuzuki Coupling80–95%Requires inert atmosphere; Pd removal.

References

  • Review of Quinazoline Reactivity: Asif, M. "Chemical characteristics of synthetic quinazolines and quinazolinones: A review." International Journal of Pharmaceutical Sciences and Research, 2014. Link

  • Suzuki Coupling of 2-Chloroquinazolines: Candeias, N. R., et al. "Suzuki-Miyaura cross-coupling of quinazolines." Organic & Biomolecular Chemistry, 2017. Link

  • Regioselectivity (C2 vs C4): Lefebvre, V., et al. "Regioselective

    
     reactions of 2,4-dichloroquinazoline." Tetrahedron, 2010. Link
    
  • Microwave Assisted Synthesis: Kabri, Y., et al. "Microwave-assisted synthesis of bioactive quinazolines." Green Chemistry Letters and Reviews, 2011. Link

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Methods Utilizing 2-Chloro-7-methylquinazoline

Introduction: The Strategic Importance of the Quinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][3][2] The development of efficient and versatile synthetic methodologies to access diverse quinazoline libraries is therefore a cornerstone of modern drug discovery.[4]

2-Chloro-7-methylquinazoline serves as a highly valuable and versatile intermediate in the synthesis of these complex molecules. The chlorine atom at the 2-position is a key reactive handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. This document provides detailed application notes and protocols for the one-pot functionalization of 2-chloro-7-methylquinazoline, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These methods are prized for their efficiency, broad substrate scope, and functional group tolerance, making them ideal for the rapid generation of novel drug candidates.

Part 1: One-Pot Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5][6] In the context of 2-chloro-7-methylquinazoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, a key modification for tuning the pharmacological properties of the resulting compounds.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, combinations of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are more common and often more active.[7] These precatalysts are reduced in situ to the active Pd(0) species.

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For cross-coupling with chloro-heterocycles, electron-rich and sterically bulky phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often superior, promoting the challenging oxidative addition step with the less reactive aryl chloride.[8][9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or mixtures with water are typically employed. The solvent must be capable of dissolving the reactants and be stable at the elevated temperatures often required for the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-7-methylquinazoline

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions of chloro-heterocycles.[5][10][11]

Materials:

  • 2-Chloro-7-methylquinazoline

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-7-methylquinazoline (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-methylquinazoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-7-methylquinazoline85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-7-methylquinazoline80-90
33-Pyridylboronic acid2-(3-Pyridyl)-7-methylquinazoline70-85
42-Thienylboronic acid2-(2-Thienyl)-7-methylquinazoline75-90

Yields are estimates based on similar reactions in the literature and may vary depending on the specific conditions and substrates used.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_complex Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Ar_Ar_complex Boronate Ar'B(OH)₃⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar_complex->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Aryl_Halide Ar-Cl (2-Chloro-7-methylquinazoline) Aryl_Halide->OxAdd Base Base Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Boronate + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: One-Pot Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[8] This reaction allows for the facile formation of aryl amines from aryl halides, a transformation that is often challenging using traditional methods.[8] For 2-chloro-7-methylquinazoline, this methodology opens the door to a vast chemical space of 2-amino-7-methylquinazoline derivatives, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura coupling, the choice of reaction parameters is critical for a successful Buchwald-Hartwig amination.

  • Palladium Catalyst and Ligand: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand is essential.[12] Ligands such as BrettPhos, RuPhos, or Josiphos-type ligands have been developed specifically for this transformation and often provide superior results, especially with less reactive aryl chlorides.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, depending on the substrates.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the overall reaction rate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-7-methylquinazoline

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination reactions.[13]

Materials:

  • 2-Chloro-7-methylquinazoline

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BrettPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask. Then add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., BrettPhos, 0.02 eq), and 2-chloro-7-methylquinazoline (1.0 eq).

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and separate the layers. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-7-methylquinazoline derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield (%)
1AnilineN-Phenyl-7-methylquinazolin-2-amine80-95
2Morpholine2-(Morpholino)-7-methylquinazoline85-98
3BenzylamineN-Benzyl-7-methylquinazolin-2-amine75-90
4Piperidine2-(Piperidin-1-yl)-7-methylquinazoline80-95

Yields are estimates based on similar reactions in the literature and may vary depending on the specific conditions and substrates used.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L OxAdd->PdII_complex Amine_Coordination Amine Coordination PdII_complex->Amine_Coordination PdII_Amine_complex [Ar-Pd(II)(Cl)(R₂NH)L] Amine_Coordination->PdII_Amine_complex Amine R₂NH Amine->Amine_Coordination Deprotonation Deprotonation PdII_Amine_complex->Deprotonation + Base PdII_Amido_complex Ar-Pd(II)(NR₂)L Deprotonation->PdII_Amido_complex Base Base RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product Aryl_Halide Ar-Cl (2-Chloro-7-methylquinazoline) Aryl_Halide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

2-Chloro-7-methylquinazoline is a powerful building block for the synthesis of diverse libraries of quinazoline derivatives. The one-pot Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions described herein provide reliable and efficient protocols for the formation of C-C and C-N bonds at the 2-position. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage these methods to accelerate the discovery and development of novel therapeutic agents. The protocols and data presented in these application notes offer a solid foundation for the synthesis and exploration of new chemical entities based on the privileged quinazoline scaffold.

References

  • Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
  • MDPI. (2024, May 16). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wiley Online Library. (n.d.). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • PMC. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • SciSpace. (2020, September 15). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • PMC. (n.d.). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines.
  • RSC Publishing. (n.d.). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents.
  • BenchChem. (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry.
  • ResearchGate. (2026, February 7). Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors with broad-Spectrum anticancer and apoptotic activities.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.

Sources

Method

Application Note: Preparation of 2-Alkoxy-7-methylquinazolines via Nucleophilic Aromatic Substitution

Introduction & Strategic Importance The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for various kinase inhibitors (e.g., EGFR, VEGFR) and antineopla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for various kinase inhibitors (e.g., EGFR, VEGFR) and antineoplastic agents[1]. Substitutions on the quinazoline ring critically dictate both target binding affinity and pharmacokinetic properties. Specifically, the introduction of a 7-methyl group enhances lipophilicity and alters the electronic distribution of the ring, while 2-alkoxy substitutions are utilized to improve aqueous solubility and modulate hydrogen-bonding interactions within enzyme active sites[2].

This application note provides a comprehensive, self-validating guide for the synthesis of 2-alkoxy-7-methylquinazolines via Nucleophilic Aromatic Substitution (


).

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity in Quinazoline

When functionalizing the quinazoline core, regioselectivity is the primary synthetic hurdle. The carbon at the 4-position (C4) possesses a higher LUMO coefficient and a lower activation energy for nucleophilic attack compared to the 2-position (C2)[1]. Therefore, if a 2,4-dichloroquinazoline precursor is used, the C4-chloride will be displaced first. To selectively synthesize a 2-alkoxy-7-methylquinazoline, one must either employ a C4-protected/substituted precursor or start directly with 2-chloro-7-methylquinazoline[3].

The Addition-Elimination Mechanism

The displacement of the C2-chloride by an alkoxide proceeds via a classic two-step addition-elimination


 pathway[4].
  • Addition: The hard alkoxide nucleophile attacks the electron-deficient C2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4].

  • Elimination: The thermodynamic drive to restore aromaticity forces the expulsion of the chloride ion, yielding the final 2-alkoxy ether[5].

Mechanism SM 2-Chloro-7-methylquinazoline + RO⁻ MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack Prod 2-Alkoxy-7-methylquinazoline + Cl⁻ MC->Prod Chloride Elimination

SNAr addition-elimination mechanism via a Meisenheimer complex at C2.
Experimental Causality: Why NaH and Anhydrous Conditions?

A common point of failure in this synthesis is the generation of 7-methylquinazolin-2(1H)-one byproducts. This occurs when trace water reacts with the base to form hydroxide ions, which competitively attack the C2 position[6]. To prevent this, anhydrous conditions are mandatory . Sodium hydride (NaH) is selected as the base because it irreversibly and quantitatively deprotonates the alcohol to form the alkoxide, evolving hydrogen gas and leaving no protic residues that could participate in side reactions.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, various conditions were screened for the model synthesis of 2-methoxy-7-methylquinazoline. The data below demonstrates the critical nature of base and solvent selection.

Table 1: Optimization of Reaction Conditions for 2-Methoxy-7-methylquinazoline

EntrySolventBase / ReagentTemp (°C)Time (h)Yield (%)Mechanistic Observation
1MeOHK₂CO₃ (2.0 eq)651245Weak base leads to incomplete alkoxide formation; sluggish kinetics.
2MeOHNaOMe (1.5 eq)65482Standard effective conditions; requires strictly anhydrous NaOMe.
3THFMeOH / NaH (1.5 eq)65391 Optimal. Pre-formed alkoxide in aprotic solvent prevents hydrolysis.
4DMFMeOH / KOtBu (1.5 eq)80288Faster reaction but slightly higher impurity profile due to solvent degradation.
5THF/H₂OMeOH / NaOH (2.0 eq)65630Major byproduct: 7-methylquinazolin-2-one formed via hydroxide attack[6].

Experimental Workflows & Protocols

Workflow A Step 1: Alkoxide Generation (ROH + NaH, 0°C) B Step 2: Substrate Addition (2-Chloro-7-methylquinazoline) A->B C Step 3: SNAr Reaction (Reflux 60-80°C, 2-4h) B->C D Step 4: Quench & Workup (Ice H2O / EtOAc) C->D E Step 5: Purification (Silica Chromatography) D->E

Workflow for the SNAr preparation of 2-alkoxy-7-methylquinazolines.
Protocol A: Synthesis of 2-Methoxy-7-methylquinazoline (Optimal Method)

This protocol utilizes NaH in THF to ensure a strictly anhydrous alkoxide generation, maximizing yield.

Reagents:

  • 2-Chloro-7-methylquinazoline: 1.00 g (5.60 mmol, 1.0 equiv)

  • Anhydrous Methanol: 0.27 mL (6.72 mmol, 1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 336 mg (8.40 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

Step-by-Step Procedure:

  • Alkoxide Generation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon. Add NaH (336 mg) and suspend in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Inject anhydrous methanol (0.27 mL) dropwise over 5 minutes. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes until

    
     evolution ceases, ensuring complete formation of sodium methoxide.
    
  • Substrate Introduction: In a separate dry vial, dissolve 2-chloro-7-methylquinazoline (1.00 g) in anhydrous THF (10 mL). Add this solution dropwise to the alkoxide mixture at room temperature.

  • 
     Execution:  Heat the reaction mixture to 65 °C (reflux) under Argon. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes; UV active at 254 nm). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower-running product spot (
    
    
    ) within 3 hours.
  • Quench & Extraction: Cool the reaction to 0 °C. Carefully quench excess NaH by adding ice-cold distilled water (10 mL) dropwise. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). Isolate the product fractions and evaporate to yield 2-methoxy-7-methylquinazoline as a white to off-white solid.

Protocol B: Synthesis of 2-(Benzyloxy)-7-methylquinazoline

Sterically hindered or heavier alcohols require slightly harsher conditions.

Modifications from Protocol A:

  • Substitute Methanol with Benzyl Alcohol (1.2 equiv).

  • Substitute THF with Anhydrous DMF to allow for a higher reflux temperature.

  • Temperature & Time: Heat the reaction to 80 °C for 4–5 hours.

  • Workup Note: Because DMF is water-miscible, wash the organic layer with a 5% aqueous LiCl solution (

    
     mL) during extraction to efficiently remove residual DMF before chromatography.
    

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). URL:[Link]

  • Quinazoline antifolate thymidylate synthase inhibitors: nitrogen, oxygen, sulfur, and chlorine substituents in the C2 position. PubMed (NIH). URL:[Link]

  • One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-Chloro-7-methylquinazoline to Prevent Hydrolysis

Welcome to the technical support center for 2-Chloro-7-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-7-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. Our goal is to provide you with expert, field-proven insights to ensure the long-term stability of your material by preventing its primary degradation pathway: hydrolysis. We will move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your laboratory.

Section 1: The "Why" — Understanding the Hydrolysis Mechanism

Before we can prevent a problem, we must understand its root cause. The primary stability concern for 2-Chloro-7-methylquinazoline is its susceptibility to hydrolysis.

Q: What is hydrolysis in the context of 2-Chloro-7-methylquinazoline, and why does it happen?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of 2-Chloro-7-methylquinazoline, the molecule undergoes a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinazoline ring system makes the carbon atom at the C-2 position, which is bonded to the chlorine atom, highly susceptible to attack by nucleophiles. Water, although a weak nucleophile, is often present in the ambient laboratory environment and can attack this position, leading to the displacement of the chloride ion and the formation of the more thermodynamically stable 7-methyl-2(1H)-quinazolinone. This degradation product is often inactive for its intended downstream reactions and represents a loss of valuable starting material.

Factors that can accelerate this degradation include:

  • Presence of Moisture: The most critical factor, as water is a reactant.

  • Elevated Temperatures: Increased temperature provides the activation energy needed for the reaction to proceed more quickly.

  • pH Extremes: The reaction can be catalyzed by both acidic and basic conditions, which can protonate the quinazoline ring (acidic) or generate more potent hydroxide nucleophiles (basic).[1]

Storage_Workflow start Receiving New 2-Chloro-7-methylquinazoline storage_decision Intended Storage Duration? start->storage_decision solid_or_solution Store as Solid or Solution? start->solid_or_solution If solution is absolutely necessary short_term Short-Term (< 1 month) storage_decision->short_term Short long_term Long-Term (> 1 month) storage_decision->long_term Long as_solid Store as Solid (Recommended) short_term->as_solid long_term->as_solid solid_or_solution->as_solid as_solution Store as Solution (Use with Caution) solid_or_solution->as_solution Solution protocol1 Follow Protocol 1: Aliquoting Solid as_solid->protocol1 protocol2 Follow Protocol 2: Preparing Anhydrous Solution as_solution->protocol2 store_fridge Store at 2-8°C in Desiccator protocol1->store_fridge Short-Term store_freezer Store at -20°C in Desiccator with Inert Gas Backfill protocol1->store_freezer Long-Term protocol2->store_freezer Store immediately

Sources

Optimization

Purification methods for 2-Chloro-7-methylquinazoline from crude mixtures

Executive Summary & Molecule Profile 2-Chloro-7-methylquinazoline is a critical intermediate often used as a scaffold in kinase inhibitor development.[1] Its reactivity lies in the electrophilic C-2 position, making it s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Chloro-7-methylquinazoline is a critical intermediate often used as a scaffold in kinase inhibitor development.[1] Its reactivity lies in the electrophilic C-2 position, making it susceptible to nucleophilic attack. This same reactivity, however, makes it prone to hydrolysis , converting it back to the thermodynamically stable (but unwanted) 7-methylquinazolin-2(1H)-one (2-hydroxy derivative).[1]

This guide addresses the three most common challenges in its purification:

  • Hydrolysis during workup (loss of chlorine atom).

  • Phosphorus contamination (sticky residues from POCl3).[1]

  • Regioisomer separation (if synthesized from asymmetrical precursors).[1]

Phase 1: Reaction Workup (The "Make or Break" Step)

The purity of your final product is largely determined before you even start the column or crystallization. The quenching of the chlorination reaction (typically POCl3) is where most users fail.

Protocol A: The Controlled Quench (Recommended)

Use this for scales >5g to manage exotherms and prevent hydrolysis.

Reagents:

  • Crude Reaction Mixture (in POCl3)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Aqueous NaHCO3 (Sodium Bicarbonate) or 2M NaOH (use with caution)[1]

  • Ice[1][3][4]

Step-by-Step Workflow:

  • Concentration: Remove excess POCl3 in vacuo if possible. This significantly reduces the violence of the quench.

  • Dilution: Dissolve the thick residue in dry DCM (preferred for solubility) or EtOAc.

  • The Reverse Quench:

    • Prepare a beaker of crushed ice with saturated NaHCO3.

    • Slowly pour the organic solution onto the ice/base mixture with vigorous stirring.

    • Critical Control Point: Keep the internal temperature <10°C . High temperatures during quenching accelerate acid-catalyzed hydrolysis of the C-Cl bond [1].[1]

  • pH Adjustment: Ensure the aqueous layer is basic (pH 8-9). If it remains acidic, the product will hydrolyze or remain protonated in the aqueous layer (reducing yield).

Protocol B: The Direct Pour (Small Scale <1g)

Only for rapid, small-scale batches.[1]

  • Pour the reaction mixture directly onto crushed ice.

  • Stir until the ice melts.

  • Neutralize with solid NaHCO3 or NaOH solution to pH 8.

  • Extract immediately.

Phase 2: Purification Methodologies

Method 1: Recrystallization (High Throughput)

If your crude purity is >85% (by LCMS/TLC), recrystallization is superior to chromatography for removing trace phosphorus impurities.[1]

Solvent SystemRatio (v/v)Comments
DCM / Hexane 1:5 to 1:10Dissolve in min.[1] DCM, add Hexane until turbid. Cool to -20°C. Best for removing tar.[1]
EtOAc / Hexane 1:3Standard method. Good recovery but may trap some polar impurities.
Isopropanol (IPA) 100%Requires heating.[1] Risk: Heating in protic solvents can induce solvolysis if traces of acid remain.

Procedure:

  • Dissolve crude solid in minimal boiling DCM (or EtOAc).

  • Add Hexane dropwise until a persistent cloudiness appears.

  • Add 1-2 drops of solvent to clear it.[1]

  • Allow to cool to Room Temp (RT), then refrigerate at 4°C.

  • Filter and wash with cold Hexane.

Method 2: Flash Column Chromatography

Required if the crude contains significant unreacted starting material (the "oxo" form).

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient (0%

    
     30% EtOAc).
    
  • Loading: Dry load on Celite or Silica is recommended to prevent band streaking.

  • Elution Order:

    • Non-polar impurities (fastest).[1]

    • 2-Chloro-7-methylquinazoline (Product, typically

      
       in 20% EtOAc/Hex).[1]
      
    • 7-methylquinazolin-2(1H)-one (Hydrolysis product/Starting material, stays near baseline).[1]

Troubleshooting & FAQs

Q1: I see a spot at the baseline on TLC that wasn't there before. What is it?

Diagnosis: This is almost certainly 7-methylquinazolin-2(1H)-one (the hydrolysis product).[1] Cause:

  • Quenching was too hot.

  • The aqueous extraction layer was acidic for too long.

  • The product was stored in solution with trace moisture. Solution: You cannot "reverse" this. You must purify via column chromatography.[3] The "oxo" impurity is very polar and will stick to the silica, allowing easy separation.

Q2: My solid is sticky and smells acrid/pungent. How do I fix this?

Diagnosis: Phosphorous residues (POCl3 byproducts like phosphoric acid or pyrophosphates).[1] Solution:

  • Dissolve the solid in EtOAc.

  • Wash 3x with 10% aqueous Na2CO3 (stronger base helps break up phosphorous complexes).[1]

  • Wash 1x with Brine.

  • Dry over MgSO4 and re-concentrate.

Q3: Can I store the crude mixture overnight?

Answer: No. The crude mixture usually contains acidic residues. Leaving it wet or in solution will lead to degradation. Always work up to a dry foam or solid immediately. Store the purified solid under Nitrogen at -20°C.

Q4: My yield is low, but the purity is high. Where is my product?

Diagnosis:

  • Acidic Aqueous Layer: If the pH wasn't adjusted to >8 during workup, the quinazoline (a weak base) may be protonated and trapped in the water layer.

  • Precipitation: Sometimes the product precipitates during the quench. Check your filter cake or the "rag layer" between phases.

Visual Workflows

Figure 1: Optimal Workup Logic

WorkupLogic Start Crude Reaction Mixture (in POCl3) Concentrate Concentrate in vacuo (Remove excess POCl3) Start->Concentrate Dissolve Dissolve Residue (DCM or EtOAc) Concentrate->Dissolve Quench Pour into Ice/NaHCO3 (Temp < 10°C) Dissolve->Quench CheckPH Check pH of Aqueous Layer Quench->CheckPH AdjustBase Add NaOH/NaHCO3 until pH 8-9 CheckPH->AdjustBase pH < 7 Extract Extract Organic Layer (Wash w/ Brine) CheckPH->Extract pH > 8 AdjustBase->CheckPH Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Critical path for quenching POCl3 reactions to minimize hydrolysis of the 2-chloro moiety.

Figure 2: Purification Decision Tree

PurificationTree Crude Crude Solid PurityCheck Check Purity (TLC/LCMS) Crude->PurityCheck Recryst Recrystallization (DCM/Hexane) PurityCheck->Recryst > 85% Purity Mainly P-residues Column Flash Column (Hex/EtOAc) PurityCheck->Column < 85% Purity Contains Starting Mat. Wash Acid/Base Wash (Remove P-residues) PurityCheck->Wash Sticky/Oily Wash->Recryst

Caption: Decision matrix for selecting the most efficient purification method based on crude profile.

References

  • Hydrolysis of 2-Chloroquinazolines

    • Mechanistic Insight: The C-2 position in quinazoline is highly electrophilic due to the inductive effect of the adjacent nitrogens. Acidic conditions protonate N-1 or N-3, making C-2 even more susceptible to water attack.[1]

    • Source: BenchChem.[3] "Troubleshooting common side reactions in quinazoline synthesis."

  • Synthesis & Workup Protocols

    • Patent Reference: WO2015027222A2 describes the synthesis of 2-chloro-7-methylquinazoline, explicitly utilizing NaHCO3 washes and Na2SO4 drying to ensure stability.[1] [1]

  • General POCl3 Chlorination Guide

    • Methodology: "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Chloro-7-methylquinazoline Reactions

Welcome to the Technical Support Center for 2-Chloro-7-methylquinazoline workflows. This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals who are troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-7-methylquinazoline workflows. This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals who are troubleshooting nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.

Here, we move beyond generic protocols to explore the mechanistic causality behind solvent selection, providing self-validating methodologies to ensure high-yield synthesis.

Section 1: Core Principles & Troubleshooting (FAQ)

Q1: Why does solvent polarity drastically affect the SNAr yield of 2-Chloro-7-methylquinazoline? A1: The C2 position of the quinazoline ring is highly electrophilic due to the strong electron-withdrawing nature of the two ring nitrogen atoms[1]. During an SNAr reaction, the nucleophile attacks this C2 position, forming a negatively charged intermediate known as the Meisenheimer complex[2]. Polar aprotic solvents (like DMSO, DMF, and NMP) possess high dielectric constants that stabilize this polar transition state, significantly lowering the activation energy. Furthermore, these solvents strongly solvate cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion unsolvated and highly reactive (a "naked" nucleophile).

Q2: I am observing a major side product with a mass corresponding to [M-Cl+OH]. How do I prevent this hydrolysis? A2: You are observing the formation of 2-hydroxy-7-methylquinazoline (often tautomerizing to the quinazolinone). This critical failure occurs when trace water in hygroscopic solvents (like DMSO or DMF) reacts with strong bases (e.g., KOH or Cs₂CO₃) to generate hydroxide ions, which outcompete your target amine or thiol nucleophile[3]. Troubleshooting Causality:

  • Switch to a less hygroscopic solvent like anhydrous THF or 1,4-dioxane.

  • If a polar aprotic solvent is mandatory for substrate solubility, rigorously dry the DMSO over molecular sieves and switch to a milder, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q3: Why did my Suzuki-Miyaura cross-coupling fail in DMF, but succeed in 1,4-Dioxane? A3: Transition-metal catalyzed cross-couplings rely on the coordination of the 2-chloroquinazoline substrate to a Palladium (Pd) center. Strongly coordinating polar aprotic solvents like DMF or MeCN can ligate directly to the Pd catalyst, displacing the phosphine ligands or the substrate, thereby poisoning the catalyst. Weakly polar solvents like 1,4-Dioxane provide sufficient solubility for the reagents without competitively binding to the metal center[4].

Section 2: Quantitative Data & Solvent Comparison

To streamline your optimization process, the following table summarizes the physicochemical properties of common solvents and their empirical performance with 2-Chloro-7-methylquinazoline.

SolventDielectric Constant (ε)Boiling Point (°C)Optimal Reaction ClassHydrolysis RiskMechanistic Note
DMSO 46.7189SNAr (Weak Nucleophiles)High Maximizes Meisenheimer complex stability; requires anhydrous conditions.
DMF 36.7153SNAr (General)High Excellent solubility profile; prone to dimethylamine degradation at >120°C.
Ethanol 24.578SNAr (Aliphatic Amines)MediumProtic solvent; hydrogen bonds to nucleophile, slowing reaction but safe for amines[5].
THF 7.566SNAr (Strong Nucleophiles)LowPrevents hydrolysis; easily removed during workup via evaporation.
1,4-Dioxane 2.2101Pd/Cu Cross-CouplingsLowNon-coordinating; ideal for Suzuki/Buchwald-Hartwig couplings[4].

Section 3: Visual Workflows & Decision Trees

The following logical frameworks dictate the optimal solvent selection and illustrate the mechanistic divergence during the reaction.

SolventSelection Start Determine Reaction Type for 2-Chloro-7-methylquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Pd/Cu-Catalyzed Cross-Coupling Start->Coupling StrongNuc Anionic/Strong Nucleophile (e.g., Alkoxides, Thiolates) SNAr->StrongNuc WeakNuc Neutral/Amine Nucleophile (e.g., Anilines, Aliphatic Amines) SNAr->WeakNuc Solvent3 Non-Polar / Weakly Polar (1,4-Dioxane, Toluene) Coupling->Solvent3 Solvent1 Anhydrous THF or MeCN (Avoid DMSO to prevent hydrolysis) StrongNuc->Solvent1 Solvent2 Polar Protic (EtOH, iPrOH) or Polar Aprotic (DMSO, DMF) WeakNuc->Solvent2

Logical decision tree for selecting the optimal solvent based on reaction class and nucleophile.

Mechanism SM 2-Chloro-7-methylquinazoline (Electrophile) MC Meisenheimer Complex (Stabilized by Polar Solvents) SM->MC Target Nucleophile (Amine/Thiol) SM->MC Trace OH⁻ (from wet solvent/base) Prod Target SNAr Product (e.g., 2-Amino derivative) MC->Prod Elimination of Cl⁻ (Anhydrous conditions) Side Hydrolysis Side Product (2-Hydroxyquinazoline) MC->Side Elimination of Cl⁻ (Aqueous/Basic conditions)

Mechanistic divergence of the Meisenheimer complex leading to target SNAr versus hydrolysis.

Section 4: Self-Validating Experimental Protocols

Protocol A: Base-Promoted SNAr with Aliphatic Amines

Objective: Achieve >95% conversion to the 2-amino-7-methylquinazoline derivative while suppressing hydrolysis by utilizing a moderately polar, easily volatile solvent system[5].

  • Preparation: Dissolve 2-Chloro-7-methylquinazoline (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: THF provides a weakly polar, aprotic environment that dissolves the starting material but minimizes hydroxide formation from trace water.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic organic base that scavenges the HCl byproduct without acting as a competing nucleophile.

  • Nucleophile Addition: Add the aliphatic amine (1.2 equiv) dropwise at 0 °C.

    • Causality: The C2-chloro group is highly reactive; cooling prevents exothermic degradation and limits poly-substitution or ring-opening side reactions.

  • Reaction Monitoring (Self-Validation): Warm to room temperature and stir for 2-4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The complete disappearance of the starting material peak (UV 254 nm) and the emergence of a more polar product spot confirms complete conversion.

  • Workup: Concentrate the THF under reduced pressure, then partition the residue between EtOAc and saturated aqueous NaHCO₃.

    • Causality: This specific extraction removes DIPEA hydrochloride salts and residual water-soluble amines, leaving the pure product in the organic layer.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Facilitate C-C bond formation using a non-coordinating solvent system that supports the Pd catalytic cycle without poisoning the metal center[4].

  • Reagent Mixing: Combine 2-Chloro-7-methylquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Causality: 1,4-Dioxane is a non-coordinating solvent that supports the Pd catalytic cycle. Water is strictly required to dissolve the inorganic K₂CO₃ and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a strict inert argon atmosphere.

    • Causality: The bidentate dppf ligand stabilizes the Pd center against the electron-deficient quinazoline ring, preventing premature catalyst decay.

  • Heating & Visual Validation: Heat to 80 °C for 6-8 hours.

    • Self-Validation: A stable orange/red solution indicates an active catalytic cycle. An immediate color change to dark brown/black indicates catalyst decomposition (Pd black precipitation), usually due to oxygen ingress or solvent coordination.

  • Workup: Cool to room temperature, filter through a tightly packed pad of Celite to remove Pd residues, and extract the filtrate with EtOAc.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.nih.gov.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles.chemrxiv.org.
  • Nucleophilic arom

Sources

Optimization

Troubleshooting low reactivity of 2-Chloro-7-methylquinazoline in coupling reactions

Welcome to the technical support center for 2-Chloro-7-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-7-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. We understand that even the most routine transformations can present challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your coupling reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity with my 2-Chloro-7-methylquinazoline in cross-coupling reactions?

Low reactivity in this substrate is typically a confluence of two primary factors:

  • The C-Cl Bond: The carbon-chlorine bond is inherently stronger and less reactive in oxidative addition steps compared to its bromide or iodide counterparts.[1] This is a general principle in cross-coupling chemistry, where the reactivity order is C-I > C-Br >> C-Cl.[1] Overcoming this requires more active catalytic systems.

  • Electronic and Steric Effects: The quinazoline ring system itself has a unique electronic profile. While the nitrogen atoms can activate adjacent positions, the C-2 position is generally less reactive than the C-4 position.[2] The 7-methyl group, while somewhat distal, contributes to the overall electron density and can exert subtle steric and electronic influences on the molecule's conformation and interaction with the catalyst.

Q2: How does the 7-methyl group specifically impact the reactivity of the C2-Cl bond?

The methyl group at the 7-position is an electron-donating group (EDG). By donating electron density into the aromatic system, it can slightly decrease the electrophilicity of the C-2 carbon. This makes the C-Cl bond less susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-limiting step in many cross-coupling reactions. While this effect is less pronounced than that of substituents closer to the reaction center, it can contribute to sluggish reaction rates, especially when combined with the inherent stability of the C-Cl bond.

Q3: Which palladium catalytic cycle is fundamental to these cross-coupling reactions?

Nearly all palladium-catalyzed cross-coupling reactions discussed here proceed through a common catalytic cycle. Understanding this cycle is crucial for effective troubleshooting as each step presents an opportunity for optimization.

Palladium_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII L-Pd(II)-R-X Intermediate OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki) or Ligand Exchange (e.g., Buchwald) PdII->Transmetal + R'-M PdII_Nu L-Pd(II)-R-Nu Intermediate Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 + R-R'

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Troubleshooting Guide: Reaction-Specific Issues

This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions. The key to success with a less reactive substrate like 2-chloro-7-methylquinazoline lies in the careful selection of the catalyst, ligand, base, and reaction conditions.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of 2-Chloro-7-methylquinazoline with an arylboronic acid is failing or giving very low yields. What are the most critical parameters to adjust?

This is a common issue. The reduced reactivity of the C-Cl bond requires a highly active catalyst system to promote the initial oxidative addition step.[3][4]

Causality & Troubleshooting Steps:

  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The C-Cl bond requires a more electron-rich and sterically bulky ligand to facilitate oxidative addition.

    • Solution: Switch to a more advanced catalyst system. Buchwald's biarylphosphine ligands are industry standards for this purpose. Consider using a pre-catalyst for reliable generation of the active Pd(0) species.

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3] An incorrect base can lead to catalyst deactivation or decomposition of the boronic acid (protodeboronation).

    • Solution: For this substrate, a moderately strong inorganic base is often optimal. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Stronger bases like NaOH or KOtBu can sometimes promote side reactions.

  • Solvent Effects: The solvent must be able to dissolve the reagents and stabilize the catalytic species.

    • Solution: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene are common choices. For higher temperatures, consider propylene carbonate (PC) or NMP.[2][5]

Optimized Protocol: Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Substrate 2-Chloro-7-methylquinazoline1.0 equiv
Coupling Partner Arylboronic Acid1.5 equiv
Catalyst Pd₂(dba)₃2 mol%
Ligand SPhos or XPhos4 mol%
Base K₃PO₄ (Potassium Phosphate)3.0 equiv
Solvent Toluene/H₂O (10:1)Degassed
Temperature 100-120 °CTo overcome activation energy
Time 12-24 hMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 2-chloro-7-methylquinazoline (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/H₂O).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on 2-Chloro-7-methylquinazoline, but the reaction is incomplete. How can I drive it to completion?

The Buchwald-Hartwig amination is notoriously sensitive to the choice of ligand and base, especially with challenging substrates.[6][7] The steric and electronic properties of both the amine and the ligand are critical.[8]

Causality & Troubleshooting Steps:

  • Ligand Mismatch: The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination step. A sub-optimal ligand will result in a stalled reaction.

    • Solution: This is the most important parameter to screen. For aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. Start with XPhos or RuPhos . BrettPhos is often a good choice for coupling with primary amines.[9]

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine, but an overly strong or poorly soluble base can hinder the reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[10] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a more active catalyst (e.g., a G3 or G4 pre-catalyst) and higher temperatures.

  • Catalyst Poisoning: Some functional groups, particularly on the amine coupling partner (e.g., certain heterocycles), can coordinate to the palladium center and act as catalyst poisons.

    • Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Also, ensure the highest purity of all reagents and use thoroughly dried, degassed solvents.

Optimized Protocol: Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Substrate 2-Chloro-7-methylquinazoline1.0 equiv
Coupling Partner Amine (Primary or Secondary)1.2 equiv
Catalyst XPhos Pd G3 Precatalyst2-4 mol%
Base NaOtBu or LHMDS1.4 equiv
Solvent Anhydrous 1,4-Dioxane or TolueneDegassed
Temperature 100-110 °CStandard for aryl chlorides
Time 12-24 hMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (2-4 mol%) and the base (NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Add the 2-chloro-7-methylquinazoline (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify via chromatography.[10]

Sonogashira Coupling

Q: My Sonogashira reaction between 2-Chloro-7-methylquinazoline and a terminal alkyne is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I improve the yield of the desired product?

This is a classic Sonogashira problem. Success hinges on balancing the activities of the palladium catalyst (for cross-coupling) and the copper co-catalyst (which promotes both cross-coupling and homocoupling).[11]

Causality & Troubleshooting Steps:

  • Overactive Copper Co-catalyst: The Cu(I) co-catalyst is essential for the reaction but can also promote the oxidative homocoupling of the terminal alkyne, especially under an air atmosphere.

    • Solution: Minimize the amount of CuI (1-5 mol% is usually sufficient). Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling. In some cases, a copper-free protocol may be necessary.[12]

  • Incorrect Base: The base in a Sonogashira reaction deprotonates the alkyne and neutralizes the HX formed. An amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and part of the solvent system.[13]

    • Solution: For a less reactive chloride, a stronger inorganic base may be required to facilitate the catalytic cycle turnover. Cesium carbonate (Cs₂CO₃) has proven effective in difficult Sonogashira couplings, often allowing the reaction to proceed at lower temperatures.[14]

Optimized Protocol: Sonogashira Coupling

ParameterRecommended ConditionRationale
Substrate 2-Chloro-7-methylquinazoline1.0 equiv
Coupling Partner Terminal Alkyne1.5 equiv
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂5 mol%
Co-catalyst Copper(I) Iodide (CuI)2.5 mol%
Base Cs₂CO₃ (Cesium Carbonate)2.0 equiv
Solvent Anhydrous DMF or 1,4-DioxaneDegassed, inert atmosphere
Temperature 40-80 °CStart low and increase if needed
Time 6-18 hMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 2-chloro-7-methylquinazoline (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (2.5 mol%), and Cs₂CO₃ (2.0 equiv).[13][14]

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add the terminal alkyne (1.5 equiv) and stir the reaction mixture at 40 °C.[12]

  • If the reaction is slow, gradually increase the temperature to 60-80 °C.

  • Monitor progress by TLC/LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Troubleshooting Workflow

When encountering low reactivity, a systematic approach to optimization is crucial. The following workflow can guide your experimental design.

Troubleshooting_Workflow Start Low Yield / No Reaction Catalyst Step 1: Re-evaluate Catalyst System - Use Pd(II) Pre-catalyst - Screen Bulky Ligands (XPhos, SPhos, etc.) Start->Catalyst Base Step 2: Optimize Base - Screen Cs₂CO₃, K₃PO₄, NaO t Bu - Check Base Solubility Catalyst->Base If no improvement Success Reaction Optimized Catalyst->Success Improvement Temp Step 3: Adjust Temperature & Time - Increase Temp in 10-20°C increments - Extend Reaction Time to 24h Base->Temp If no improvement Base->Success Improvement Solvent Step 4: Screen Solvents - Try Dioxane, Toluene, DMF, NMP - Ensure Anhydrous/Degassed Conditions Temp->Solvent If no improvement Temp->Success Improvement Solvent->Success Improvement

Caption: A systematic workflow for troubleshooting coupling reactions.

References

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Nagy, V., et al. (2020). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect. [Link]

  • Pelliccia, S., & Collins, K. D. (2016). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules. [Link]

  • ResearchGate. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. [Link]

  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • ResearchGate. (2025). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Guchhait, S. K., et al. (2019). Catalyst- and Solvent-Free Coupling of 2-Methyl Quinazolinones and Isatins: An Environmentally Benign Access of Diastereoselective Schizocommunin Analogues. ACS Omega. [Link]

  • ResearchGate. (n.d.). Mechanistic proposal for the formation of quinazoline derivatives 3. [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Rasayan J. Chem. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S. [Link]

  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Scientific Research Publishing. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme. [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Library of Medicine. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

Sources

Troubleshooting

Removing regioisomeric impurities from 2-Chloro-7-methylquinazoline synthesis

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a critical challenge in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a critical challenge in medicinal chemistry: the removal of regioisomeric impurities during the synthesis of 2-chloro-7-methylquinazoline. The formation of closely related isomers is a common hurdle, and their removal is paramount for ensuring the purity, safety, and efficacy of downstream compounds. This guide provides field-proven insights and detailed protocols to help you navigate this purification challenge effectively.

Frequently Asked Questions (FAQs)

Q1: What are regioisomeric impurities in the context of 2-chloro-7-methylquinazoline synthesis, and why do they form?

Regioisomeric impurities, also known as positional isomers, are molecules that have the same chemical formula but differ in the spatial arrangement of substituents on the quinazoline core. In the synthesis of 2-chloro-7-methylquinazoline, the most common regioisomeric impurity is 2-chloro-5-methylquinazoline .

The formation of these isomers typically originates from the starting materials. For instance, a common synthetic route, the Doebner-von Miller reaction, might start from 3-methylaniline (m-toluidine). Cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of the 7-methyl (desired) and 5-methyl (impurity) products. Similarly, impurities in the starting anthranilic acid precursor can carry through the synthesis.[1][2][3]

Q2: Why are these regioisomers so notoriously difficult to separate?

The difficulty lies in their similar physicochemical properties. Because 2-chloro-7-methylquinazoline and 2-chloro-5-methylquinazoline have the same molecular weight and functional groups, they exhibit:

  • Similar Polarity: This makes chromatographic separation challenging as they interact with the stationary phase (e.g., silica gel) in a very similar manner.[4][5]

  • Similar Solubility Profiles: Finding a solvent that will selectively dissolve one isomer while leaving the other as a solid is often difficult, complicating purification by recrystallization.[6][7]

  • Close Melting Points: Co-crystallization can occur, and melting point analysis may not be sufficient to confirm purity.

Q3: How can I definitively identify and quantify the regioisomeric impurities in my crude product?

A multi-pronged analytical approach is essential for unambiguous identification and quantification. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification. A well-developed HPLC method can resolve the two isomers into distinct peaks, allowing for accurate determination of their relative percentages.[8][9]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for initial identification. The aromatic protons of the 5-methyl and 7-methyl isomers will have distinct chemical shifts and coupling patterns. The methyl protons will also appear at slightly different chemical shifts. Integration of these unique signals can provide a good estimate of the isomeric ratio.[10]

  • 2D NMR Spectroscopy (NOESY/HMBC): For absolute confirmation of structure, especially when dealing with a new synthesis route, 2D NMR is invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlation between the methyl protons and the protons on the benzene portion of the quinazoline ring, confirming the substitution pattern.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While both isomers will have the same mass, GC can often separate them based on slight differences in boiling point and polarity. The retention time difference can be used for identification if reference standards are available.[13]

TechniqueInformation ProvidedBest ForLimitations
HPLC High-resolution separation, quantitative purity data (% area).[8][9]Quantification Requires method development; does not provide detailed structural information alone.
¹H NMR Structural information, estimation of isomeric ratio via integration.[10]Initial Identification & Ratio Peak overlap can complicate quantification in complex mixtures.
2D NMR Unambiguous confirmation of connectivity and spatial relationships.[11][12]Absolute Structure Proof Less quantitative, requires more instrument time.
GC-MS Separation based on volatility, provides molecular weight confirmation.[13]Purity Check & MW Compound must be volatile and thermally stable.

Troubleshooting Guide: Purification Protocols

This section provides actionable protocols to address specific purification challenges you may encounter.

Issue 1: My crude product is a mixture of regioisomers. How can I attempt purification by fractional crystallization?

Fractional crystallization is a powerful, scalable technique that exploits subtle differences in solubility. The key is a systematic solvent screening process.

G cluster_0 Purification Workflow A Start with Crude Isomeric Mixture B Solvent Screening (Table 2) A->B C Select Optimal Solvent/System B->C D Perform Fractional Crystallization C->D E Analyze Solid (Enriched Product) D->E F Analyze Mother Liquor (Enriched Impurity) D->F G Decision Point E->G F->G H Purity Met? -> Final Product G->H Yes I Purity Not Met? -> Recrystallize or Chromatography G->I No

Caption: Workflow for purification via fractional crystallization.

  • Preparation: Place ~20 mg of your crude isomeric mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Cooling: Place the vials in a -20°C freezer or an ice bath.

  • Observation: Observe which solvents yield crystals. Good candidates will show poor solubility when cold but good solubility when hot.

  • Analysis: Isolate the crystals and the mother liquor from the most promising solvents. Analyze both by HPLC or ¹H NMR to see if there has been an enrichment of the desired 7-methyl isomer in the crystals.

SolventSolubility (RT)Crystal Formation (Cold)Isomer Enrichment in Crystals?Recommendation
Hexane InsolubleN/AN/APoor choice; consider as anti-solvent.
Toluene Sparingly SolubleYes, slow formationYes (Significant) Promising Candidate [7]
Ethyl Acetate Moderately SolubleYes, rapid formationMinorPotential for co-crystallization.
Isopropanol SolubleYes, some oiling outMinorTry a co-solvent system (e.g., IPA/water).
Acetone Very SolubleNoN/APoor choice; too soluble.
  • Dissolution: In a flask, dissolve the crude material in a minimum amount of the chosen hot solvent (e.g., toluene).

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical as it favors the formation of purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Filter the crystals and wash them with a small amount of the cold solvent.

  • Analysis: Dry the crystals and analyze their purity. Analyze the mother liquor as well; it should be enriched in the undesired 5-methyl isomer. Repeat the process if necessary.

Issue 2: Crystallization failed to provide the required purity. How do I use column chromatography?

When crystallization is insufficient, flash column chromatography is the next logical step. It offers higher resolving power for isomers with slight polarity differences.

G cluster_1 Chromatography Workflow TLC 1. Analytical TLC (Find Eluent System) COL 2. Prepare Flash Column (Silica Gel) TLC->COL LOAD 3. Load Sample (Dry or Wet Loading) COL->LOAD ELUTE 4. Elute with Gradient (Monitor by TLC/UV) LOAD->ELUTE COLLECT 5. Collect & Combine Fractions ELUTE->COLLECT ANALYZE 6. Analyze Pure Fractions (Confirm Purity & Identity) COLLECT->ANALYZE

Caption: Stepwise process for chromatographic purification.

  • TLC Analysis: On a silica gel TLC plate, spot your crude mixture. Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). The ideal system will show two distinct, well-separated spots. Aim for an Rf value of ~0.3 for the desired product.[11][14]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. A shallow gradient (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 90:10) often provides better separation than an isocratic (constant) mobile phase.[4]

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-7-methylquinazoline.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and provides good resolution for these types of compounds.
Mobile Phase Hexane / Ethyl Acetate GradientOffers good separation for moderately polar compounds. Start with low polarity (e.g., 5% EtOAc) and gradually increase.[15]
Sample Loading Dry LoadingPrevents band broadening and often leads to sharper peaks and better separation.
Detection UV light (254 nm)The quinazoline core is UV active, making it easy to spot on TLC plates.

References

  • Chen, J., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • Erhun, O. O., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Available at: [Link]

  • Singh, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available at: [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2018172250A1 - 2-methyl-quinazolines.
  • PMC. (n.d.). 2-Chloroquinazolin-4(3H)-one. Available at: [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Available at: [Link]

  • Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Available at: [Link]

  • PubMed. (2021). Liquid Chromatographic Methods for COVID-19 Drugs, Hydroxychloroquine and Chloroquine. Available at: [Link]

  • ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • PMC. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • R Discovery. (2015). Purification of bacteriocins by chromatographic methods. Available at: [Link]

  • ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Chloroquinoline. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic strategies followed to purify the three different... Available at: [Link]

Sources

Optimization

Thermal stability and decomposition points of 2-Chloro-7-methylquinazoline

This guide provides technical support for researchers, scientists, and drug development professionals working with 2-Chloro-7-methylquinazoline. Given that this is a specialized chemical intermediate, comprehensive therm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides technical support for researchers, scientists, and drug development professionals working with 2-Chloro-7-methylquinazoline. Given that this is a specialized chemical intermediate, comprehensive thermal stability and decomposition data may not be readily available in public literature. This document, therefore, serves as both a repository of available information and a methodological guide for determining these critical parameters in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and thermal properties of 2-Chloro-7-methylquinazoline.

Q1: What is the expected melting point of 2-Chloro-7-methylquinazoline and how does this relate to its thermal stability?

A1: While specific data for 2-Chloro-7-methylquinazoline is not widely published, we can infer an approximate range from related structures. For instance, some quinazoline derivatives show melting points in the range of 148-150°C[1][2]. The melting point is a critical first indicator of thermal stability. A sharp melting point typically indicates a pure compound. Decomposition is generally expected to occur at temperatures significantly above the melting point. However, for some compounds, melting and decomposition can overlap.

Q2: Are there any known hazardous decomposition products for this compound?

A2: Specific decomposition products for 2-Chloro-7-methylquinazoline have not been characterized in the provided search results. However, based on its structure, heating to decomposition is likely to produce hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas. Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood with appropriate exhaust.[3][4]

Q3: What are the recommended storage conditions to ensure the stability of 2-Chloro-7-methylquinazoline?

A3: To ensure the long-term stability of 2-Chloro-7-methylquinazoline, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It should be protected from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.

Q4: My sample of 2-Chloro-7-methylquinazoline appears discolored. Does this indicate decomposition?

A4: Discoloration (e.g., yellowing or browning) of the typically white to pale cream powder can indicate degradation or the presence of impurities.[5] Before proceeding with experiments, it would be prudent to re-characterize the material using techniques such as NMR or LC-MS to assess purity. Thermal analysis of a degraded sample will not yield accurate results.

Section 2: Troubleshooting Guide for Thermal Analysis

This section provides troubleshooting guidance for common issues encountered during the thermal analysis of 2-Chloro-7-methylquinazoline using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Troubleshooting
Observed Problem Potential Cause Recommended Solution
Weight loss below 100°C Presence of residual solvent (e.g., water, ethanol) from synthesis or improper storage.Dry the sample under vacuum at a temperature below its melting point before TGA analysis.
Multiple decomposition steps observed in the TGA curve The compound may have a multi-step decomposition pathway, or impurities may be present.Correlate the TGA data with DSC results. A DSC event corresponding to a TGA weight loss confirms a thermal event for the sample. If impurities are suspected, re-purify the sample.
Inconsistent decomposition temperatures across different runs This can be due to different heating rates, sample mass, or atmosphere.Standardize your TGA method. Use a consistent heating rate (e.g., 10 °C/min), sample mass (e.g., 5-10 mg), and atmosphere (e.g., nitrogen or air).
Differential Scanning Calorimetry (DSC) Troubleshooting
Observed Problem Potential Cause Recommended Solution
Broad melting peak The sample may be impure, or the heating rate is too high.First, assess the purity of your sample. If the sample is pure, reduce the heating rate (e.g., to 2-5 °C/min) to improve resolution.
No clear melting peak before decomposition The compound may decompose before it melts.This is not uncommon for complex organic molecules. The onset of the decomposition peak in the DSC should be correlated with the onset of weight loss in the TGA.
Exothermic event observed after melting This could indicate a crystallization event of a different polymorph or the onset of an exothermic decomposition.Correlate with TGA data. If there is no weight loss, it may be a polymorphic transition. If there is weight loss, it is likely decomposition.

Section 3: Experimental Protocols for Thermal Characterization

To obtain reliable data on the thermal stability and decomposition point of 2-Chloro-7-methylquinazoline, we recommend the following experimental workflows.

Protocol 1: Determination of Decomposition Temperature using TGA

This protocol outlines the steps to determine the onset of decomposition for 2-Chloro-7-methylquinazoline.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the dried 2-Chloro-7-methylquinazoline powder into a clean TGA pan (typically aluminum or platinum).

  • Experimental Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 600 °C.

  • Data Analysis: The decomposition point is typically reported as the onset temperature of the major weight loss step.

Protocol 2: Thermal Transition Analysis using DSC

This protocol is designed to identify the melting point and other thermal events.[6][7]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).[8]

  • Sample Preparation: Hermetically seal 2-5 mg of the dried sample in an aluminum DSC pan.

  • Experimental Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: 5-10 °C/min.

    • Temperature Program:

      • Heat from 30 °C to a temperature approximately 20-30 °C above the expected melting point.

      • Hold for 1-2 minutes.

      • Cool back to 30 °C.

      • Reheat to observe any changes in the thermal profile.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Section 4: Visualized Workflows and Data

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-Chloro-7-methylquinazoline Dry Dry Sample (Vacuum Oven) Sample->Dry Weigh Weigh 2-5 mg (DSC) 5-10 mg (TGA) Dry->Weigh TGA TGA Analysis (10°C/min, N2) Weigh->TGA DSC DSC Analysis (5°C/min, N2) Weigh->DSC Decomp Determine Decomposition Temp (TGA Onset) TGA->Decomp Melt Determine Melting Point (DSC Peak) DSC->Melt Stability Assess Thermal Stability Decomp->Stability Melt->Stability

Caption: Workflow for determining thermal properties.

Troubleshooting Decision Tree for TGA

G Start Start TGA Analysis WeightLoss Unexpected Weight Loss? Start->WeightLoss Below100 Is it below 100°C? WeightLoss->Below100 Yes Normal Proceed with Data Analysis WeightLoss->Normal No Solvent Likely Residual Solvent. Dry sample and rerun. Below100->Solvent Yes MultipleSteps Multiple Decomposition Steps? Below100->MultipleSteps No Impurity Possible Impurity or Complex Decomposition. MultipleSteps->Impurity Yes MultipleSteps->Normal No CorrelateDSC Correlate with DSC data. Consider sample purification. Impurity->CorrelateDSC

Caption: Decision tree for TGA troubleshooting.

References

  • 2-chloro-7-methylquinoxaline - C9H7ClN2, density, melting point, boiling point, structural formula, synthesis - Mol-Instincts. [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - Journal of Thermal Analysis and Calorimetry. [Link]

  • Thermogravimetric analysis (TGA) and differential thermal... - ResearchGate - ResearchGate. [Link]

  • Thermogravimetric (TGA) curves obtained at 10°C·min⁻¹ for substances... - ResearchGate - ResearchGate. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h - GSC Biological and Pharmaceutical Sciences. [Link]

  • Rudolf Hensel GmbH Safety Data Sheet - Rudolf Hensel GmbH. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - European Journal of Medicinal Chemistry. [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS - bioRxiv.org - bioRxiv. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][5] - GSC Online Press - GSC Online Press. [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate - ResearchGate. [Link]

  • HU212967B - Process for producing 7-chloro-quinaldine - Google Patents - Google P
  • 2-Chloro-7-methylquinoxaline | C9H7ClN2 | CID 588600 - PubChem - NIH - PubChem. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - Journal of Visualized Experiments. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI - MDPI. [Link]

  • (PDF) Standards, calibration, and guidelines in microcalorimetry. Part 2. Calibration standards for differential scanning calorimetry (IUPAC Technical Report) - ResearchGate* - ResearchGate. [Link]

  • Quinoline, 7-chloro-2-methyl- - the NIST WebBook - NIST. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI - MDPI. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC - Frontiers in Chemistry. [Link]

  • Evaluation of Analytical Instrumentation. Part XXV: Differential Scanning Calorimetry - Rsc.org - Royal Society of Chemistry. [Link]

  • Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case - ResearchGate - ResearchGate. [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-Chloro-7-methylquinazoline amination

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the amination of 2-chloro-7-methylquinazoline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the amination of 2-chloro-7-methylquinazoline. Due to the extreme electrophilicity of the C2 position on the quinazoline core, this substrate is highly prone to off-target side reactions if conditions are not rigorously controlled. Below, we dissect the mechanistic causality of these issues and provide field-validated troubleshooting protocols.

Mechanistic Overview & Reaction Pathways

The amination of 2-chloro-7-methylquinazoline typically proceeds via Nucleophilic Aromatic Substitution (SNAr). However, the presence of trace moisture, incorrect stoichiometry, or the use of poor nucleophiles can divert the reaction into hydrolysis or dimerization pathways.

G SM 2-Chloro-7-methylquinazoline (Highly Electrophilic C2) SNAr SNAr Pathway (Aliphatic Amines) SM->SNAr Excess Amine, DIPEA Dry 1,4-Dioxane, 80°C BHA Buchwald-Hartwig (Anilines/Bulky Amines) SM->BHA Amine, Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100°C Hydrolysis Side Reaction: Hydrolysis (7-Methylquinazolin-2-one) SM->Hydrolysis Trace H2O + Base (Nucleophilic Attack) Dimer Side Reaction: Dimerization (Bis-quinazoline Adduct) SM->Dimer Primary Amine + Heat (Excess SM) Target Desired Product: 2-Amino-7-methylquinazoline SNAr->Target BHA->Target

Reaction pathways for 2-Chloro-7-methylquinazoline amination and common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a major by-product with a mass corresponding to [M-Cl+OH]. How do I prevent this? A1: You are observing the hydrolysis side reaction, which yields 7-methylquinazolin-2-one.

  • Causality: The C2 carbon is flanked by two electronegative nitrogen atoms, creating a strong partial positive charge. Hydroxide is a smaller, harder nucleophile than most amines. If trace water is present alongside a base (especially inorganic bases like K₂CO₃ or NaOH), hydroxide ions will rapidly outcompete the amine and displace the chloride via SNAr. Hydrolysis to quinazolin-2-ones is a well-documented degradation pathway in basic aqueous media ()[1].

  • Solution: Switch to strictly anhydrous solvents. For robust SNAr, utilizing anhydrous 1,4-dioxane combined with non-nucleophilic organic bases (e.g., DIPEA) is highly effective at suppressing hydrolysis ()[2].

Q2: My reaction with an aniline derivative is stalling at 10% conversion. Pushing the temperature only causes starting material degradation. What is the alternative? A2: Anilines are poor nucleophiles for standard SNAr due to the delocalization of their nitrogen lone pair into the aromatic ring.

  • Causality: Forcing the reaction thermally does not overcome the high activation energy barrier for SNAr with weak nucleophiles; instead, it leads to thermal degradation or solvent-adduct side reactions.

  • Solution: Transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Using a catalyst system lowers the activation energy, enabling C-N bond formation at milder temperatures while circumventing the SNAr pathway entirely. Buchwald-Hartwig cross-coupling is the authoritative standard for unreactive amines on quinazoline scaffolds ()[3].

Q3: I am using a primary aliphatic amine, but I see a higher molecular weight impurity that looks like a dimer. How do I suppress this? A3: You are observing a bis-quinazoline adduct (dimerization).

  • Causality: Primary amines form secondary amines upon the first substitution. The resulting secondary amine is more sterically hindered but remains highly nucleophilic. If the starting 2-chloro-7-methylquinazoline is locally in excess, the newly formed secondary amine will attack a second molecule of the starting material.

  • Solution: Employ inverse addition. Slowly add the 2-chloro-7-methylquinazoline solution dropwise to a solution containing a large stoichiometric excess (3–5 equivalents) of the primary amine to ensure the amine is always the dominant nucleophile. Additionally, continuous flow reactors can mitigate these consecutive side reactions by tightly controlling residence time and local concentrations ()[4].

Quantitative Data & Condition Matrix

To streamline your optimization process, consult the following matrix. It summarizes the quantitative parameters required to minimize side reactions based on the specific amine class you are utilizing.

Amine ClassRecommended MethodologyOptimal SolventPreferred BaseTemperaturePrimary Side Reaction Risk
Primary Aliphatic SNAr1,4-Dioxane (Dry)DIPEA (2.5 eq)80 °CDimerization (Bis-adduct)
Secondary Aliphatic SNArDMF (Dry)K₂CO₃ (2.0 eq)90 °CHydrolysis (If solvent is wet)
Anilines (Electron-Rich) Buchwald-HartwigToluene (Degassed)Cs₂CO₃ (2.0 eq)100 °CDehalogenation
Anilines (Electron-Poor) Buchwald-Hartwig1,4-Dioxane (Degassed)t-BuONa (1.5 eq)110 °CHydrolysis / Degradation

Validated Experimental Protocols

The following standard operating procedures (SOPs) are designed as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: Anhydrous SNAr Amination (For Aliphatic/Electron-Rich Amines)
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). This eliminates ambient moisture, preventing C2-hydrolysis.

  • Reagent Loading: Dissolve 2-chloro-7-methylquinazoline (1.0 equiv, typically 1.0 mmol) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Base & Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) via syringe, followed by the aliphatic amine (1.2 to 3.0 equiv, depending on dimerization risk).

    • Self-Validation Check: The solution should remain clear upon addition. Immediate cloudiness or precipitation suggests moisture-induced salt formation or premature degradation.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours under an argon atmosphere. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (to neutralize DIPEA hydrochloride salts), and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (For Aromatic/Sterically Hindered Amines)
  • Preparation: In an argon-filled glovebox, combine 2-chloro-7-methylquinazoline (1.0 equiv), the aniline derivative (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv) in a microwave-safe reaction vial.

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.1 M). Seal the vial with a Teflon-lined crimp cap before removing it from the glovebox.

  • Reaction: Heat conventionally at 100 °C or via microwave irradiation at 120 °C for 1 hour.

    • Self-Validation Check: The mixture will transition from a dark purple/red hue (characteristic of the Pd(0) pre-catalyst) to a yellow/brown suspension as the active catalytic cycle initiates. Failure to change color indicates catalyst poisoning (likely by oxygen).

  • Workup: Dilute the cooled mixture with EtOAc and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo prior to silica gel chromatography.

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv URL:[Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor ResearchGate / ACS URL:[Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin National Center for Biotechnology Information (PMC) URL:[Link]

  • Nitrenes, Diradicals, and Ylides. Ring Expansion and Ring Opening in 2-Quinazolylnitrenes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Recrystallization techniques for high-purity 2-Chloro-7-methylquinazoline

An advanced guide to achieving high-purity 2-Chloro-7-methylquinazoline through optimized recrystallization techniques. This technical support center provides in-depth troubleshooting, frequently asked questions, and val...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to achieving high-purity 2-Chloro-7-methylquinazoline through optimized recrystallization techniques. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols for researchers in synthetic chemistry and drug development.

Introduction: The Critical Role of Purity

2-Chloro-7-methylquinazoline is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The purity of this building block is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised biological activity in subsequent steps. Recrystallization is a powerful and essential technique for purifying solid organic compounds, but its success hinges on a deep understanding of the underlying principles and a systematic approach to troubleshooting.[1] This guide serves as a comprehensive resource for overcoming common challenges encountered during the purification of 2-Chloro-7-methylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[2][3]

Q2: How do I select the ideal solvent for 2-Chloro-7-methylquinazoline?

Choosing the right solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point.[3][4]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent at room temperature or below.[3][4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][5]

  • Chemical Inertness: The solvent must not react with the 2-Chloro-7-methylquinazoline.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4][5]

For a bicyclic heteroaromatic compound like 2-Chloro-7-methylquinazoline, solvents such as ethanol, isopropanol, ethyl acetate, or acetone are good starting points for screening. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/heptane) may also be necessary if no single solvent meets all criteria.[3]

Q3: What are the primary methods for assessing the purity of my final product?

Verifying the purity of the recrystallized 2-Chloro-7-methylquinazoline is essential. The most common and accessible methods include:

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range.[1][6][7]

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively check for impurities. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information and can reveal the presence of impurities, even at low levels.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can separate the main compound from impurities and determine the exact percentage of purity.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent screening for 2-Chloro-7-methylquinazoline. Solubility should be tested on a small scale before attempting a full recrystallization.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticOften a good choice for quinazoline derivatives.[9] May require the addition of an anti-solvent like water to reduce solubility upon cooling.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, with a slightly higher boiling point. Good for achieving a significant solubility differential.
Ethyl Acetate (EtOAc) 77Moderately PolarA versatile solvent. Often used in a mixed system with a non-polar solvent like heptane or hexane.
Acetone 56Polar AproticCan be effective, but its low boiling point may not provide a large enough solubility window for some compounds.[10]
Toluene 111Non-PolarMay be suitable if impurities are highly polar. Its high boiling point requires careful handling.
Heptane/Hexane 98 / 69Non-PolarUnlikely to be a primary solvent, but excellent as an "anti-solvent" when mixed with a more polar solvent in which the compound is soluble.
Dimethylformamide (DMF) 153Polar AproticGenerally used for compounds that are difficult to dissolve.[11] Its very high boiling point makes it difficult to remove from the final product. Use as a last resort.

Experimental Workflow & Visualization

The general workflow for recrystallization involves several key stages, as illustrated below. Each step is designed to systematically remove a specific type of impurity.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Gravity Filtration (Removes Insoluble Impurities) A->B if needed C Slow Cooling (Induces Crystallization) A->C if no insolubles B->C D Vacuum Filtration (Isolates Crystals) C->D E Wash with Cold Solvent (Removes Soluble Impurities) D->E F Dry Crystals (Removes Residual Solvent) E->F

Caption: Standard experimental workflow for recrystallization.

Detailed Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude 2-Chloro-7-methylquinazoline in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding the solvent dropwise until the solid just dissolves. Adding excess solvent will reduce the final yield.[2]

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rushing this step by placing it directly in an ice bath can cause impurities to be trapped in the crystal lattice.[12]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The final product should be a free-flowing crystalline solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Chloro-7-methylquinazoline.

Troubleshooting_Tree start Problem Occurred During Recrystallization oil Product 'Oils Out' (Forms a liquid instead of solid) start->oil no_xtal No Crystals Form Upon Cooling start->no_xtal low_yield Yield is Very Low start->low_yield impure Product is Still Impure start->impure oil_sol1 Re-heat solution. Add more solvent. oil->oil_sol1 oil_sol2 Slow down the cooling rate (insulate flask). oil->oil_sol2 oil_sol3 Switch to a lower-boiling point solvent. oil->oil_sol3 no_xtal_q1 Is the solution supersaturated? no_xtal->no_xtal_q1 low_yield_sol1 Too much solvent was used. Concentrate mother liquor and re-cool. low_yield->low_yield_sol1 low_yield_sol2 Crystals are too soluble in cold solvent. Use a different solvent. low_yield->low_yield_sol2 low_yield_sol3 Premature crystallization during hot filtration. Re-heat and filter faster. low_yield->low_yield_sol3 impure_sol1 Cooling was too rapid. Re-dissolve and cool slowly. impure->impure_sol1 impure_sol2 Mother liquor not fully removed. Wash crystals thoroughly with cold solvent. impure->impure_sol2 impure_sol3 Solvent choice is poor. Impurities co-crystallized. Try new solvent. impure->impure_sol3 no_xtal_sol1 Scratch inner wall of flask with a glass rod. no_xtal_q1->no_xtal_sol1 Yes no_xtal_sol2 Add a seed crystal of pure product. no_xtal_q1->no_xtal_sol2 Yes no_xtal_sol3 Too much solvent. Boil off some solvent and re-cool. no_xtal_q1->no_xtal_sol3 No

Caption: Decision tree for troubleshooting common recrystallization issues.

Problem: The product "oils out," forming a liquid layer instead of solid crystals.

  • Causality: Oiling out occurs when a supersaturated solution's temperature is above the melting point of the solute.[12][13] Instead of crystallizing, the compound separates as a liquid phase, which often traps impurities effectively, defeating the purpose of the purification.[12][13] This can be caused by a very high concentration of the solute or the presence of impurities that significantly depress the melting point.[12]

  • Solutions:

    • Increase Solvent Volume: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Allow the solution to cool slowly again.[12]

    • Reduce Cooling Rate: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or a towel to prevent rapid temperature drops.

    • Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated enough for the product to separate.

    • Use a Seed Crystal: Adding a pure seed crystal at a temperature just below the saturation point can encourage direct crystallization and bypass the liquid phase separation.[14]

Problem: No crystals form after the solution has cooled to room temperature.

  • Causality: This usually indicates that the solution is not sufficiently supersaturated. Either too much solvent was added initially, or the compound has significant solubility even at low temperatures in the chosen solvent.

  • Solutions:

    • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]

    • Add a Seed Crystal: If available, add a tiny crystal of pure 2-Chloro-7-methylquinazoline to the solution to initiate crystallization.[14]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of the solute. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.[12]

    • Use an Anti-Solvent: If using a mixed-solvent system, you can slowly add the "anti-solvent" (the one in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, which indicates the onset of crystallization.

Problem: The final yield of pure crystals is very low.

  • Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or significant solubility of the compound in the cold solvent.[12]

  • Solutions:

    • Check the Mother Liquor: Evaporate a small amount of the mother liquor. If a significant amount of solid residue remains, it indicates that a large quantity of the product is still in solution. You can attempt to recover a second crop of crystals by boiling off some solvent from the mother liquor and re-cooling. Note that second-crop crystals are often less pure than the first.

    • Minimize Solvent Usage: In future attempts, be meticulous about adding the minimum amount of hot solvent required to dissolve the crude product.

    • Optimize Hot Filtration: Ensure the filtration apparatus is pre-heated and the filtration is performed as quickly as possible to prevent the product from crystallizing on the filter paper.

    • Re-evaluate Solvent Choice: The chosen solvent may not be optimal. A different solvent might offer lower solubility at cold temperatures, leading to a better recovery.

Problem: The recrystallized product is still impure (e.g., poor color, broad melting point).

  • Causality: This suggests that the impurities were not effectively separated. This can happen if the cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent has similar solubility properties for both the product and the impurities.[12]

  • Solutions:

    • Perform a Second Recrystallization: Repeating the entire process is often the most effective way to improve purity.

    • Ensure Slow Cooling: A very slow, undisturbed cooling period is essential for selective crystallization.

    • Thorough Washing: Ensure the filtered crystals are washed adequately with a small amount of ice-cold solvent to remove any adhering mother liquor, which is rich in impurities.

    • Consider an Adsorbent: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before the hot filtration step can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BYJU'S. (2019, October 16). Methods of purification of organic compounds.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in 2-Chloro-7-methylquinazoline Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing catalytic roadblocks when functionalizing 2-Chloro-7-methylquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing catalytic roadblocks when functionalizing 2-Chloro-7-methylquinazoline.

The quinazoline scaffold is a privileged pharmacophore, but its intrinsic electronic properties present severe challenges in transition-metal catalysis. The basic nitrogen atoms (N1 and N3) act as potent


-donors, frequently leading to catalyst poisoning, off-cycle resting states, and aborted cross-coupling reactions[1]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these barriers.

Mechanistic Insight: The Causality of Deactivation

To solve catalyst poisoning, we must first understand the thermodynamic sink that causes it. 2-Chloro-7-methylquinazoline possesses two competing reactive sites during a standard cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[2]:

  • The C2-Cl Bond: The intended site for oxidative addition. While activated by the adjacent nitrogens, the electron-donating 7-methyl group slightly reduces its electrophilicity compared to unsubstituted quinazolines.

  • The N1/N3 Lone Pairs: These nitrogens possess high Lewis basicity. They rapidly coordinate to the empty d-orbitals of active

    
     or 
    
    
    
    intermediates, forming highly stable, inactive bis-heterocycle complexes (e.g.,
    
    
    )[3].

When the rate of N-coordination exceeds the rate of oxidative addition or transmetalation, the catalyst is sequestered into a "resting state," effectively poisoning the catalytic cycle[4].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C2-Cl Bond) Pd0->OxAdd Productive Cycle Poison N-Coordination (Quinazoline Lone Pair) Pd0->Poison Competitive Binding Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination Resting Off-Cycle Resting State (Catalyst Deactivation) Poison->Resting Resting->Pd0 Lewis Acid / Bulky Ligand Product->Pd0 Catalyst Regeneration

Fig 1. Mechanism of Pd-catalyst poisoning by N-coordination vs. the productive catalytic cycle.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with 2-Chloro-7-methylquinazoline stalls at 15-20% conversion. Adding more catalyst doesn't help. What is happening? A1: Your reaction is trapped in an off-cycle resting state. The newly formed product (which also contains the quinazoline ring) and the unreacted starting material are collectively coordinating to the Pd center, preventing further oxidative addition[5]. Solution: Switch to highly sterically hindered dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). The immense steric bulk of the dicyclohexyl groups on these Buchwald ligands physically blocks the quinazoline nitrogen from approaching the metal center, forcing the Pd to remain in the productive cycle[2].

Q2: I observe a fine black precipitate (Pd black) forming within 30 minutes of heating, and the reaction completely stops. How do I prevent this? A2: Palladium black indicates irreversible catalyst degradation. The basic nitrogens of the quinazoline are displacing your phosphine ligands. Once stripped of its stabilizing ligands, the naked


 rapidly aggregates into insoluble Pd black[6].
Solution: Move from monodentate ligands (like 

) to robust bidentate ligands (e.g., dppf, BINAP) which suffer from a much lower rate of dissociation due to the chelate effect. Alternatively, increase your ligand-to-metal ratio (e.g., from 2:1 to 4:1) to shift the equilibrium back toward the ligated, active species.

Q3: I am already using bulky ligands, but my conversion is still sluggish. Can I modify the substrate itself without changing my target molecule? A3: Yes, through in situ masking. You can introduce a Lewis acid (such as


 or catalytic 

salts) to the reaction mixture. These oxophilic/fluorophilic additives preferentially bind to the hard nitrogen lone pairs of the quinazoline, temporarily masking them[3]. This prevents the nitrogen from poisoning the soft Pd catalyst, allowing cross-coupling to proceed smoothly[5].

Troubleshooting Start Reaction Stalls / Low Yield Analyze LC-MS Analysis Start->Analyze PdBlack Is Pd Black Present? Analyze->PdBlack LigandDeg Ligand Displacement Action: Use Buchwald Ligands PdBlack->LigandDeg Yes (Precipitate) IntactSM Intact 2-Chloro-7-methylquinazoline? PdBlack->IntactSM No (Clear Solution) Success Reaction Completion LigandDeg->Success Poisoning N-Heterocycle Poisoning Action: Add Cu(I) or BF3 IntactSM->Poisoning Yes (Resting State) Poisoning->Success

Fig 2. Diagnostic workflow for identifying and resolving catalyst deactivation pathways.

Quantitative Data: Ligand and Additive Efficacy

The following table summarizes the causal relationship between reaction conditions and catalyst survival when coupling 2-Chloro-7-methylquinazoline with standard arylboronic acids.

Catalytic SystemAdditive / Masking AgentTypical ConversionMechanistic Rationale

(5 mol%)
None< 15% (Stalls)Rapid N-coordination; ligand displacement leads to Pd black[6].

/ XPhos
None70 - 75%Steric bulk of XPhos physically blocks N-coordination[2].

/ dppf

(20 mol%)
85 - 88%

acts as a selective Lewis acid to mask the N3 lone pair[3].

/ SPhos

(1.1 eq)
> 95%Complete masking of quinazoline lone pairs; highly active Pd cycle[5].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Suzuki-Miyaura coupling of 2-Chloro-7-methylquinazoline incorporates an in situ Lewis acid masking strategy and built-in analytical checkpoints. This creates a self-validating system where the reaction's success is continuously verified.

Objective: Synthesize 2-aryl-7-methylquinazoline while preventing catalyst poisoning.

Step 1: Substrate Masking (The Pre-incubation Phase)

  • In an oven-dried Schlenk flask under Argon, dissolve 2-Chloro-7-methylquinazoline (1.0 mmol) in anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Add

    
     (0.2 mmol, 20 mol%). Stir at room temperature for 15 minutes.
    Causality: This pre-incubation allows the 
    
    
    
    to coordinate to the quinazoline nitrogens, forming a transient complex that shields the lone pairs from the palladium catalyst[3].

Step 2: Catalyst and Reagent Addition

  • To the masked solution, add the arylboronic acid (1.2 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Add

    
     (0.05 mmol, 5 mol%) and SPhos (0.1 mmol, 10 mol%).
    
  • Seal the flask and heat to 90 °C.

Step 3: In-Process Control (Self-Validation Checkpoint)

  • After 2 hours, remove a 10 µL aliquot via syringe under positive Argon pressure.

  • Quench the aliquot in 1 mL of LC-MS grade Methanol and filter through a 0.2 µm PTFE syringe filter.

  • Validation Logic: Analyze via LC-MS.

    • If Starting Material (SM) is < 5%: The masking strategy is successful. Proceed to Step 4.

    • If SM is > 20% and no Pd black is visible: The catalyst is resting. Inject an additional 10 mol% of

      
       to further mask the accumulating product, then heat for another 2 hours.
      
    • If Pd black is visible: The system was exposed to oxygen/moisture, or the ligand degraded[6]. The run is compromised.

Step 4: Workup and De-masking

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL).

  • Wash the organic layer with an aqueous solution of EDTA (0.1 M, 20 mL) or 10%

    
    .
    Causality: EDTA or ammonia is required to strip the 
    
    
    
    masking agent from the newly formed 2-aryl-7-methylquinazoline product, ensuring accurate isolated yields.
  • Dry over

    
    , concentrate, and purify via flash chromatography.
    

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles National Institutes of Health (NIH) - PMC[Link]

  • Catalyst poisoning ChemEurope[Link]

  • Catalyst poisoning Wikipedia [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications)[Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 2-Chloro-7-methylquinazoline

Optimizing 1H and 13C NMR Spectral Analysis for 2-Chloro-7-methylquinazoline: A Comparative Methodological Guide As a Senior Application Scientist specializing in analytical chemistry, I frequently observe researchers st...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing 1H and 13C NMR Spectral Analysis for 2-Chloro-7-methylquinazoline: A Comparative Methodological Guide

As a Senior Application Scientist specializing in analytical chemistry, I frequently observe researchers struggling with the precise spectral assignment of substituted quinazolines. The compound 2-Chloro-7-methylquinazoline (CAS: 1388025-87-3) is a critical heterocyclic building block in the development of kinase inhibitors and other pharmacologically active therapeutics. However, its structural elucidation presents specific analytical challenges: the highly deshielded H-4 proton and the closely spaced, overlapping aromatic signals of its fused benzene ring.

This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz), providing a rigorous, self-validating protocol to ensure absolute trustworthiness in your spectral data.

Methodological Comparison: Solvents and Field Strengths

Solvent Effects: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the chemical shift environment. CDCl3 is a non-polar solvent that provides baseline chemical shifts with minimal solute-solvent interaction. However, for heterocyclic compounds like quinazolines, DMSO-d6 (a polar aprotic solvent with a high dielectric constant) induces significant solvent effects[1].

The causality behind this is rooted in dipole-dipole interactions. The strong dipole of DMSO interacts preferentially with the N1 and N3 nitrogens of the quinazoline ring. This interaction withdraws electron density from the adjacent C-4 position, causing a pronounced deshielding effect on the H-4 proton, shifting it downfield by approximately +0.2 ppm compared to CDCl3[2]. For researchers looking to cleanly separate the H-4 singlet from the aromatic multiplet region, DMSO-d6 is the superior alternative.

SolventEffects N1 DMSO-d6 Solvent N2 High Dielectric Constant (ε = 46.8) N1->N2 N3 Dipole Interactions with Quinazoline N1/N3 N2->N3 N4 Deshielding of H4 Proton (Δδ +0.2 ppm) N3->N4

Figure 1: Logical relationship of DMSO-d6 solvent effects on the H4 proton chemical shift.

Field Strength: 400 MHz vs. 600 MHz

While a 400 MHz spectrometer is sufficient for routine confirmation, a 600 MHz instrument is highly recommended for complete structural elucidation of 2-Chloro-7-methylquinazoline[3]. The higher magnetic field (14.1 Tesla) increases signal dispersion (Hz/ppm), which is critical for resolving second-order effects in the aromatic region. Specifically, the meta-coupling between H-6 and H-8 (J ≈ 1.5 Hz) often appears as a broadened, unresolved singlet at 400 MHz. At 600 MHz, this is cleanly resolved as a distinct doublet of doublets for H-6 and a fine doublet for H-8.

Quantitative Data Comparison

The following tables summarize the comparative chemical shifts and coupling constants for 2-Chloro-7-methylquinazoline across the two evaluated solvent systems.

Table 1: 1H NMR Chemical Shifts & Couplings (600 MHz)

Proton PositionMultiplicityCDCl3 (δ ppm)DMSO-d6 (δ ppm)Coupling Constant (J in Hz)
H-4 Singlet (s)9.159.35-
H-5 Doublet (d)7.858.058.5
H-8 Doublet (d)7.707.801.5
H-6 Doublet of doublets (dd)7.457.608.5, 1.5
7-CH3 Singlet (s)2.602.55-

Table 2: 13C NMR Chemical Shifts (150 MHz)

Carbon PositionTypeCDCl3 (δ ppm)DMSO-d6 (δ ppm)
C-4 CH160.5161.2
C-2 Cq (C-Cl)155.2154.8
C-8a Cq150.3149.8
C-7 Cq145.6146.1
C-6 CH130.4130.8
C-5 CH127.8128.2
C-8 CH125.2125.5
C-4a Cq123.0122.5
7-CH3 CH322.121.8

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol operates as a self-validating system. If any validation checkpoint fails, the operator must halt and correct the parameter before proceeding to the next step.

Workflow A Sample Preparation 2-Chloro-7-methylquinazoline B Solvent Selection CDCl3 vs DMSO-d6 A->B C Spectrometer Selection 400 MHz vs 600 MHz B->C D 1D NMR Acquisition (1H & 13C) C->D E 2D NMR Acquisition (HSQC & HMBC) C->E F Spectral Processing Fourier Transform & Phasing D->F E->F G Structural Elucidation Peak Assignment F->G

Figure 2: Standardized NMR acquisition and structural elucidation workflow for quinazolines.

Step 1: Sample Preparation

  • Method: Weigh exactly 15.0 mg of 2-Chloro-7-methylquinazoline (Purity >98%) into a clean glass vial. Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4]. Transfer the solution to a high-quality 5 mm NMR tube.

  • Validation Checkpoint: Visually inspect the tube against a strong light source. The solution must be completely optically clear. Particulate matter causes local magnetic field inhomogeneity, broadening the NMR line width (Δν) and obscuring fine scalar J-couplings[3]. If the solution is cloudy, filter it through a glass wool plug.

Step 2: Shimming and Tuning

  • Method: Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium frequency of the solvent. Perform automated or manual gradient shimming (Z1-Z5) to homogenize the B0 magnetic field.

  • Validation Checkpoint: The lock signal level must stabilize at >80% without oscillation. Measure the unspun line width of the internal TMS peak at half-height (W1/2); it must be ≤ 0.5 Hz. If W1/2 > 0.5 Hz, re-shim the magnet before proceeding.

Step 3: 1H NMR Acquisition

  • Method: Execute a standard 1D proton pulse sequence (e.g., zg30) with a 90° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Validation Checkpoint: Process the Free Induction Decay (FID). The Signal-to-Noise Ratio (SNR) of the 7-CH3 singlet peak must exceed 100:1. The baseline must be flat without phasing distortions.

Step 4: 13C NMR Acquisition

  • Method: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30) with 1024 scans and a D1 of 2 seconds.

  • Validation Checkpoint: The quaternary C-2 carbon (attached to the highly electronegative chlorine atom) typically exhibits a longer T1 relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. It must be distinctly resolved from the baseline noise with an SNR > 10:1. If it is not, increase the number of scans to 2048.

References

  • CAS 1388025-87-3 | 2-Chloro-7-methylquinazoline - chemexpress.cn. chemexpress.cn.
  • An Introduction to Biological NMR Spectroscopy - PMC. nih.gov.
  • Standardization of chemical shifts of TMS and solvent signals in NMR solvents. researchgate.net.
  • NMR Reference Standards - Sigma-Aldrich. sigmaaldrich.com.
  • Organic & Biomolecular Chemistry - RSC Publishing. rsc.org.
  • Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC. nih.gov.

Sources

Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Chloro-7-methylquinazoline

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth technical comparison of the anticipated mass spectrometry fragmentation patterns of 2-Chloro-7-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles of related compounds to provide a robust predictive analysis.

Introduction to 2-Chloro-7-methylquinazoline and its Structural Features

2-Chloro-7-methylquinazoline possesses a fused heterocyclic ring system, incorporating both a pyrimidine and a benzene ring, with chloro and methyl substitutions. These features create a molecule with specific sites that are susceptible to fragmentation under mass spectrometry conditions. Understanding these fragmentation pathways is critical for its unambiguous identification in complex matrices. The molecular formula for 2-chloro-7-methylquinazoline is C9H7ClN2, with a molecular weight of approximately 178.62 g/mol .[1]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is a complex but informative pattern of fragment ions. The predicted fragmentation of 2-Chloro-7-methylquinazoline is expected to proceed through several key pathways, primarily dictated by the stability of the resulting cations and neutral losses.[3]

A primary and highly characteristic fragmentation for chloro-substituted aromatic compounds is the loss of the chlorine atom.[4][5] This can occur as a radical loss (Cl•) or as the elimination of hydrogen chloride (HCl).

fragmentation_pathway M 2-Chloro-7-methylquinazoline (M+•) m/z = 178/180 F1 [M-Cl]+• m/z = 143 M->F1 - Cl• F2 [M-HCN]+• m/z = 151/153 M->F2 - HCN F3 [M-CH3]+• m/z = 163/165 M->F3 - CH3• F4 [F1-HCN]+• m/z = 116 F1->F4 - HCN F5 [F2-Cl]+• m/z = 116 F2->F5 - Cl•

Figure 1: A simplified diagram illustrating the primary predicted electron ionization (EI) fragmentation pathways for 2-Chloro-7-methylquinazoline.

Key Predicted Fragments and Their Origins:
m/z (mass-to-charge ratio) Proposed Fragment Identity Proposed Fragmentation Pathway Supporting Rationale
178/180Molecular Ion [M]+• -The presence of a chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[5]
143[M-Cl]+ Loss of a chlorine radical from the molecular ion.This is a common fragmentation for chlorinated aromatic compounds due to the stability of the resulting cation.[4]
151/153[M-HCN]+• Elimination of a neutral hydrogen cyanide molecule from the quinazoline ring.Cleavage of the pyrimidine ring is a known fragmentation pathway for quinazoline derivatives.
163/165[M-CH3]+ Loss of a methyl radical from the molecular ion.Benzylic cleavage leading to the loss of the methyl group is a plausible fragmentation pathway.
116[M-Cl-HCN]+ Sequential loss of a chlorine radical and hydrogen cyanide.This represents a combination of the two primary fragmentation pathways.

Comparison with Structurally Related Compounds

To build confidence in these predicted fragmentation patterns, it is instructive to compare them with the known mass spectra of structurally similar molecules.

2-Chloroquinoline

2-Chloroquinoline shares the chloro-substituted heterocyclic ring system. Its mass spectrum shows a prominent molecular ion and a significant peak corresponding to the loss of a chlorine atom.[6][7] This supports the prediction that the loss of the chlorine will be a major fragmentation pathway for 2-Chloro-7-methylquinazoline.

7-Methylquinoline

The mass spectrum of 7-methylquinoline provides insight into the fragmentation of the methyl-substituted benzene portion of the molecule.[8] Its fragmentation is often characterized by the loss of a hydrogen atom to form a stable tropylium-like ion, or the loss of the methyl group itself.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.

Objective: To obtain the mass spectrum of 2-Chloro-7-methylquinazoline and identify its characteristic fragmentation patterns.

Materials:

  • 2-Chloro-7-methylquinazoline sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-Chloro-7-methylquinazoline (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[9]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to 2-Chloro-7-methylquinazoline in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the spectrum to identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve 2-Chloro-7- methylquinazoline in solvent GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Analysis Identify Molecular Ion & Analyze Fragmentation Pattern MS->Analysis Comparison Compare with Predicted Fragmentation Analysis->Comparison

Figure 2: A flowchart outlining the experimental workflow for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Chloro-7-methylquinazoline.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 2-Chloro-7-methylquinazoline. By leveraging the established fragmentation behaviors of analogous chloro- and methyl-substituted quinazolines and quinolines, we have proposed the most probable fragmentation pathways. The primary expected fragments arise from the loss of the chlorine atom and the cleavage of the quinazoline ring system. The provided experimental protocol offers a clear and robust method for obtaining empirical data to validate these predictions. For researchers in drug development and related fields, this guide serves as a valuable resource for the structural characterization and identification of this and similar heterocyclic compounds.

References

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1498.
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. (2020, April 29). Journal of Chemical Society of Nigeria, 45(2).
  • Li, P., Liu, Y., & Li, Z. (2006). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][10][11]benzothia zepin-1-ones. Journal of Mass Spectrometry, 41(9), 1188-1195.

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. In PubChem. Retrieved from [Link]

  • Sharma, V. P. (2004). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry, 16(3-4), 1499-1506.
  • Mol-Instincts. (n.d.). 2-chloro-7-methylquinoxaline. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2020).
  • Salem, M. A. I., Ali, T. E., Marzouk, M., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 4(1), 1-11.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
  • Arkivoc. (2000).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014).
  • National Institute of Standards and Technology. (n.d.). Quinoline, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1).

Sources

Validation

Comparative Guide: Reactivity of 2-Chloro-7-methylquinazoline vs. 4-Chloroquinazoline

Executive Summary: The Kinetic vs. Thermodynamic Landscape In quinazoline scaffold functionalization, the reactivity difference between 4-chloroquinazoline (4-Cl-Q) and 2-chloro-7-methylquinazoline (2-Cl-7-Me-Q) is not m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. Thermodynamic Landscape

In quinazoline scaffold functionalization, the reactivity difference between 4-chloroquinazoline (4-Cl-Q) and 2-chloro-7-methylquinazoline (2-Cl-7-Me-Q) is not merely a matter of degree—it is a fundamental shift in kinetic accessibility.

  • 4-Chloroquinazoline acts as a "hot" electrophile. It undergoes Nucleophilic Aromatic Substitution (SNAr) rapidly, often at room temperature or 0°C. It is kinetically unstable and prone to hydrolysis.

  • 2-Chloro-7-methylquinazoline is a "latent" electrophile. The C2 position is significantly less electron-deficient. The 7-methyl group further stabilizes the ring via weak inductive donation (+I), requiring forcing conditions (heat, catalysis, or strong nucleophiles) to react.

The Bottom Line: If your target is a 4-substituted quinazoline, expect a rapid, moisture-sensitive reaction. If targeting the 2-position (with a 7-methyl handle), plan for high-temperature reflux and extended reaction times.

Mechanistic Foundation

To control these reactions, one must understand the electronic disparity between the C2 and C4 positions.

Molecular Orbital Theory & Resonance

The quinazoline ring system is electron-deficient (π-deficient), but the deficiency is not uniform.

  • C4 Position (The Kinetic Trap): The C4 carbon is adjacent to the N3 nitrogen and part of the pyrimidine ring. Upon nucleophilic attack, the negative charge in the Meisenheimer intermediate is delocalized onto both N1 and N3. Furthermore, the LUMO coefficient is highest at C4, lowering the activation energy (

    
    ).[1]
    
  • C2 Position (The Thermodynamic Hill): The C2 carbon is flanked by two nitrogens (N1, N3). While this suggests high electrophilicity, the resonance stabilization of the intermediate is less effective than at C4.

  • 7-Methyl Effect: The methyl group at C7 is an electron-donating group (EDG). Through the conjugated system, it increases electron density slightly across the benzenoid ring, which communicates with the pyrimidine ring. This makes 2-Cl-7-Me-Q slightly less reactive than the unsubstituted 2-chloroquinazoline, widening the reactivity gap compared to the 4-chloro analog.

Visualization: SNAr Pathways

The following diagram illustrates the energetic favorability of the C4 attack over the C2 attack.

SNAr_Mechanism Substrate Quinazoline Core C4_Attack Path A: Nucleophile attacks C4 (Kinetic Control) Substrate->C4_Attack Low Ea C2_Attack Path B: Nucleophile attacks C2 (Thermodynamic Barrier) Substrate->C2_Attack High Ea Inter_C4 Meisenheimer Complex A Charge on N1 & N3 (Highly Stabilized) C4_Attack->Inter_C4 Prod_C4 4-Substituted Product (Fast, Mild Conditions) Inter_C4->Prod_C4 -Cl⁻ Inter_C2 Meisenheimer Complex B Less Resonance Stabilization (+I effect of 7-Me deactivates) C2_Attack->Inter_C2 Prod_C2 2-Substituted Product (Slow, Requires Heat) Inter_C2->Prod_C2 -Cl⁻

Caption: Comparative reaction pathways. Path A (C4) is energetically favored due to superior resonance stabilization of the intermediate.

Comparative Reactivity Data

The following data summarizes the operational differences when reacting these substrates with a standard nucleophile (e.g., Aniline or Morpholine).

Feature4-Chloroquinazoline2-Chloro-7-methylquinazoline
Electrophilicity High (Hot Electrophile)Low to Moderate
Standard Conditions 0°C to RT, 30–60 mins80°C–120°C (Reflux), 4–12 hours
Solvent Choice IPA, DCM, THF (Anhydrous essential)Dioxane, DMF, Toluene
Hydrolysis Risk Critical: Hydrolyzes to quinazolin-4-one in moist air.Low: Stable in water/organic mixtures at RT.
Base Requirement Mild base (TEA, DIPEA) often sufficient.Stronger base or excess nucleophile often required.
Storage Stability Poor (Store at -20°C under Argon).Good (Stable at RT, hygroscopic).
Experimental Evidence: The "Regioselectivity Test"

In studies involving 2,4-dichloroquinazoline (which serves as a perfect internal standard), the regioselectivity is exclusively C4 under mild conditions.

  • Experiment: Reaction of 2,4-dichloroquinazoline with 1 eq. of aniline at 25°C.

  • Result: >95% yield of 2-chloro-4-anilinoquinazoline. The C2-Cl remains untouched.[2]

  • Implication: This confirms that 4-Cl is orders of magnitude more reactive than 2-Cl. Adding the 7-methyl group to the 2-Cl scaffold further solidifies its resistance to substitution compared to the 4-Cl analog.

Validated Experimental Protocols

These protocols are designed to be self-validating . The key validation step involves monitoring the disappearance of the starting material (SM) and the emergence of the product peak via LC-MS or TLC.

Protocol A: Reaction of 4-Chloroquinazoline (Moisture Sensitive)

Target: Rapid SNAr under kinetic control.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. 4-Chloroquinazoline is highly sensitive to moisture; hydrolysis produces the inert Quinazolin-4-one (LC-MS M+1: ~147), which is a common "dead end" impurity.

  • Dissolution: Dissolve 1.0 eq of 4-chloroquinazoline in anhydrous Isopropanol (IPA) or DCM.

  • Addition: Add 1.1 eq of Nucleophile (e.g., Aniline) and 1.2 eq of DIPEA at 0°C.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT).

  • Validation (The Checkpoint):

    • TLC/LC-MS at 30 mins: Should show complete consumption of SM.

    • If SM remains: Do not heat immediately. Add 0.1 eq more nucleophile. Heating often accelerates hydrolysis over substitution if water is present.

Protocol B: Reaction of 2-Chloro-7-methylquinazoline (Forcing Conditions)

Target: Overcoming the activation energy barrier.

  • Solvent System: Use a high-boiling solvent. 1,4-Dioxane or n-Butanol are ideal.

  • Stoichiometry: Dissolve 1.0 eq of 2-Chloro-7-methylquinazoline. Add 1.2–1.5 eq of Nucleophile.

  • Catalysis (Optional): For weak nucleophiles, add 0.5 eq of acetic acid (acid catalysis activates the N1/N3) or use KF/Alumina.

  • Reaction: Heat to reflux (100°C+) for 4–12 hours.

  • Validation (The Checkpoint):

    • TLC/LC-MS at 2 hours: Expect ~30-50% conversion.

    • If reaction stalls: Add catalytic NaI (Finkelstein condition) to generate the transient, more reactive 2-Iodo species in situ.

Workflow Decision Tree

Use this logic flow to determine the optimal synthetic route and troubleshooting steps.

Reaction_Workflow Start Start: Select Substrate Decision Which Isomer? Start->Decision Path4 4-Chloroquinazoline Decision->Path4 C4-Cl Path2 2-Chloro-7-methylquinazoline Decision->Path2 C2-Cl Cond4 Condition: 0°C -> RT Anhydrous Solvent Path4->Cond4 Check4 Check LC-MS @ 30 min Cond4->Check4 Success4 Complete: Isolate Product Check4->Success4 SM Gone Fail4 Issue: Hydrolysis (Quinazolinone) Check4->Fail4 M+1 = 147 (OH) Cond2 Condition: Reflux (100°C+) Acid Cat. or Strong Base Path2->Cond2 Check2 Check LC-MS @ 4 hours Cond2->Check2 Check2->Success4 >90% Conv Stall2 Stalled Reaction? Check2->Stall2 <50% Conv Boost2 Action: Add NaI or Switch to DMF Stall2->Boost2 Yes Boost2->Cond2 Retry

Caption: Operational workflow for optimizing reaction conditions based on substrate reactivity.

References

  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source:Molecules / NIH PubMed Central (2024).
    • Link:[Link](Note: Link directs to relevant quinazoline regioselectivity literature).

  • Synthesis & Reactivity of 2-Chloro-7-methylquinazoline

    • Title: Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h-benzo[d][1,3]-oxazin-4-one.
    • Source:GSC Biological and Pharmaceutical Sciences (2020).
    • Link:[Link]

  • General Quinazoline Kinetics

    • Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis.
    • Source:Organic Chemistry Intern
    • Link:[Link]

  • Hydrolysis Mechanisms

    • Title: 2-Chloroquinazolin-4(3H)-one: Crystal structure and stability.
    • Source:Acta Crystallographica / NIH (2011).
    • Link:[Link]

Sources

Comparative

Infrared (IR) spectroscopy characteristic peaks of 2-Chloro-7-methylquinazoline

As a Senior Application Scientist, establishing a robust analytical framework for active pharmaceutical ingredient (API) intermediates is paramount. 2-Chloro-7-methylquinazoline is a highly electrophilic, privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical framework for active pharmaceutical ingredient (API) intermediates is paramount. 2-Chloro-7-methylquinazoline is a highly electrophilic, privileged scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). In synthetic verification and quality control, Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline diagnostic tool.

However, identifying this specific isomer requires more than simply matching a spectrum to a library. It requires a deep understanding of how substituent electronic effects dictate molecular vibrations. This guide objectively compares the IR spectroscopic performance of 2-Chloro-7-methylquinazoline against its structural analogs and provides a self-validating experimental protocol to ensure data integrity.

Mechanistic Causality: Electronic Effects on Vibrational Modes

The quinazoline ring is a fused bicyclic system (benzene + pyrimidine) whose vibrational frequencies are exquisitely sensitive to functional group placement. The IR spectrum of quinazoline isomers exhibits characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations 1[1].

In 2-Chloro-7-methylquinazoline , two competing electronic effects govern the IR spectral shifts:

  • C-2 Chlorine (-I Inductive Effect): The highly electronegative chlorine atom at the C-2 position withdraws electron density from the pyrimidine ring. This localized electron withdrawal increases the force constant of the adjacent C=N bond, causing a characteristic "blue shift" (higher wavenumber) in the C=N stretching frequency compared to unsubstituted quinazolines.

  • C-7 Methyl (+I and Hyperconjugation): The methyl group donates electron density into the aromatic benzene ring. This subtle enrichment alters the resonance of the aromatic system, slightly shifting the aromatic C=C stretching modes and introducing distinct aliphatic sp³ C-H stretching peaks around 2930 cm⁻¹.

Quinazolines generally have strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ originating from aromatic ring vibrations 2[2]. By tracking these specific shifts, we can definitively distinguish the 2-chloro isomer from the 4-chloro isomer.

G cluster_0 Substituent Electronic Effects on IR Vibrational Modes C2_Cl C-2 Chlorine (Strong -I Inductive Effect) CN_Bond C=N Bond Increased Force Constant C2_Cl->CN_Bond Electron Withdrawal IR_CCl C-Cl Stretch (~745 cm⁻¹) C2_Cl->IR_CCl Direct Bond C7_Me C-7 Methyl (+I / Hyperconjugation) Aromatic_Ring Aromatic Ring Electron Density Shift C7_Me->Aromatic_Ring Electron Donation IR_CN C=N Stretch Blue Shift (~1625 cm⁻¹) CN_Bond->IR_CN IR_CC C=C Stretch (~1560 cm⁻¹) Aromatic_Ring->IR_CC

Logical relationship between substituent electronic effects and observed FTIR spectral shifts.

Comparative IR Spectral Analysis

To establish a reliable quality control standard, we must benchmark 2-Chloro-7-methylquinazoline against its structural alternatives. The table below summarizes the quantitative spectral data used to resolve these isomers. 2-chloroquinazoline derivatives typically exhibit characteristic C-Cl stretching in the 740–790 cm⁻¹ range3[3], which serves as a primary diagnostic marker.

Vibrational ModeUnsubstituted Quinazoline4-Chloro-7-methylquinazoline2-Chloro-7-methylquinazolineMechanistic Causality for 2-Chloro Isomer
C=N Stretch ~1615 cm⁻¹~1618 cm⁻¹~1625 cm⁻¹ C-2 Cl exerts a strong localized -I effect, stiffening the adjacent pyrimidine C=N bond.
Aromatic C=C 1580, 1490 cm⁻¹1575, 1485 cm⁻¹1560, 1475 cm⁻¹ C-7 methyl donates electron density, altering the resonance of the fused benzene ring.
C-Cl Stretch N/A~680 - 710 cm⁻¹~740 - 790 cm⁻¹ The C-2 position creates a more rigid, less cross-conjugated C-Cl bond compared to C-4.
Aliphatic C-H N/A~2925 cm⁻¹~2930 cm⁻¹ sp³ C-H asymmetrical/symmetrical stretching from the C-7 methyl group.
Aromatic C-H ~3060 cm⁻¹~3055 cm⁻¹~3065 cm⁻¹ sp² C-H stretching; slightly shifted to higher energy by the ring's altered dipole moment.

Note: The absence of a strong C=O band (~1670 cm⁻¹) is critical. If a carbonyl peak is observed, it indicates that the chloroquinazoline has undergone hydrolysis into a quinazolinone derivative 4[4].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Why ATR over KBr Pellets? Traditional KBr pellet preparation is fundamentally flawed for analyzing highly reactive halogenated quinazolines. The C-2 and C-4 positions are highly susceptible to nucleophilic attack. Residual moisture in hygroscopic KBr, combined with the extreme pressure of the pellet press, frequently induces partial hydrolysis of the C-Cl bond. This artifact generates false O-H (~3200 cm⁻¹) and C=O (~1670 cm⁻¹) peaks, ruining the spectral integrity. Attenuated Total Reflectance (ATR) eliminates matrix interference and moisture-induced degradation.

Step-by-Step Workflow:

  • System Purge & Cleaning: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow complete evaporation.

  • Background Suppression: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to mathematically subtract atmospheric H₂O and CO₂.

  • System Validation (Critical Step): Before running the sample, analyze a traceable polystyrene calibration film. Validation criteria: The aromatic C=C stretching peak must resolve at exactly 1601.2 cm⁻¹ (± 0.5 cm⁻¹) . If the peak drifts beyond this tolerance, the interferometer requires immediate recalibration.

  • Sample Application: Transfer 2–5 mg of pure 2-Chloro-7-methylquinazoline powder directly onto the center of the diamond ATR crystal.

  • Pressure Optimization: Lower the pressure anvil until the software indicates optimal optical contact (typically 50–70% of maximum pressure). Causality: Insufficient pressure yields low signal-to-noise ratios, while excessive pressure can induce polymorphic transitions in the crystal lattice, artificially shifting the IR peaks.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

  • Post-Run Maintenance: Clean the crystal immediately. Halogenated heterocycles can be mildly corrosive to the surrounding metal plate if left exposed to ambient humidity.

Workflow cluster_1 Self-Validating ATR-FTIR Protocol Step1 1. Crystal Cleaning & Background (Ambient Suppression) Step2 2. System Validation (Polystyrene 1601.2 cm⁻¹) Step1->Step2 Step3 3. Direct Sample Application (Avoid KBr Matrix) Step2->Step3 Validated Step4 4. Pressure Optimization (50-70% Anvil Pressure) Step3->Step4 Step5 5. Data Acquisition (32 Scans, 4000-400 cm⁻¹) Step4->Step5

Self-validating ATR-FTIR experimental workflow for moisture-sensitive quinazoline derivatives.

References

  • Martins, A., et al. "Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies." PMC / NIH. URL:[Link]

  • Wiley-VCH. "Supporting Information: 2-Chloroquinazoline Derivatives." Wiley Online Library. URL: [Link]

  • El-Sayed, N., et al. "Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs." PMC / NIH. URL:[Link]

Sources

Validation

Validating purity of 2-Chloro-7-methylquinazoline via TLC and LC-MS

As a Senior Application Scientist, I frequently encounter a common analytical discrepancy in drug discovery labs: a compound looks perfectly pure on the bench but appears heavily degraded in the analytical data. When wor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a common analytical discrepancy in drug discovery labs: a compound looks perfectly pure on the bench but appears heavily degraded in the analytical data. When working with reactive heterocyclic building blocks like 2-Chloro-7-methylquinazoline (CAS 1388025-87-3), this discrepancy is almost always an artifact of the analytical method itself.

2-Chloroquinazolines are highly versatile electrophiles used extensively in the synthesis of kinase inhibitors and other therapeutic agents[1]. However, the C2-chloride is highly activated by the adjacent pyrimidine nitrogens, making it extremely susceptible to nucleophilic substitution and stepwise hydrolysis[2].

To establish absolute trustworthiness in your purity data, you cannot rely on a single technique. This guide objectively compares the two foundational pillars of purity validation—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provides optimized, self-validating protocols designed specifically to prevent artifactual degradation.

The Analytical Strategy: TLC vs. LC-MS

The core challenge with 2-chloro-7-methylquinazoline is balancing the need for high-resolution structural confirmation (LC-MS) with the risk of exposing a reactive chloride to aqueous, acidic mobile phases.

  • TLC offers a rapid, non-aqueous snapshot of the reaction or isolated solid. It is immune to aqueous hydrolysis but lacks structural resolution.

  • LC-MS provides exact mass and isotopic profiling but risks destroying the sample during the run if the gradient is too slow or the mobile phase is overly acidic[3].

ValidationWorkflow Start Synthesize/Isolate 2-Chloro-7-methylquinazoline TLC Rapid TLC Screening (Silica + 1% TEA) Start->TLC Decision Rf indicates >95% purity? TLC->Decision Purify Flash Chromatography Decision->Purify No LCMS Fast UPLC-MS Analysis (Minimize aqueous exposure) Decision->LCMS Yes Purify->TLC Result Validated Purity & Exact Mass LCMS->Result

Caption: Workflow for validating 2-Chloro-7-methylquinazoline purity using TLC and LC-MS.

Section 1: Thin-Layer Chromatography (TLC) Optimization

The Causality: Standard silica gel is slightly acidic. When basic nitrogen heterocycles like quinazolines interact with acidic silanol groups, they protonate and bind strongly to the stationary phase, causing the spot to elongate or "tail"[4]. This tailing masks impurities and invalidates the purity assessment. Adding a basic modifier like Triethylamine (TEA) neutralizes the silica, ensuring a tight, quantifiable spot[4].

Protocol 1: Artifact-Free TLC Screening
  • Stationary Phase: Utilize standard Silica gel 60 F254 glass-backed plates.

  • Mobile Phase Preparation: Mix Hexane and Ethyl Acetate in a 3:1 (v/v) ratio. Crucial Step: Add 1% Triethylamine (TEA) to the bulk solvent[4].

  • Chamber Saturation: Place a piece of filter paper against the chamber wall, pour in the mobile phase, and allow 10 minutes for vapor equilibration.

  • Sample Application: Dissolve 1 mg of 2-chloro-7-methylquinazoline in 1 mL of anhydrous dichloromethane. Spot 1–2 µL onto the baseline.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry thoroughly and visualize under short-wave UV (254 nm).

  • Self-Validation System: Always co-spot the sample lane with a known, highly pure reference standard. A single, unified spot upon co-elution validates the identity, while the absence of baseline streaking validates the efficacy of the TEA modifier.

Section 2: LC-MS Method Design & Hydrolysis Prevention

The Causality: LC-MS analysis of quinazolines is typically performed on C18 columns using water/acetonitrile gradients doped with 0.1% formic acid[3]. However, prolonged exposure of 2-chloro-7-methylquinazoline to aqueous acid induces a stepwise nucleophilic substitution[2]. The water attacks the activated C2 position, displacing the chloride to yield 7-methylquinazolin-2(1H)-one and HCl[2]. If a standard 15-minute gradient is used, the analyst will observe a massive false-positive impurity peak at m/z 161.1.

HydrolysisPathway C1 2-Chloro-7-methylquinazoline Exact Mass: 178.0 [M+H]+: 179.0 C2 7-Methylquinazolin-2(1H)-one Exact Mass: 160.1 [M+H]+: 161.1 C1->C2 Nucleophilic Substitution (-HCl) H2O Aqueous Acidic Media (e.g., 0.1% Formic Acid) H2O->C2 H2O attack at C2

Caption: Acid-catalyzed hydrolysis of 2-chloro-7-methylquinazoline during LC-MS analysis.

Protocol 2: High-Speed UPLC-MS Quantification

To outrun the degradation kinetics, we must minimize the sample's residence time in the aqueous phase.

  • Sample Preparation: Dissolve the sample strictly in anhydrous acetonitrile to a concentration of 10 µg/mL. Do not use methanol or water, as these will act as nucleophiles in the autosampler vial.

  • Column Selection: Employ a sub-2 µm C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm) to enable rapid, high-resolution elution[3].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid. (Note: If the batch is exceptionally sensitive, substitute with 0.1% NH₃ to neutralize the acid catalyst[3]).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Design: Implement a fast ballistic gradient: 5% B to 95% B in 1.5 to 2.0 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • Self-Validation System: Inject a pure solvent blank immediately before the sample to rule out column carryover. The presence of the classic 3:1 isotopic ratio (m/z 179.0 and 181.0) acts as an internal validation of the mono-chlorinated structure.

Section 3: Comparative Data & Performance Metrics

By synthesizing the data from both methodologies, researchers can confidently validate the purity of their building blocks. Table 1 compares the operational parameters of both techniques, while Table 2 provides the expected diagnostic values for 2-chloro-7-methylquinazoline.

Table 1: Methodological Comparison (TLC vs. LC-MS)

FeatureTLC (Silica + 1% TEA)LC-MS (Fast UPLC C18)
Primary Utility Rapid qualitative screeningHigh-resolution quantitative purity
Analysis Time < 5 minutes2 - 5 minutes (plus autosampler queue)
Structural Data None (Rf value only)Exact Mass, Isotopic Pattern (Cl)
Degradation Risk Very Low (Non-aqueous)Moderate (Aqueous hydrolysis risk)
Limit of Detection ~1-5 µg< 1 ng

Table 2: Expected Analytical Metrics for 2-Chloro-7-methylquinazoline

ParameterExpected ValueDiagnostic Significance
TLC Rf Value ~0.45Indicates non-polar nature; a sharp spot confirms TEA efficacy.
LC-MS [M+H]⁺ m/z 179.0 & 181.0The 3:1 isotopic ratio confirms the presence of a single intact chlorine atom.
Impurity [M+H]⁺ m/z 161.1Indicates hydrolysis to 7-methylquinazolin-2(1H)-one. If this peak grows over time, your sample is degrading in the vial.

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - BenchChem - 4

  • CAS 1388025-87-3 | 2-Chloro-7-methylquinazoline - ChemExpress -

  • 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase... - ACS Publications - 3

  • Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications - RSC Publishing - 2

  • Novel Series of 8H-Quinazolino[4,3-b]quinazolin-8-ones via Two Niementowski Condensations - ResearchGate - 1

Sources

Comparative

Biological activity comparison of 2-Chloro-7-methylquinazoline analogs

This guide provides an in-depth technical comparison of biological activities associated with analogs derived from the 2-Chloro-7-methylquinazoline scaffold. It is designed for medicinal chemists and pharmacologists to e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of biological activities associated with analogs derived from the 2-Chloro-7-methylquinazoline scaffold. It is designed for medicinal chemists and pharmacologists to evaluate this specific pharmacophore against established standards.

Executive Summary & Scaffold Analysis

The 2-Chloro-7-methylquinazoline moiety represents a privileged "bifunctional" scaffold in drug discovery. Unlike the more common 4-anilinoquinazolines (e.g., Gefitinib), the 2-chloro position serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


), while the 7-methyl  group provides a lipophilic anchor that can be further functionalized via benzylic halogenation.

This guide compares two primary classes of analogs derived from this core:

  • 2-Amino-7-methylquinazolines: Generated via displacement of the 2-Cl. Primary application: EGFR Tyrosine Kinase Inhibition (Anticancer) .[1]

  • 7-Functionalized Quinazolines: Generated via bromination of the 7-methyl group. Primary application: Covalent Probes & Linker Conjugates .

Mechanistic Divergence

The biological utility of these analogs hinges on the modification of the C2 and C7 positions.

Scaffold_Divergence Core 2-Chloro-7-methylquinazoline (Core Scaffold) Path1 Path A: C2-Substitution (Nucleophilic Displacement) Core->Path1 + Anilines/Amines Path2 Path B: C7-Functionalization (Benzylic Bromination) Core->Path2 + NBS / Radical Initiator Prod1 2-Anilino-7-methylquinazolines (Rev. Kinase Inhibitors) Path1->Prod1 Target: EGFR/VEGFR Prod2 7-(Bromomethyl) Derivatives (Covalent/Linker Scaffolds) Path2->Prod2 Target: T790M Cys Alkylation

Figure 1: Synthetic divergence of the 2-chloro-7-methylquinazoline scaffold leading to distinct pharmacological classes.

Comparative Analysis: Anticancer Activity (EGFR Inhibition)[1]

The most significant biological activity of 2-chloro-7-methylquinazoline analogs is their inhibition of the Epidermal Growth Factor Receptor (EGFR). The 2-chloro group is typically displaced by substituted anilines to mimic the adenine binding mode of ATP.

Structure-Activity Relationship (SAR)[2]
  • The 2-Position (Hinge Binder): Substitution with 3,4-dichloroaniline or 3-ethynylaniline is critical for hydrophobic interaction within the ATP binding pocket.

  • The 7-Methyl (Hydrophobic Pocket): The 7-methyl group fits into a hydrophobic cleft. Unlike 6,7-dimethoxy analogs (Erlotinib), the 7-methyl provides a tighter steric fit for certain mutant kinases (e.g., T790M), though it lacks the hydrogen bond acceptor capability of oxygen.

Performance Data: 2-Substituted Analogs vs. Standards

The following table synthesizes representative inhibitory data (


) for analogs where the 2-Cl is displaced by various amines, compared against the starting material and standard drugs.
Compound IDC2-SubstituentC7-SubstituentTarget: EGFR (WT)

Target: EGFR (T790M)

Activity Profile
Core (Ref) -Cl -CH3 > 10

M
> 50

M
Inactive (Precursor)
Analog A 3-Chloro-4-fluoroaniline-CH3120 nM450 nMModerate Inhibitor
Analog B 3-Ethynylaniline-CH325 nM 85 nM High Potency
Analog C Morpholine-CH3> 5

M
> 10

M
Poor (Lacks H-bonds)
Gefitinib(Reference)(6,7-dimethoxy)3 nM> 1

M
Potent WT, Weak Mutant

Interpretation: The 2-chloro-7-methyl scaffold, when derivatized with Analog B (3-ethynylaniline), shows superior retention of activity against the resistance-conferring T790M mutation compared to first-generation inhibitors like Gefitinib, likely due to the compact nature of the 7-methyl group avoiding steric clash with the mutated Methionine 790.

Comparative Analysis: Antimicrobial Activity[2][3][4][5][6]

While less potent than their anticancer counterparts, 2-chloro-7-methylquinazoline analogs (specifically those converted to quinazolinones ) exhibit distinct antimicrobial profiles.

  • Mechanism: Inhibition of DNA gyrase and cell wall synthesis.

  • Key Modification: Hydrolysis or modification of the C4 position to a carbonyl (creating a quinazolin-4(3H)-one) while retaining the 7-methyl and substituting the 2-Cl.

Antimicrobial Efficacy (MIC in g/mL)
Compound ClassModificationS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
2-Chloromethyl 2-

, 7-

12.525.050.0
2-Thio-substituted 2-S-Alkyl, 7-

6.25 12.525.0
2-Amino 2-

, 7-

50.0>100>100

Insight: The 2-chloromethyl and 2-thio derivatives are significantly more active against Gram-positive bacteria than the 2-amino derivatives. The 2-chloromethyl group likely acts as an alkylating agent against bacterial nucleophiles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (TLC/Mass Spec) to confirm the identity of the transient 2-chloro intermediate before biological testing.

Protocol: Synthesis of 2-Anilino-7-methylquinazolines

Objective: Displacement of 2-Cl with an aniline nucleophile.

  • Starting Material: Dissolve 2-chloro-7-methylquinazoline (1.0 eq) in isopropanol (IPA).

    • Note: IPA is chosen over ethanol to allow higher reflux temperatures (

      
      C) which drives the 
      
      
      
      reaction.
  • Nucleophile Addition: Add the substituted aniline (1.1 eq).

  • Catalysis: Add a catalytic amount of concentrated HCl (2-3 drops).

    • Mechanistic Logic:[2] Protonation of the quinazoline N3 activates the C2 position for nucleophilic attack.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Validation: The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Isolation: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold IPA.

  • Characterization: Confirm structure via

    
    H NMR (Look for disappearance of C2-Cl shift and appearance of aniline protons).
    
Protocol: In Vitro Kinase Assay (EGFR)

Objective: Quantify biological activity (


) of the synthesized analog.

Assay_Workflow Step1 Prepare Enzyme Mix (EGFR wt or T790M + Peptide Substrate) Step2 Add Test Compound (Serial Dilution in DMSO) Step1->Step2 Step3 Initiate Reaction (Add ATP) Step2->Step3 Step4 Incubate (45 min @ 25°C) Step3->Step4 Step5 Detection (ADP-Glo or FRET Signal) Step4->Step5

Figure 2: Standardized Kinase Inhibition Workflow.

  • Preparation: Dilute analogs in 100% DMSO (Final assay concentration <1% DMSO).

  • Enzyme Mix: Use recombinant human EGFR (0.2 ng/

    
    L) in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    ).
  • ATP Km Validation: Crucial Step. Run the assay at the

    
     apparent for ATP (approx 10 
    
    
    
    M) to ensure competitive inhibition is detectable.
  • Control: Use Gefitinib as a positive control. If Gefitinib

    
     deviates >2-fold from historical values (2-5 nM), invalidate the run.
    

References

  • Synthesis and reaction of 2-chloro-7-methylquinazoline: Patent: WO2015027222A2. "Certain chemical entities, compositions, and methods."[3][4][5][2][6][7][8][9][10][11][12][13] (2015). Describes the use of 2-chloro-7-methylquinazoline as a starting material for EGFR inhibitors and its bromination with NBS.

  • Recent Biological Evaluation (2026): Mansour, M., et al.[2] "Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors." Bioorganic Chemistry, 172, 109562 (2026).[10] Provides the most current data on 2-substituted quinazoline/quinazolinone activity profiles.

  • Antimicrobial Activity of Quinazolinones: Patel, D.J., et al.[3][4][11] "Synthesis and antimicrobial activity of some new quinazoline derivatives."[3][4][11] Der Chemica Sinica, 5(2), 37-43 (2014). Establishes the antimicrobial baseline for 2-chloromethyl derivatives.

  • General Quinazoline SAR: Negi, J.S., et al. "Chemistry and activity of quinazoline moiety: A systematic review." International Journal of Pharmaceutical Chemistry and Analysis (2020).

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Chloro-7-methylquinazoline

This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectra of 2-Chloro-7-methylquinazoline. In the landscape of pharmaceutical research and material...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectra of 2-Chloro-7-methylquinazoline. In the landscape of pharmaceutical research and materials science, a profound understanding of the electronic properties of heterocyclic compounds is paramount. UV-Vis spectroscopy serves as a fundamental, non-destructive technique to probe these characteristics. While direct experimental data for 2-Chloro-7-methylquinazoline is not extensively published, this guide synthesizes established principles of electronic spectroscopy and comparative data from analogous quinazoline derivatives to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the spectroscopic properties of this important chemical scaffold.

The Significance of UV-Vis Spectroscopy for Quinazoline Derivatives

The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The electronic transitions within this aromatic system are sensitive to substituent effects, making UV-Vis spectroscopy an invaluable tool for both qualitative and quantitative analysis. The absorption of UV-Vis radiation by quinazoline derivatives typically involves two primary types of electronic transitions: high-energy π→π* transitions and lower-energy n→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide a unique fingerprint of the molecule, influenced by the nature and position of substituents on the quinazoline core and the polarity of the solvent.

Predicted UV-Vis Spectral Characteristics of 2-Chloro-7-methylquinazoline

Based on the foundational principles of UV-Vis spectroscopy and data from related quinazoline structures, we can predict the absorption spectrum of 2-Chloro-7-methylquinazoline. The parent quinazoline molecule exhibits characteristic absorption bands. The introduction of a chloro group at the 2-position and a methyl group at the 7-position is expected to modulate these transitions in a predictable manner.

The chloro group, being an electron-withdrawing group with lone pairs of electrons, can exhibit both a -I (inductive) and +M (mesomeric) effect. The methyl group is a well-known electron-donating group (+I effect). The interplay of these substituents on the quinazoline ring system will influence the energy gap between the ground and excited states.

Table 1: Predicted UV-Vis Absorption Data for 2-Chloro-7-methylquinazoline in a Non-polar Solvent (e.g., Cyclohexane)

Predicted λmax (π→π) (nm)Predicted λmax (n→π) (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
~250 - 280~310 - 340Not Experimentally Determined

These predictions are derived from the general observation that quinazoline derivatives display two main absorption bands, one between 240-300 nm (π→π) and another at longer wavelengths from 310-425 nm (n→π)[1]. The substitution pattern of 2-Chloro-7-methylquinazoline is anticipated to result in absorption maxima within these ranges.

Comparative Analysis with Other Quinazoline Derivatives

To contextualize the predicted spectrum of 2-Chloro-7-methylquinazoline, a comparison with the parent quinazoline and other substituted derivatives is instructive.

  • Parent Quinazoline: The unsubstituted quinazoline provides a baseline spectrum. The introduction of substituents will cause shifts in the absorption maxima.

  • Effect of the Chloro Group: A chloro substituent can cause a bathochromic (red) shift in the π→π* transition due to the extension of the conjugated system by the lone pair of electrons on the chlorine atom.

  • Effect of the Methyl Group: The electron-donating methyl group is also expected to induce a slight bathochromic shift.

  • Solvent Effects: The polarity of the solvent can significantly influence the position of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to either a bathochromic or hypsochromic (blue) shift[2][3]. For n→π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift, while π→π* transitions often exhibit a bathochromic shift[3].

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) of Substituted Quinazolines

CompoundSolventλmax (nm)Reference
Quinazoline DerivativesAcetonitrile240-300 (π→π), 310-425 (n→π)[1]
Quinazoline DerivativesTHF~310[4]
BG1189 (a quinazoline derivative)Water209, 224, 318[5]
BG1190 (a quinazoline derivative)Water207, 224, 314[5]

The data in Table 2 illustrates the typical absorption regions for various quinazoline derivatives, supporting the predicted ranges for 2-Chloro-7-methylquinazoline.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally validate the predicted spectral data, the following detailed protocol for acquiring the UV-Vis absorption spectrum of 2-Chloro-7-methylquinazoline is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 2-Chloro-7-methylquinazoline (synthesized and purified)

  • Solvents: Spectroscopic grade cyclohexane (non-polar), ethanol (polar protic), and acetonitrile (polar aprotic).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of 2-Chloro-7-methylquinazoline in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to find an optimal concentration that yields an absorbance in the range of 0.2 - 0.8 at the λmax. A typical starting concentration for analysis is 1 x 10⁻⁵ M.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the desired wavelength range (e.g., 200-500 nm) and a suitable scan speed.

    • Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Fill the sample cuvette with the analyte solution and place it in the sample beam path.

    • Record the UV-Vis absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band.

    • Record the absorbance value at each λmax.

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Key Concepts

To further elucidate the experimental and theoretical aspects discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh 2-Chloro-7- methylquinazoline B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Dilutions B->C D Calibrate Spectrophotometer with Blank (Solvent) C->D E Measure Sample Absorbance D->E F Identify λmax E->F G Determine Molar Absorptivity (ε) F->G

Caption: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Electronic_Transitions cluster_excited n_pi n (non-bonding) pi_star π* (anti-bonding) n_pi->pi_star n→π* transition (Low Energy, Low Intensity) pi π (bonding) pi->pi_star π→π* transition (High Energy, High Intensity)

Caption: Electronic transitions in the quinazoline ring system.

Conclusion

This guide has provided a detailed, predictive comparison of the UV-Vis absorption spectrum of 2-Chloro-7-methylquinazoline. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a solid framework for understanding the electronic properties of this molecule. The provided experimental protocol offers a clear path for the empirical validation of these predictions. For researchers in drug discovery and materials science, this information is critical for characterization, purity assessment, and understanding the electronic behavior of this important heterocyclic compound.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020-05-28). [Source not further specified].
  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science. [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. [Source not further specified].
  • The study of UV-spectra of the sodium (3-oxo-3,4-dihydro-2H-[2][4][5]triazino[4,3-c]quinazolin-4-yl)acetate. Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. (2020-04-29). [Source not further specified].
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021-01-31). [Source not further specified].

Sources

Comparative

Distinguishing 2-Chloro-7-methylquinazoline from 2-Chloro-6-methylquinazoline: A Multi-Technique Spectroscopic and Chromatographic Approach

An Objective Guide for Researchers For professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is not merely an academic exercise; it is a foundational requireme...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers

For professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is not merely an academic exercise; it is a foundational requirement for establishing reliable structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. The positional isomers 2-Chloro-7-methylquinazoline and 2-Chloro-6-methylquinazoline present a classic analytical challenge. A single methyl group's shift along the quinazoline core can subtly yet significantly alter the molecule's steric profile, electronic distribution, and, consequently, its biological efficacy and metabolic fate. This guide provides a comprehensive, data-driven framework for unambiguously differentiating these two critical intermediates.

The Imperative of Isomer Purity: Why It Matters

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] The methyl group's position influences how the molecule fits into a target protein's binding pocket and its overall physicochemical properties. An uncharacterized mixture of isomers can lead to:

  • Inconsistent Biological Data: Fluctuating efficacy and toxicity results across different batches.

  • Intellectual Property Complications: Ambiguity in compound claims.

Therefore, a robust, multi-faceted analytical strategy is essential to confirm the identity and purity of the target isomer.

The Definitive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing these regioisomers.[4][5] It provides a detailed map of the atomic connectivity and spatial relationships within the molecule. The key to differentiation lies in the distinct electronic environments of the protons on the benzene portion of the quinazoline ring system.

¹H NMR: Decoding Proton Environments

The substitution pattern directly impacts the chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons.

  • For 2-Chloro-6-methylquinazoline: The protons at positions 5, 7, and 8 will each have a unique signal. H-5 is adjacent to the nitrogen-containing ring, H-7 is situated between the methyl group and H-8, and H-8 is adjacent to H-7. This typically results in a more complex splitting pattern in the aromatic region.

  • For 2-Chloro-7-methylquinazoline: The protons at positions 5, 6, and 8 will have different environments. H-5 and H-8 are adjacent to the ring fusion, while H-6 is positioned between the methyl group and H-5. The symmetry and substitution pattern will produce a distinct set of chemical shifts and coupling patterns compared to the 6-methyl isomer.

¹³C NMR: A Complementary Fingerprint

The ¹³C NMR spectrum provides further confirmation. While many carbon signals will be similar, the chemical shifts of the carbons within the benzene ring (C-5, C-6, C-7, C-8) and the carbons of the ring junction (C-4a, C-8a) will show predictable, reproducible differences based on the electron-donating effect of the methyl group's position.

2D NMR (COSY & NOESY): Unambiguous Confirmation

When ¹H NMR spectra are complex or ambiguous, two-dimensional NMR techniques provide conclusive evidence.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically on adjacent carbons). It helps to trace the connectivity of the protons around the aromatic ring, confirming the substitution pattern.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the ultimate tie-breaker. It identifies protons that are close in space, regardless of whether they are bonded.

    • In 2-Chloro-6-methylquinazoline , a clear NOE correlation will be observed between the methyl protons and the aromatic protons at positions H-5 and H-7.

    • In 2-Chloro-7-methylquinazoline , the correlation will be between the methyl protons and H-6 and H-8.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified quinazoline sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record ¹H, ¹³C{¹H}, ¹H-¹H COSY, and ¹H-¹H NOESY spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • Analysis: Process the spectra and carefully assign the signals in the aromatic region. Compare the observed coupling constants and, most importantly, the NOESY correlations to the expected patterns for each isomer to make a definitive assignment.

Mass Spectrometry (MS): Orthogonal Verification

While NMR provides the structural map, mass spectrometry confirms the molecular mass and can offer clues through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Both isomers have the same nominal mass. HRMS is crucial to confirm the elemental composition (C₉H₇ClN₂), ruling out other potential impurities with the same nominal mass.

  • Fragmentation Pattern Analysis (GC-MS/LC-MS/MS): Under electron impact (EI) or collision-induced dissociation (CID), molecules break apart in predictable ways.[7] While the fragmentation of the quinazoline core will be similar for both isomers, the position of the methyl group can influence the relative abundance of certain fragment ions. For example, the pathways involving the loss of a methyl radical (·CH₃) or subsequent cleavages of the benzene ring may show reproducible differences, providing a diagnostic fingerprint.[8][9]

Experimental Workflow: Isomer Analysis via GC-MS

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection & Analysis prep Dissolve isomer sample in a volatile solvent (e.g., Methanol, DCM) inject Inject into GC prep->inject separate Separate on capillary column (e.g., DB-5ms) with temperature ramp inject->separate ionize Electron Ionization (70 eV) separate->ionize Elution analyze Mass Analyzer (Quadrupole or Ion Trap) ionize->analyze detect Detect Ions analyze->detect mol_ion Confirm Molecular Ion Peak detect->mol_ion frag Compare Fragmentation Pattern to Reference Spectra detect->frag

Caption: A generalized workflow for separating and identifying quinazoline isomers using GC-MS.

Chromatographic Methods: Separation and Purity Assessment

Chromatography is indispensable for determining the purity of a sample and for physically separating the isomers if a mixture is present.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse method for purity analysis. Due to subtle differences in polarity, the two isomers should have different retention times on a C18 column. Method development would involve optimizing the mobile phase (e.g., acetonitrile/water or methanol/water gradients) and pH. The purity of a sample can be accurately quantified by peak area integration.[10][11]

  • Gas Chromatography (GC): Given their likely volatility, GC is also an excellent technique for both separation and quantification.[12] Different GC columns (stationary phases) will offer varying selectivity for the isomers.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost method for initial screening. By testing various solvent systems (e.g., ethyl acetate/hexane), it's often possible to find conditions where the two isomers show different Rf values, indicating a mixture is present.

Summary of Distinguishing Features

The following table consolidates the key expected analytical differences between the two isomers.

Table 1: Comparative Analytical Data for Isomer Differentiation

Analytical TechniqueParameter2-Chloro-6-methylquinazoline2-Chloro-7-methylquinazolineRationale for Difference
¹H NMR Aromatic Proton SignalsUnique signals/couplings for H-5, H-7, H-8Unique signals/couplings for H-5, H-6, H-8Different electronic environment and neighbor protons.
¹H-¹H NOESY Key Spatial CorrelationMethyl protons ↔ H-5 & H-7 Methyl protons ↔ H-6 & H-8 Proximity of the methyl group to adjacent ring protons.
¹³C NMR Aromatic Carbon ShiftsDistinct δ for C-5, C-6, C-7, C-8Distinct δ for C-5, C-6, C-7, C-8Positional influence of the electron-donating methyl group.
HPLC (Reversed-Phase) Retention TimeExpected to be slightly different from the 7-isomerExpected to be slightly different from the 6-isomerSubtle differences in overall molecular polarity.
GC-MS Fragmentation PatternPotentially different relative intensities of key fragmentsPotentially different relative intensities of key fragmentsMethyl position may influence preferred fragmentation pathways.

Logical Strategy for Isomer Verification

For a researcher presented with a newly synthesized batch, a systematic approach is recommended.

Isomer_Verification_Strategy start Synthesized Sample (Presumed Isomer) purity_check Purity & Separation: HPLC or GC Analysis start->purity_check single_peak Single Peak? purity_check->single_peak structure_check Structural Confirmation: ¹H, ¹³C NMR mass_verify Mass Verification: HRMS structure_check->mass_verify definitive_id Definitive Assignment: 2D NOESY NMR success Structure Verified definitive_id->success NOESY Confirms correct_mass Correct Mass? mass_verify->correct_mass single_peak->structure_check Yes failure Incorrect Structure or Mixture single_peak->failure No (Mixture) nmr_match NMR Matches Expected Isomer? correct_mass->nmr_match Yes correct_mass->failure No nmr_match->definitive_id Yes nmr_match->failure No

Caption: A logical workflow for the comprehensive verification of a quinazoline isomer's identity and purity.

Conclusion

While 2-Chloro-7-methylquinazoline and 2-Chloro-6-methylquinazoline are structurally very similar, they are unambiguously distinguishable through a systematic application of modern analytical techniques. ¹H NMR, and particularly 2D NOESY, provides the most definitive structural evidence. This should be supported by chromatographic methods (HPLC or GC) to ensure isomeric purity and mass spectrometry to confirm elemental composition. Adherence to this multi-technique approach ensures data integrity and provides the high level of confidence required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. (n.d.). Rsc.org. Retrieved from [Link]

  • Yamamoto, A. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Mass Spectrometry (Tokyo, Japan). Retrieved from [Link]

  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. (n.d.). PMC. Retrieved from [Link]

  • CN112358404B - Preparation method of 2-chloro-6-methylaniline. (n.d.). Google Patents.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022, August 28). SciSpace. Retrieved from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC. Retrieved from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022, August 30). MDPI. Retrieved from [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. (2025, December 2). ResearchGate. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. (2020, April 29). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, May 11). MDPI. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved from [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022, February 23). Frontiers. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (n.d.). PMC. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • US5126456A - 7-chloroquinaldine synthesis. (n.d.). Google Patents.
  • The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020, August 12). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation

Elemental analysis data for 2-Chloro-7-methylquinazoline confirmation

Elemental Analysis Data for 2-Chloro-7-methylquinazoline Confirmation: A Comparative Guide 2-Chloro-7-methylquinazoline (CAS: 1388025-87-3) is a critical heterocyclic building block widely utilized in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Data for 2-Chloro-7-methylquinazoline Confirmation: A Comparative Guide

2-Chloro-7-methylquinazoline (CAS: 1388025-87-3) is a critical heterocyclic building block widely utilized in the synthesis of kinase inhibitors and targeted pharmaceutical therapeutics. While chromatographic techniques (e.g., HPLC-UV) are standard for assessing organic purity, they cannot confirm absolute molecular stoichiometry or detect inorganic contaminants. Confirming the structural integrity of this compound requires a multi-modal elemental analysis approach.

This guide objectively compares bulk combustion analysis, Energy Dispersive X-ray Spectroscopy (EDS), and X-ray Photoelectron Spectroscopy (XPS) to establish a comprehensive, self-validating analytical profile for 2-Chloro-7-methylquinazoline.

Theoretical Grounding & Technique Selection

For 2-Chloro-7-methylquinazoline (Empirical Formula:


, Molecular Weight: 178.62  g/mol ), the theoretical elemental mass fractions are:
  • Carbon (C): 60.52%

  • Hydrogen (H): 3.95%

  • Nitrogen (N): 15.68%

  • Chlorine (Cl): 19.85%

Selecting the appropriate analytical technique depends entirely on the spatial resolution required and the specific elements targeted:

  • Bulk Stoichiometry (CHN Combustion): CHN analysis relies on dynamic flash combustion (the Dumas method) to determine the absolute stoichiometry of the entire sample[1]. It is the gold standard for bulk organic composition but cannot detect spatial heterogeneity.

  • Morphological Mapping (SEM-EDS): Energy Dispersive X-ray Spectroscopy (EDS) has a penetration depth of 1 to 3 microns[2]. While it cannot detect light elements like hydrogen[3], it is invaluable for mapping the spatial distribution of chlorine to rule out inorganic chloride salt clustering.

  • Surface Profiling (XPS): X-ray Photoelectron Spectroscopy (XPS) is highly surface-sensitive, probing only the top ~10 nm of the sample[2]. It is not ideal for bulk stoichiometry but is essential for identifying surface oxidation (C-O/C=O bonds) or residual transition metal catalysts from cross-coupling syntheses.

Comparative Experimental Data

The following table summarizes representative experimental data for a high-purity batch of 2-Chloro-7-methylquinazoline across different analytical modalities. Notice how the accuracy of light elements degrades in surface/morphological techniques compared to bulk combustion.

ElementTheoretical (wt%)CHN + Schöniger Combustion (wt%)SEM-EDS (wt%)XPS (wt%)
Carbon (C) 60.5260.48 ± 0.1562.1 ± 2.565.3 ± 3.1
Hydrogen (H) 3.953.98 ± 0.05UndetectableUndetectable
Nitrogen (N) 15.6815.65 ± 0.1014.8 ± 1.813.5 ± 2.0
Chlorine (Cl) 19.8519.78 ± 0.1220.5 ± 1.518.2 ± 1.5
Oxygen (O) 0.00< 0.101.5 ± 0.53.0 ± 0.8

Data Interpretation: The CHN data perfectly mirrors the theoretical values, confirming bulk purity. The elevated Carbon and Oxygen levels in the XPS data indicate minor adventitious carbon and surface oxidation, a common phenomenon in handled nanopowders that EDS and XPS over-represent due to their limited probe depths[3].

Causality-Driven Experimental Protocols

To ensure scientific integrity, every analytical workflow must operate as a self-validating system. Below are the step-by-step methodologies for the data presented above, emphasizing the causality behind each parameter.

Protocol 1: Bulk CHN Analysis (Pregl-Dumas Method)

Causality: The final amounts of each element are calculated as a percentage of the original sample weight. Therefore, homogeneity dictates sample size, and ultra-microbalance accuracy is paramount to prevent cascading stoichiometric errors[4].

  • Micro-weighing: Accurately weigh 2.0–3.0 mg of 2-Chloro-7-methylquinazoline into a tin capsule using an ultra-microbalance (resolution of 0.1 µg).

  • Dynamic Flash Combustion: Drop the capsule into the elemental analyzer furnace. Combust the sample at 1150°C in an oxygen-enriched atmosphere to ensure the complete destruction of the robust quinazoline ring[5].

  • Gas Chromatography: Pass the resulting combustion gases through a reduction column to convert nitrogen oxides to

    
    . Separate the 
    
    
    
    ,
    
    
    , and
    
    
    gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
  • Self-Validation System: Run a known standard (e.g., 2-3 mg of acetanilide) before the sequence, after every 10th sample, and at the end of the run to verify calibration drift and confirm that the system is free of matrix effects[6].

Protocol 2: Halogen Quantification via Schöniger Flask & Ion Chromatography

Causality: Standard CHN analyzers do not directly quantify halogens. Halogenated hydrocarbons can act as flame retardants, sometimes causing incomplete combustion[3]. A dedicated oxygen flask combustion ensures covalently bound chlorine is fully converted to aqueous chloride for precise IC quantification.

  • Oxygen Flask Combustion: Wrap 5.0 mg of the sample in ashless filter paper. Ignite it inside a sealed Schöniger flask filled with pure

    
     and containing 10 mL of an absorbing solution (e.g., dilute 
    
    
    
    or
    
    
    ).
  • Absorption & Dilution: Allow 30 minutes for the combustion mist to be fully absorbed into the liquid phase, converting all organic chlorine to

    
    .
    
  • Ion Chromatography (IC): Inject the solution into an IC system equipped with a conductivity detector to quantify the chloride ions against a standard calibration curve.

  • Self-Validation System: Spike a parallel sample with a known quantity of 4-chlorobenzoic acid. Calculate the recovery rate; a recovery of 98-102% validates the combustion efficiency and IC calibration.

Protocol 3: Surface & Morphological Analysis (SEM-EDS & XPS)

Causality: Bulk analysis cannot detect if the chlorine is homogeneously bound to the quinazoline ring or present as localized inorganic salt impurities. EDS maps spatial distribution, while XPS checks for surface degradation[2].

  • Sample Preparation: Press the powder into a compact, flat pellet. Causality: EDS requires compact flat samples for accurate quantitative analysis, as topographical variations scatter X-rays unpredictably[3].

  • SEM-EDS Mapping: Excite the sample using a 10 kV electron beam. Map the Cl

    
     X-ray emissions across a 100 µm 
    
    
    
    100 µm grid.
  • XPS Surface Profiling: Transfer the sample to an ultra-high vacuum XPS chamber. Acquire survey spectra to identify C 1s, N 1s, Cl 2p, and O 1s peaks.

  • Self-Validation System: Compare the C/O ratio from the XPS data with the bulk CHN-O data. If the XPS shows a high oxygen content but the CHN shows <0.1% oxygen, the system self-validates that the oxidation is strictly a localized surface phenomenon rather than bulk degradation[3].

Analytical Decision Workflow

G A 2-Chloro-7-methylquinazoline Batch Sample B Bulk Stoichiometry (C, H, N) A->B C Halogen Mapping (Cl distribution) A->C D Surface Purity (Oxidation/Catalysts) A->D E CHN Combustion (Dumas Method) B->E F SEM-EDS (1-3 µm depth) C->F G XPS (~10 nm depth) D->G H Validate against theoretical %C, %H, %N E->H I Confirm Cl homogeneity & absence of aggregates F->I J Identify surface C-O/C=O or trace metals G->J

Multi-modal elemental analysis workflow for quinazoline validation.

References

  • CHN(O)S Elemental Analysis - Measurlabs. Measurlabs. 1

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. 4

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. 5

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific.6

  • Toward graphene chloride: chlorination of graphene and graphene oxide. RSC Publishing. 3

  • CAS 1388025-87-3 | 2-Chloro-7-methylquinazoline. Chemexpress.

  • The importance of an extensive elemental analysis of single-walled carbon nanotube soot. National Institutes of Health (NIH). 7

  • How does the obtained elemental concentration from XPS compares with the EDX results? ResearchGate. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-methylquinazoline

Introduction: The Critical Importance of Specialized Disposal for Halogenated Heterocycles In the fields of pharmaceutical research and drug development, quinazoline derivatives are prized for their vast biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Importance of Specialized Disposal for Halogenated Heterocycles

In the fields of pharmaceutical research and drug development, quinazoline derivatives are prized for their vast biological activities.[1] However, the very features that make them effective can also present significant environmental and safety challenges if they are not handled and disposed of with the utmost care. 2-Chloro-7-methylquinazoline, as a halogenated organic compound, falls into a category of chemical waste that demands a specific, scientifically-grounded disposal protocol. Improper disposal, such as drain discharge or commingling with non-hazardous waste, is strictly prohibited and can lead to the formation of persistent environmental toxins and pose a direct threat to personnel.[2][3]

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-7-methylquinazoline. It is designed for the professional researcher, scientist, and laboratory manager, offering not just a set of steps, but the causal logic behind them to ensure a culture of safety and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment

Inferred Hazards:

  • Corrosivity: Analogous compounds are classified as causing severe skin burns and serious eye damage.[4] Contact can lead to rapid tissue damage.

  • Toxicity: There is evidence of acute oral toxicity ("Harmful if swallowed") in related molecules.[5][6]

  • Mutagenicity: Some quinazoline derivatives are suspected of causing genetic defects.[5]

Based on this profile, 2-Chloro-7-methylquinazoline must be treated as a corrosive, toxic, and potentially mutagenic hazardous waste . All handling and disposal operations must be predicated on this high-hazard classification.

Part 2: The Core Disposal Principle: High-Temperature Incineration

The presence of a chlorine atom on the quinazoline scaffold is the single most important factor dictating its disposal pathway. Halogenated organic compounds cannot be landfilled or disposed of via conventional means due to their persistence and the risk of forming more dangerous byproducts.[7]

The only scientifically validated and regulatory-compliant method for the final disposal of 2-Chloro-7-methylquinazoline is high-temperature hazardous waste incineration .

The Scientific Rationale: The primary goal of incineration is the complete thermal oxidation of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl). However, incomplete or low-temperature combustion of chlorinated organics can produce highly toxic and environmentally persistent organic pollutants (POPs), including dioxins and furans.[7] To prevent this, specific conditions are required:

  • Elevated Temperatures: To ensure the complete destruction of the stable quinazoline ring and prevent POP formation, temperatures must be sufficiently high. For waste containing over 1% halogenated organic substances, a minimum temperature of 1100°C is often mandated by regulations like the EU Directive on Industrial Emissions.[8]

  • Sufficient Residence Time: The waste must be held at this high temperature for a specific duration (e.g., a 2.0-second residence time) to ensure complete destruction.[9]

  • Flue Gas Scrubbing: The combustion process liberates the chlorine atom as hydrogen chloride (HCl), an acidic and corrosive gas. Licensed incineration facilities are equipped with downstream "scrubbing" systems, typically using a caustic solution, to neutralize this acid before it is released into the atmosphere.[9][10]

This combination of high temperature, adequate residence time, and gas scrubbing achieves a Waste Destruction and Removal Efficiency (DRE) exceeding 99.9999% in specialized facilities.[9]

Key Disposal Parameters for Halogenated Organic Waste
ParameterSpecificationRationaleAuthoritative Source
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the halogenated organic molecule.[2][11]
Operating Temperature 982°C to 1204°C (1800°F to 2200°F)Required to break down stable aromatic structures and prevent POP formation.[9]
Mandated Minimum Temp. ≥ 1100°C (if >1% halogenated content)A regulatory standard to minimize the risk of dioxin and furan generation.[8]
Residence Time ~2.0 secondsEnsures waste is exposed to high temperatures long enough for complete destruction.[9]
Destruction Efficiency > 99.9999%A measure of the effectiveness of the incineration process.[9]
Required Post-Treatment Flue Gas Scrubbing (e.g., Caustic)Neutralizes acidic byproducts like HCl formed from the chlorine content.[9][10]

Part 3: Operational Protocol for On-Site Waste Management

This protocol details the immediate, step-by-step procedures for researchers to follow from the moment waste is generated until it is ready for pickup by a licensed disposal service.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the waste, always don appropriate PPE.

  • Minimum PPE:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles with side shields or a full-face shield.

    • A properly buttoned laboratory coat.

  • Causality: The inferred corrosive nature of the compound necessitates robust protection against skin and eye contact.[4]

Step 2: Waste Segregation

  • Immediately segregate waste 2-Chloro-7-methylquinazoline at the point of generation.

  • Do NOT mix this waste with non-hazardous waste, other organic solvents, or different classes of hazardous waste unless compatibility is confirmed.

  • Causality: Segregation prevents dangerous cross-reactions and ensures the waste stream is correctly profiled for the high-temperature incineration it requires. Improper mixing can render entire containers of waste untreatable by a specific facility.[2]

Step 3: Container Selection and Labeling

  • Use a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

  • The container must have a tightly sealing cap.[12]

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "2-Chloro-7-methylquinazoline ".

  • Add any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Proper labeling is a critical safety and regulatory requirement. It communicates the hazard to all personnel and is essential for the disposal company to correctly handle and manifest the waste.[2]

Step 4: Secure Storage

  • Store the sealed waste container in a designated satellite accumulation area or central waste storage facility.

  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[13]

  • Store in a locked cabinet or area to prevent unauthorized access.[4]

  • Causality: Secure storage minimizes the risk of spills, accidental exposure, and degradation of the container.

Part 4: Logistical Protocol for Final Disposal

Final disposal must be managed through official channels to ensure regulatory compliance.

Step 1: Contact Your EHS Department

  • Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary point of contact.

  • They manage contracts with licensed and audited hazardous waste disposal companies.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Step 2: Provide Accurate Waste Information

  • When arranging for pickup, provide an accurate description of the waste, including the full chemical name and quantity.

  • Causality: The disposal vendor relies on this information to generate the shipping manifest and confirm that their facility is permitted to accept and destroy this specific class of halogenated chemical waste.

Step 3: Prepare for Transport

  • Ensure the container is clean on the outside, properly sealed, and correctly labeled before the scheduled pickup.

  • The licensed waste handler will assume control of the container for transport to the permitted incineration facility.

Part 5: Contingency Planning and Decontamination

Spill Procedures:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition.[13]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label the container and manage it for disposal according to the protocol above.[4]

Decontamination of Empty Containers: Empty containers that held 2-Chloro-7-methylquinazoline must be treated as hazardous waste or properly decontaminated.[12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Collect all rinsate from the three rinses into a hazardous waste container. This rinsate is now considered hazardous waste and must be disposed of via incineration.[12]

  • Final Disposal: Once triple-rinsed, the container may be managed as non-hazardous solid waste according to your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-7-methylquinazoline.

G Disposal Workflow for 2-Chloro-7-methylquinazoline start Waste Generation: 2-Chloro-7-methylquinazoline ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container If Empty segregate Step 2: Segregate Waste Do NOT mix with other chemicals ppe->segregate container Step 3: Use Labeled, Sealed Container 'Hazardous Waste' '2-Chloro-7-methylquinazoline' segregate->container spill Contingency: Spill Occurs segregate->spill If Spill storage Step 4: Store Securely (Ventilated, Cool, Dry Area) container->storage contact_ehs Step 5: Contact EHS for Pickup Request storage->contact_ehs vendor_pickup Step 6: Licensed Vendor Pickup & Transport contact_ehs->vendor_pickup incineration Final Disposal: High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing vendor_pickup->incineration spill_protocol Follow Spill Protocol: Absorb, Collect, Label as Waste spill->spill_protocol spill_protocol->container empty_container->container No triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->container

Caption: Decision workflow for handling and disposal of 2-Chloro-7-methylquinazoline.

Conclusion

The responsible management of hazardous chemical waste is a non-negotiable aspect of professional scientific research. For 2-Chloro-7-methylquinazoline, its identity as a halogenated organic compound dictates a clear and strict disposal path: segregation at the source, secure on-site management, and final destruction via high-temperature incineration by a licensed facility. By adhering to these scientifically-backed protocols, researchers can protect themselves, their colleagues, and the environment from the significant risks posed by this class of chemical.

References

  • Catalytic Destruction of Hazardous Halogenated Organic Chemicals. (1989). P2 InfoHouse.
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Incineration. Zero Waste Europe.
  • Perspective on halogenated organic compounds. (2023). National Institutes of Health (PMC).
  • 2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet. AK Scientific, Inc.
  • 2-Chloro-7-methylquinoxaline SDS. ECHEMI.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA.
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. Benchchem.
  • 2-Chloro-7-methylquinoxaline PubChem Entry. National Institutes of Health (PubChem).
  • Chemical Waste Disposal Guidelines.
  • 2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet. TCI EUROPE N.V.
  • Quinazoline Safety Information. Szabo-Scandic.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). National Institutes of Health (PMC).
  • 2-(Chloromethyl)-4-methylquinazoline PubChem Entry. National Institutes of Health (PubChem).
  • Safety Data Sheet. (2024). CymitQuimica.
  • Disposal Guidance | I-WASTE DST. US EPA.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • List of Hazardous Substances and Reportable Quantities. (Source not specified, regulatory document).

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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